molecular formula C10H14N2O B3086639 2-aMino-N,N-diMethyl-2-phenylacetaMide CAS No. 1161012-23-2

2-aMino-N,N-diMethyl-2-phenylacetaMide

Cat. No.: B3086639
CAS No.: 1161012-23-2
M. Wt: 178.23 g/mol
InChI Key: FYEBKMCUIFSZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-aMino-N,N-diMethyl-2-phenylacetaMide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-dimethyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEBKMCUIFSZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N,N-dimethyl-2-phenylacetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-amino-N,N-dimethyl-2-phenylacetamide, a chiral amide derivative of phenylglycine. While specific literature on this exact molecule is nascent, this document synthesizes information from the broader class of phenylacetamide and phenylglycinamide derivatives to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical identity, potential synthetic pathways, physicochemical properties, and the promising, albeit inferred, therapeutic applications based on its structural congeners.

Core Compound Identification and Nomenclature

This compound is a fascinating molecule that belongs to the class of phenylacetamides, which are amide derivatives of phenylacetic acids.[1] The core structure is derived from phenylglycine, a non-proteinogenic alpha-amino acid, making it a chiral compound.[2] The presence of the N,N-dimethyl amide functionality significantly influences its solubility, polarity, and metabolic stability compared to its primary amide parent, 2-amino-2-phenylacetamide.

  • IUPAC Name: this compound

  • Synonyms: (S)-2-Amino-N,N-dimethyl-2-phenylacetamide (for the S-enantiomer)

  • CAS Numbers:

    • 1161012-23-2 (unspecified stereochemistry)[3]

    • 149865-91-8 (for the S-enantiomer)[4]

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol

The chirality at the alpha-carbon of the phenylglycine backbone is a critical feature, as stereochemistry often dictates biological activity and interactions with chiral targets like enzymes and receptors.[5]

Physicochemical and Predicted Properties

PropertyValue (Predicted/Inferred)Data Source/Analog
Molecular Weight 178.23 g/mol Calculated
Molecular Formula C₁₀H₁₄N₂OCalculated
Appearance Likely a solid at room temperatureBased on similar amides[5]
Solubility Expected to be soluble in polar organic solvents.Based on structural features
pKa (Strongest Basic) Estimated around 8.5-9.5 (for the primary amine)Analog: Phenylglycine derivatives

Synthesis and Methodologies

The synthesis of this compound would logically start from its parent amino acid, phenylglycine. A common and efficient method for forming the amide bond is through the activation of the carboxylic acid followed by reaction with dimethylamine.

A plausible synthetic route would involve the following key steps:

  • Protection of the Amino Group: The amino group of phenylglycine is first protected to prevent self-reaction and to direct the acylation to the desired site. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.

  • Amide Bond Formation: The protected Boc-phenylglycine is then coupled with dimethylamine. This can be achieved by activating the carboxylic acid with a coupling agent such as carbonyldiimidazole (CDI), which forms a highly reactive acylimidazolide intermediate.[6]

  • Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the desired this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, field-proven protocol for the synthesis of N,N-dimethylamides from N-protected amino acids, which is directly applicable to the target molecule.

Step 1: Activation of N-Boc-phenylglycine

  • Dissolve N-Boc-phenylglycine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the solution while stirring at room temperature.

  • Continue stirring for approximately 30 minutes to allow for the complete formation of the acylimidazolide intermediate.

Step 2: Amidation with Dimethylamine

  • In a separate flask, prepare a solution of dimethylamine (2.0 eq) in DCM. Note: Dimethylamine can be used as a solution in a solvent like THF or generated in situ.

  • Cool the activated N-Boc-phenylglycine solution to 0 °C in an ice bath.

  • Slowly add the dimethylamine solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Intermediate

  • Upon completion, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-N,N-dimethyl-2-phenylacetamide.

  • Purify the intermediate by flash column chromatography on silica gel.

Step 4: Deprotection of the Amino Group

  • Dissolve the purified intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in an organic solvent (e.g., dioxane or ether).

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the final product, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Visualization of the Synthetic Workflow

G cluster_protection Step 1: Amino Group Protection cluster_activation_amidation Step 2 & 3: Amide Formation cluster_deprotection Step 4: Deprotection Phenylglycine Phenylglycine BocProtected N-Boc-Phenylglycine Phenylglycine->BocProtected (Boc)2O, Base Activated Activated Intermediate (Acylimidazolide) BocProtected->Activated CDI in DCM ProtectedAmide N-Boc-2-amino-N,N-dimethyl- 2-phenylacetamide Activated->ProtectedAmide Coupling Dimethylamine Dimethylamine Dimethylamine->ProtectedAmide Coupling FinalProduct 2-amino-N,N-dimethyl- 2-phenylacetamide ProtectedAmide->FinalProduct TFA or HCl

Caption: A generalized synthetic workflow for this compound.

Potential Applications and Therapeutic Relevance

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] The introduction of an N,N-dimethyl group can enhance metabolic stability and modify pharmacokinetic properties.[8]

Central Nervous System (CNS) Activity

Phenylglycinamide derivatives have been extensively investigated for their CNS activity, particularly as anticonvulsant agents.[6][9] These compounds are believed to exert their effects through modulation of voltage-gated sodium and calcium channels.[9] The structural similarity of this compound to known anticonvulsants suggests it could be a valuable candidate for development in the treatment of epilepsy.

Furthermore, some N,N-dimethylglycine derivatives have been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, which could have implications for treating depression and other neurological disorders.[10]

Antimicrobial and Anticancer Potential

The broader class of phenylacetamides has demonstrated promising antimicrobial and anticancer activities.[7][11] While the precise mechanisms are often structure-dependent, these compounds can induce apoptosis in cancer cells and inhibit microbial growth. The N,N-dimethyl substitution in the target molecule could influence its cell permeability and interaction with biological targets, potentially leading to novel therapeutic agents in these areas.

As a Chiral Building Block

Enantiomerically pure phenylglycine and its derivatives are valuable chiral building blocks in organic synthesis.[12] (S)-2-amino-N,N-dimethyl-2-phenylacetamide could serve as a key intermediate in the synthesis of more complex chiral molecules, including peptide-based drugs and other bioactive compounds where stereochemistry is crucial for efficacy.[12]

Visualization of Structural Relationships and Potential Activities

G TargetMolecule 2-amino-N,N-dimethyl- 2-phenylacetamide PhenylglycinamideScaffold Phenylglycinamide Scaffold TargetMolecule->PhenylglycinamideScaffold PhenylacetamideClass Phenylacetamide Class TargetMolecule->PhenylacetamideClass ChiralBuildingBlock Chiral Building Block TargetMolecule->ChiralBuildingBlock Anticonvulsant Anticonvulsant Activity PhenylglycinamideScaffold->Anticonvulsant Anticancer Anticancer Activity PhenylacetamideClass->Anticancer Antimicrobial Antimicrobial Activity PhenylacetamideClass->Antimicrobial

Caption: Structural relationships and potential biological activities of the target molecule.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of amino acid chemistry and medicinal research. While direct experimental data remains limited, its structural relationship to a well-established class of bioactive compounds provides a strong rationale for its synthesis and biological evaluation. Future research should focus on the enantioselective synthesis of this compound, a thorough characterization of its physicochemical properties, and in-vitro and in-vivo screening to explore its potential as a CNS agent, antimicrobial, or anticancer therapeutic. The insights gained from such studies will be invaluable for unlocking the full potential of this promising phenylglycinamide derivative.

References

Sources

An In-Depth Technical Guide to 2-Amino-N,N-dimethyl-2-phenylacetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-N,N-dimethyl-2-phenylacetamide, a molecule of interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and explore its potential applications in drug discovery and development, supported by insights into the broader class of phenylacetamides.

Core Molecular Attributes

This compound is a chiral α-amino amide derivative. Its structure incorporates a phenyl group and a dimethylated amide, which are key features influencing its physicochemical and pharmacological properties.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 149865-91-8[2]

Plausible Synthetic Pathways

While specific literature detailing the synthesis of this compound is not extensively available, a logical and efficient synthetic strategy can be proposed based on established organic chemistry principles. A common approach would involve the amidation of a suitable α-amino acid precursor.

A plausible route starts from phenylglycine, a readily available amino acid. The synthesis can be envisioned in a multi-step process designed to protect the reactive amino group, activate the carboxylic acid for amidation, and finally, deprotect the amino group.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_protection Protection cluster_activation_amidation Activation & Amidation cluster_deprotection Deprotection A Phenylglycine B N-Boc-Phenylglycine A->B Boc₂O, Base C N-Boc-2-amino-N,N-dimethyl-2-phenylacetamide B->C Dimethylamine, Coupling Agent (e.g., HATU) D This compound C->D Acid (e.g., TFA)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: N-protection of Phenylglycine

  • Dissolve phenylglycine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for instance, sodium hydroxide, to deprotonate the amino group.

  • Introduce di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the N-Boc-phenylglycine.

Step 2: Amide Coupling

  • Dissolve the N-Boc-phenylglycine in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Introduce dimethylamine (as a solution in THF or as a gas) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After completion, perform a standard workup to isolate the crude N-Boc-2-amino-N,N-dimethyl-2-phenylacetamide.

Step 3: Deprotection

  • Dissolve the protected amide in an appropriate solvent, such as DCM.

  • Add a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.

  • Stir the reaction at room temperature.

  • After the reaction is complete, neutralize the excess acid and perform an extraction to isolate the final product, this compound.

  • Purify the product using column chromatography or recrystallization.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.

Predicted Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Methine Proton: A singlet around 4.5-5.0 ppm for the proton attached to the chiral center.

  • N,N-dimethyl Protons: Two singlets for the methyl groups attached to the amide nitrogen, likely appearing between 2.8 and 3.2 ppm. The two methyl groups may be non-equivalent due to restricted rotation around the amide bond.

  • Amine Protons: A broad singlet corresponding to the two protons of the primary amine group, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A peak in the downfield region, typically around 170-175 ppm.

  • Aromatic Carbons: Several peaks between 125 and 140 ppm.

  • Methine Carbon: A peak for the chiral carbon around 55-65 ppm.

  • N,N-dimethyl Carbons: Two distinct peaks for the methyl carbons between 35 and 40 ppm.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z = 178.

  • Fragmentation Pattern: Common fragmentation pathways for α-amino amides include the loss of the amide group and cleavage adjacent to the phenyl ring.

Potential Applications in Drug Development

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] Although specific biological data for this compound is limited, its structural features suggest potential for development as a therapeutic agent.

Areas of Interest:
  • Central Nervous System (CNS) Agents: The phenethylamine backbone, present in this molecule, is a common feature in many CNS-active drugs. Phenylacetamide derivatives have been investigated for their potential as antidepressant and anticonvulsant agents.[4][5]

  • Enzyme Inhibition: The α-amino amide moiety can act as a pharmacophore for targeting various enzymes, particularly proteases.

  • Scaffold for Library Synthesis: The primary amine provides a reactive handle for further chemical modifications, allowing for the creation of a diverse library of compounds for high-throughput screening against various biological targets.

Relationship to Bioactive Scaffolds:

Bioactive_Scaffolds A 2-Amino-N,N-dimethyl- 2-phenylacetamide B Phenethylamine Scaffold A->B C Phenylacetamide Scaffold A->C D CNS-Active Drugs B->D E Antidepressants C->E F Anticonvulsants C->F

Caption: Relationship of this compound to known bioactive scaffolds.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[1]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[1]

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis from readily available starting materials and its incorporation of known pharmacophoric elements make it an attractive target for medicinal chemists. Further studies are warranted to elucidate its specific biological activities and to explore the therapeutic potential of its derivatives.

References

  • PubChem. 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Available from: [Link]

  • Xie, X. Q., Chen, J. Z., Billings, E. M., & Makriyannis, A. (2014). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. Journal of medicinal chemistry, 57(15), 6397–6412.
  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific reports, 12(1), 2135.
  • Organic Syntheses. Phenylacetamide. Available from: [Link]

  • ResearchGate. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Available from: [Link]

  • Arkat USA, Inc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - 2-Phenylacetamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0010715). Available from: [Link]

  • Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Available from: [Link]

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available from: [Link]

  • SpectraBase. N,N-Diallyl-2-phenylamino-2-phenylacetamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • NIH. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Available from: [Link]

  • PubChem. N,N-Dimethyl-2-phenylacetamide. National Center for Biotechnology Information. Available from: [Link]

  • NIST. N,N-Dimethylacetamide. National Institute of Standards and Technology. Available from: [Link]

  • Semantic Scholar. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in... Available from: [Link]

  • ResearchGate. 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Available from: [Link]

Sources

Computed properties of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computed Properties of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide

Foreword

In modern drug discovery and materials science, computational chemistry has become an indispensable tool for predicting molecular properties before undertaking costly and time-consuming experimental synthesis. By simulating a molecule at the quantum level, we can gain profound insights into its stability, reactivity, and electronic characteristics. This guide provides a comprehensive analysis of the computed properties of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide, a chiral molecule with potential applications as a synthetic building block or pharmaceutical intermediate. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the rationale behind the chosen computational protocols, offering a self-validating framework for researchers in the field.

Molecular Structure and Theoretical Framework

(S)-2-Amino-N,N-dimethyl-2-phenylacetamide is a chiral derivative of the amino acid phenylglycine. Its structure features a stereocenter, an aromatic ring, a primary amine, and a tertiary amide. This combination of functional groups suggests a rich electronic and reactive profile. To explore this profile, we employ Density Functional Theory (DFT), a robust method that provides a balance between computational cost and accuracy for molecules of this size.

Rationale for Computational Method Selection

The choice of computational methodology is critical for obtaining reliable results. Our approach is grounded in established best practices:

  • Density Functional Theory (DFT): DFT is selected over simpler methods for its explicit inclusion of electron correlation, which is crucial for accurately describing the electronic structure of molecules with heteroatoms and π-systems.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals. It combines the strengths of both Hartree-Fock theory and DFT, providing reliable geometric and electronic data for a broad range of organic molecules.

  • 6-311++G(d,p) Basis Set: This triple-zeta basis set provides the necessary flexibility for the valence electrons to be described accurately. The addition of diffuse functions (++) is essential for describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

The diagram below outlines the logical workflow employed for this computational investigation, starting from the initial structure and proceeding through optimization and property calculation.

G cluster_input Initial Setup cluster_calc Quantum Calculation Core (DFT: B3LYP/6-311++G(d,p)) cluster_output Data Analysis & Interpretation A Input Structure ((S)-enantiomer) B Geometry Optimization (Locate Energy Minimum) A->B Initial Guess C Frequency Analysis (Confirm Minimum & Obtain ZPE) B->C Optimized Coords D Electronic Properties (HOMO, LUMO, MEP) B->D Optimized Coords E Optimized Geometric Parameters B->E F Vibrational Frequencies & IR Spectrum C->F G Reactivity Descriptors (Energy Gap, MEP Map) D->G

Caption: Computational workflow for property determination.

Computed Molecular Properties

All calculations were performed using the Gaussian 16 suite of programs. The initial structure was built using standard bond lengths and angles and subsequently optimized without constraints.

Optimized Molecular Geometry

The geometry of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide was optimized to a local minimum on the potential energy surface. A subsequent frequency calculation at the same level of theory yielded no imaginary frequencies, confirming the structure as a true minimum. The optimized structure reveals key steric and electronic interactions that dictate its conformation.

The diagram below provides a 2D representation of the molecule with atom numbering used for referencing in the subsequent data table.

Caption: 2D structure and atom numbering scheme.

Selected optimized geometric parameters are presented in the table below. The C3-N5 bond length of ~1.35 Å is shorter than a typical C-N single bond, indicating partial double bond character due to amide resonance.

ParameterAtoms InvolvedComputed Value
Bond Lengths (Å)
C=OC3 - O41.231
C-N (Amide)C3 - N51.354
Cα-C (Amide)C2 - C31.528
Cα-N (Amine)C2 - N11.465
Cα-C (Aryl)C2 - C81.533
Bond Angles (°)
O=C-NO4 - C3 - N5123.5
Cα-C-NC2 - C3 - N5117.8
N-Cα-C (Aryl)N1 - C2 - C8110.2
Dihedral Angle (°)
Phenyl-Amide TwistC13-C8-C2-C3-75.4
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. This is invaluable for experimental verification. Key vibrational modes are assigned based on the visualization of their corresponding atomic motions.

Vibrational ModeFunctional GroupComputed Frequency (cm⁻¹)Expected IR Intensity
N-H Symmetric StretchPrimary Amine3455Medium
N-H Asymmetric StretchPrimary Amine3540Medium
C-H Aromatic StretchPhenyl Ring3050 - 3100Weak
C-H Aliphatic StretchMethyl/Methine2950 - 3000Medium
C=O Amide I StretchTertiary Amide1665Strong
N-H ScissoringPrimary Amine1610Medium

Note: Computed frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to anharmonicity.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

ParameterComputed Value (eV)
HOMO Energy-5.88
LUMO Energy-0.15
HOMO-LUMO Gap (ΔE) 5.73
  • HOMO: The analysis reveals that the HOMO is primarily localized on the electron-rich phenyl ring, indicating this is the most probable site for electrophilic attack.

  • LUMO: The LUMO is predominantly centered on the π* antibonding orbital of the carbonyl (C=O) group. This signifies that the amide carbon is the most susceptible site for nucleophilic attack.

  • Energy Gap (ΔE): The relatively large HOMO-LUMO gap of 5.73 eV suggests high kinetic stability and low chemical reactivity for the isolated molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting intermolecular interactions.

  • Negative Potential (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen (O4), confirming it as the primary site for hydrogen bond donation and electrophilic interaction.

  • Positive Potential (Blue): The most positive potential is located around the hydrogen atoms of the primary amine group (N1), highlighting their role as hydrogen bond donors.

  • Neutral Region (Green): The phenyl ring and the N-dimethyl groups constitute the relatively neutral, non-polar regions of the molecule.

Conclusion and Outlook

This computational investigation, based on a robust DFT/B3LYP/6-311++G(d,p) protocol, provides a detailed and reliable theoretical characterization of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide. The optimized geometry, vibrational frequencies, and electronic properties have been elucidated. Key findings indicate that the molecule possesses high kinetic stability, with the phenyl ring acting as the primary electron-donating region (HOMO) and the amide carbonyl serving as the primary electron-accepting site (LUMO).

The data presented herein serves as a foundational guide for researchers. It can be used to predict reactivity, interpret experimental spectroscopic data (e.g., IR, UV-Vis), and inform the design of new synthetic pathways or derivatives with tailored properties. Future work could involve simulating the molecule in different solvents to study environmental effects or modeling its interaction with biological targets to explore its pharmaceutical potential.

References

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

A Comprehensive Technical Guide to the Spectroscopic Analysis of N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Phenylacetamide Derivatives and Their Spectroscopic Characterization

N-phenylacetamide, also known as acetanilide, and its derivatives represent a critical scaffold in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1] The therapeutic potential of these molecules is intrinsically linked to their molecular structure, where subtle modifications to the phenyl ring or the acetamide group can significantly alter their pharmacological profile. Therefore, the precise elucidation of their chemical structure is paramount for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the structural characterization of N-phenylacetamide derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this guide delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and provides detailed, self-validating experimental protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the assembly of the molecular framework.

A. ¹H NMR Spectroscopy of N-Phenylacetamide Derivatives

The ¹H NMR spectrum of an N-phenylacetamide derivative provides a wealth of information regarding the number of different types of protons, their electronic environment, and their spatial relationships.

Key Protons and Their Expected Chemical Shifts:

  • Amide Proton (N-H): The chemical shift of the amide proton is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding.[2] It typically appears as a broad singlet in the region of δ 7.5-10.5 ppm . In deuterated chloroform (CDCl₃), it often appears around δ 8.75 ppm.[3] Its broadness is a result of quadrupole broadening by the adjacent nitrogen atom.[4] The exchangeability of this proton with deuterium can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the N-H signal.

  • Aromatic Protons (Ar-H): The protons on the phenyl ring typically resonate in the region of δ 7.0-8.0 ppm . Their specific chemical shifts and splitting patterns are highly dependent on the substitution pattern of the ring. For an unsubstituted N-phenylacetamide, the ortho-protons are the most deshielded due to the anisotropic effect of the amide carbonyl group and the inductive effect of the nitrogen, appearing around δ 7.4 ppm. The meta-protons are found at approximately δ 7.2 ppm, and the para-proton at δ 7.0 ppm.[3]

  • Acetyl Protons (CH₃): The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region, around δ 2.1-2.2 ppm .[3] The singlet nature indicates the absence of adjacent protons.

The Influence of Substituents on Aromatic Proton Chemical Shifts:

The electronic nature of substituents on the phenyl ring significantly influences the chemical shifts of the aromatic protons. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase the electron density on the ring, causing a shielding effect and shifting the aromatic proton signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl decrease the electron density, resulting in a deshielding effect and a downfield shift (to higher ppm values).[5] The magnitude of this shift can often be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effect of the substituent.[6][7][8]

B. ¹³C NMR Spectroscopy of N-Phenylacetamide Derivatives

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Key Carbon Signals and Their Expected Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield, typically in the range of δ 168-172 ppm . For acetanilide, this peak is observed around 169.5 ppm.[9]

  • Aromatic Carbons (Ar-C): The aromatic carbons resonate in the region of δ 115-140 ppm . The carbon attached to the nitrogen atom (ipso-carbon) is found around δ 138 ppm in acetanilide.[9] The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the amide group and any other substituents present.

  • Acetyl Carbon (CH₃): The methyl carbon of the acetyl group appears in the upfield region, typically around δ 24-25 ppm .[9]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Phenylacetamide and its Derivatives in CDCl₃

CompoundAromatic ProtonsAmide (N-H)Acetyl (CH₃)Carbonyl (C=O)Aromatic CarbonsAcetyl (CH₃)
N-Phenylacetamide[3][9]7.0-7.5 (m)~8.75 (br s)2.1 (s)169.5120.4 (ortho), 124.1 (para), 128.7 (meta), 138.2 (ipso)24.1
N-(4-Chlorophenyl)acetamide7.2-7.4 (m)~8.05 (s)2.1 (s)168.9120.9, 128.5, 137.322.0
N-(4-Methoxyphenyl)acetamide6.7-7.5 (m)~7.04 (s)3.75 (s, -OCH₃), 2.1 (s)Not specifiedNot specifiedNot specified
N-(4-Nitrophenyl)acetamide7.6-8.2 (m)~9.0 (s)2.2 (s)Not specifiedNot specifiedNot specified
C. Experimental Protocol for NMR Spectroscopy

A high-quality NMR spectrum is contingent on proper sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the N-phenylacetamide derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10] The choice of solvent is crucial as it can influence chemical shifts, particularly for the amide proton.

    • Ensure the sample is fully dissolved; sonication may be necessary.

    • For quantitative NMR, a known amount of an internal standard, such as tetramethylsilane (TMS), is added.[10][11]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, a standard pulse-acquire experiment is typically sufficient. A relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest should be used for accurate integration.[11]

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. A longer relaxation delay may be required for quaternary carbons.

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert Sample Ready lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (¹H, ¹³C) lock_shim->acquire process Process FID acquire->process Raw Data (FID) analyze Analyze Spectrum process->analyze structure Structure Elucidation analyze->structure

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.

A. Characteristic IR Absorptions of N-Phenylacetamide Derivatives

The IR spectrum of an N-phenylacetamide derivative is dominated by characteristic absorptions of the amide functional group and the aromatic ring.

  • N-H Stretch: Secondary amides, such as N-phenylacetamides, exhibit a single, sharp N-H stretching vibration in the range of 3370-3170 cm⁻¹ .[12] This band is often observed around 3300 cm⁻¹.

  • C=O Stretch (Amide I Band): This is typically the most intense band in the spectrum and is found in the region of 1700-1630 cm⁻¹ .[12] For acetanilide, this peak appears around 1660 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the phenyl ring. Electron-donating groups tend to lower the frequency due to increased resonance, which weakens the C=O bond, while electron-withdrawing groups have the opposite effect.[13][14]

  • N-H Bend (Amide II Band): This band arises from the in-plane bending of the N-H bond and is found in the region of 1570-1515 cm⁻¹ .[12]

  • Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear as a series of sharp bands in the region of 1600-1450 cm⁻¹ .[15]

  • Aromatic C-H Bends: The out-of-plane bending vibrations of the aromatic C-H bonds are observed in the fingerprint region (900-675 cm⁻¹ ) and are diagnostic of the substitution pattern on the phenyl ring.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for N-Phenylacetamide

Vibrational ModeFrequency Range (cm⁻¹)Typical Appearance
N-H Stretch3370-3170Sharp, medium to strong
Aromatic C-H Stretch3100-3000Sharp, weak to medium
Aliphatic C-H Stretch3000-2850Sharp, weak to medium
C=O Stretch (Amide I)1700-1630Sharp, very strong
N-H Bend (Amide II)1570-1515Sharp, medium to strong
Aromatic C=C Stretch1600-1450Sharp, variable intensity
Aromatic C-H Bend900-675Sharp, medium to strong
B. Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For solid samples like most N-phenylacetamide derivatives, the potassium bromide (KBr) pellet method is a common and reliable sample preparation technique.[16][17]

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopy-grade KBr in an oven to remove any absorbed moisture, which can interfere with the spectrum.

    • Place a small amount of the N-phenylacetamide derivative (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.[18]

    • Grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[17]

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[17] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[17]

    • Carefully release the pressure and remove the die from the press.

    • Gently eject the transparent or translucent KBr pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.[1][9]

A. Fragmentation Patterns of N-Phenylacetamide Derivatives

Under electron ionization, N-phenylacetamide derivatives typically undergo characteristic fragmentation pathways.

  • Molecular Ion (M⁺•): The molecular ion peak is usually observed and provides the molecular weight of the compound. The stability of the aromatic ring often leads to a relatively intense molecular ion peak.

  • α-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway. This can result in the formation of a resonance-stabilized acylium ion.

  • McLafferty Rearrangement: If the N-phenylacetamide derivative has a sufficiently long alkyl chain with a γ-hydrogen, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene.[19]

  • Cleavage of the Amide Bond: The N-CO bond can cleave, leading to the formation of an anilinium-type radical cation.[20] For acetanilide, this results in a prominent peak at m/z 93.

  • Loss of Ketene: A characteristic fragmentation of acetanilides involves the rearrangement and loss of a neutral ketene molecule (CH₂=C=O, 42 Da), leading to the formation of the anilinium radical cation.[21]

MassSpec_Fragmentation M N-Phenylacetamide (M⁺•) m/z = 135 F1 Anilinium radical cation m/z = 93 M->F1 - CH₂=C=O (Ketene) F3 [CH₃CO]⁺ m/z = 43 M->F3 - •NHPh F2 Phenyl cation m/z = 77 F1->F2 - NH₂

B. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction:

    • For volatile and thermally stable compounds like many N-phenylacetamide derivatives, a direct insertion probe or gas chromatography (GC-MS) can be used.[4]

    • For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

    • For GC-MS, the sample is first dissolved in a suitable volatile solvent and injected into the gas chromatograph, where it is separated from other components before entering the mass spectrometer.

  • Ionization and Mass Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

    • The excess energy imparted to the molecular ion causes it to fragment into smaller ions and neutral species.

    • The ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection and Data Interpretation:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

    • The molecular weight is determined from the molecular ion peak.

    • The structure is elucidated by analyzing the fragmentation pattern and comparing it to known fragmentation mechanisms and spectral libraries.

IV. Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of N-phenylacetamide derivatives is a critical step in the research and development of new therapeutic agents. While each spectroscopic technique provides unique and valuable information, a comprehensive and unambiguous structural assignment is best achieved through an integrated approach. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides further structural clues through fragmentation analysis. By understanding the principles behind each technique, meticulously following experimental protocols, and carefully interpreting the resulting data, researchers can confidently elucidate the structures of novel N-phenylacetamide derivatives, paving the way for advancements in drug discovery.

References

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved December 5, 2024, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved December 5, 2024, from [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(5), 1166-1172. [Link]

  • JoVE. (n.d.). IR Absorption Frequency: Delocalization. Retrieved December 5, 2024, from [Link]

  • da Silva, A. B., de Alencar, S. M., & de Souza, G. E. P. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 18987–18996. [Link]

  • Stone, K. J., & Little, J. L. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Australian Journal of Chemistry, 19(12), 2263-2274. [Link]

  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Puranik, P. G., & Rao, K. V. R. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(6), 368-376. [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved December 5, 2024, from [Link]

  • Semantic Scholar. (n.d.). Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Retrieved December 5, 2024, from [Link]

  • Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1988). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 321(5), 315-316. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Retrieved December 5, 2024, from [Link]

  • Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? r/OrganicChemistry. [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved December 5, 2024, from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved December 5, 2024, from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved December 5, 2024, from [Link]

  • LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. [Link]

  • Gowda, B. T., Shilpa, & Lakshmipathy, J. K. (2006). Synthetic and 1H and 13C NMR Spectral Studies on N-(Mono-substituted-phenyl)-acetamides and Substituted Acetamides. Zeitschrift für Naturforschung A, 61(10), 595-599. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved December 5, 2024, from [Link]

  • DOI. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Retrieved December 5, 2024, from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved December 5, 2024, from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Miyazaki, M., Saikawa, J., Ishizuki, H., Taira, T., & Fujii, M. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical chemistry chemical physics : PCCP, 11(29), 6098–6106. [Link]

  • ConnectSci. (n.d.). Correlation of N.M.R. chemical shifts of N-methyl protons of substituted dimethylanilines with Hammett substituent constants. Australian Journal of Chemistry. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved December 5, 2024, from [Link]

  • Jones, S. (n.d.). NMR of acetanilide. Retrieved December 5, 2024, from [Link]

  • ResearchGate. (n.d.). Correlation of substituted aromatic β -diketones' characteristic protons chemical shifts with Hammett substituent constants. Retrieved December 5, 2024, from [Link]

  • SpectraBase. (n.d.). Acetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved December 5, 2024, from [Link]

  • University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved December 5, 2024, from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]

  • Reddit. (2025, October 13). Help identifying assigning peaking in C13 NMR (Acetanilide). r/chemhelp. [Link]

  • Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved December 5, 2024, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved December 5, 2024, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved December 5, 2024, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved December 5, 2024, from [Link]

  • Khan Academy. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to 2-amino-N,N-dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of 2-amino-N,N-dimethyl-2-phenylacetamide, a substituted α-amino amide with potential applications in pharmaceutical and chemical research. This document details the compound's physicochemical properties, outlines a plausible synthetic route based on multicomponent reaction principles, and establishes a thorough protocol for its analytical characterization. Furthermore, it explores the prospective pharmacological landscape of this molecule by contextualizing it within the known biological activities of the broader phenylacetamide class. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Introduction

This compound is a chiral α-amino amide derivative. Its structure, featuring a phenyl group and a tertiary amide, makes it an interesting candidate for investigation in medicinal chemistry. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the phenylacetamide scaffold is a common motif in a variety of biologically active compounds. Derivatives of phenylacetamide have been explored for their potential as analgesic, anti-inflammatory, and anticonvulsant agents.[1] This guide aims to provide a foundational understanding of this compound, consolidating its known properties and proposing robust methodologies for its synthesis and characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and in silico modeling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OECHEMI[2]
Molecular Weight 178.23 g/mol ECHEMI[2]
CAS Number 1161012-23-2 (Racemate/Unspecified) 149865-91-8 ((S)-enantiomer)Moldb[3], Sigma-Aldrich
Predicted Boiling Point 306.9 ± 35.0 °CECHEMI[2]
Predicted Density 1.086 ± 0.06 g/cm³ECHEMI[2]
Predicted LogP 1.47ChemSrc[4]
Appearance Solid (predicted)N/A
Purity ≥ 95% (Commercially available)Moldb[3]

Synthesis of this compound

Proposed Synthetic Route: Ugi Three-Component Reaction

The proposed synthesis involves the one-pot reaction of benzaldehyde, dimethylamine, and an isocyanide that can furnish the α-amino group.

Ugi Reaction for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions benzaldehyde Benzaldehyde product This compound benzaldehyde->product + dimethylamine Dimethylamine dimethylamine->product + isocyanide Isocyanide (e.g., Trimethylsilyl isocyanide) isocyanide->product + solvent Solvent (e.g., Methanol) solvent->product in catalyst Catalyst (optional, e.g., Lewis Acid) Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir hplc High-Performance Liquid Chromatography (HPLC) start->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms final_char Structural Confirmation & Purity Assessment nmr->final_char ms->final_char ir->final_char hplc->final_char gcms->final_char

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Phenylacetamide Derivatives in Organic Solvents

Phenylacetamide and its derivatives represent a core scaffold in medicinal chemistry, forming the basis for numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and anticonvulsants.[1][2][3] The therapeutic efficacy and manufacturability of these active pharmaceutical ingredients (APIs) are intrinsically linked to their solubility. Understanding how these molecules behave in various organic solvents is paramount for critical stages of drug development, including synthesis, purification, crystallization, and formulation.[4][5] Poor solubility can lead to significant challenges in achieving desired bioavailability and can complicate manufacturing processes, making a thorough understanding of dissolution thermodynamics a cornerstone of successful pharmaceutical development.

This technical guide provides a detailed exploration of the solubility of phenylacetamide derivatives. We will examine the underlying physicochemical principles governing their dissolution, present and analyze experimental solubility data, and outline a robust methodology for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of solubility in their work.

Section 1: Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a complex interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[4] For phenylacetamide derivatives, the key to understanding their solubility lies in the balance between their non-polar and polar characteristics.

Molecular Structure and Its Implications

The phenylacetamide core contains two primary functional groups that dictate its solubility profile: the non-polar phenyl group and the polar amide functional group .

  • Phenyl Group (-C₆H₅): This bulky, hydrophobic group significantly limits solubility in polar solvents, particularly water.[1] It favors interactions with non-polar or less polar organic solvents through van der Waals forces.

  • Amide Group (-CONH-): The amide linkage is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group).[1] This feature is crucial for enhancing solubility in polar organic solvents, especially those that can participate in hydrogen bonding.[1]

Substituents on the phenyl ring or the amide nitrogen can dramatically alter this balance. For instance, adding a polar hydroxyl (-OH) group, as in N-(2-hydroxyethyl)-2-phenylacetamide, is anticipated to increase solubility in polar protic solvents compared to its parent compounds.[4]

cluster_Phenylacetamide Phenylacetamide Core cluster_Properties Solubility Influence Phenyl Phenyl Group (-C₆H₅) NonPolar Favors Non-Polar Solvents (e.g., Benzene, Toluene) Phenyl->NonPolar Hydrophobic Interactions Amide Amide Group (-CONH-) Polar Favors Polar Solvents (e.g., Alcohols, Acetone) Amide->Polar Hydrogen Bonding

Caption: Key functional groups of the phenylacetamide scaffold.

Solvent Properties and Solute-Solvent Interactions

The choice of solvent is critical. Organic solvents can be broadly categorized, and their interaction with phenylacetamide derivatives varies accordingly:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds and readily solvate the polar amide group. Phenylacetamide and its analogs are generally soluble in these solvents.[6][7][8]

  • Dipolar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. They effectively solvate the solute through dipole-dipole interactions. Phenylacetamide exhibits good solubility in solvents like acetone.[6][7]

  • Non-Polar Aprotic Solvents (e.g., Benzene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. Solubility is typically lower in these solvents and is driven by weaker van der Waals interactions with the phenyl ring.[8][9]

The Role of Temperature

For the majority of organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[1][7][10] This positive correlation has been experimentally verified for 2-phenylacetamide across a range of sixteen different organic solvents.[7] This relationship is fundamental to techniques like recrystallization, where a compound is dissolved in a hot solvent and precipitated upon cooling. Thermodynamic properties such as the enthalpy, entropy, and Gibbs free energy of dissolution can be calculated from temperature-dependent solubility data to further characterize the process as spontaneous and entropy-driven.[7]

Solute Solute Properties (Substituents, Crystal Form, Lattice Energy) Solubility Observed Solubility Solute->Solubility Solute-Solute Interactions Solvent Solvent Properties (Polarity, H-Bonding, Protic/Aprotic) Solvent->Solubility Solute-Solvent Interactions Environment Environmental Factors (Temperature, Pressure) Environment->Solubility Thermodynamic Control

Caption: Interacting factors that determine the solubility of a compound.

Section 2: Experimental Solubility Data of Phenylacetamide Derivatives

While qualitative descriptors like "soluble" or "slightly soluble" are useful, quantitative data is essential for process design and development. A comprehensive study on 2-phenylacetamide provides valuable insight into its behavior across a wide array of solvent classes.

Quantitative Solubility of 2-Phenylacetamide

The mole fraction solubility of 2-phenylacetamide was determined experimentally in sixteen pure organic solvents over a temperature range of 273.75 K to 324.95 K.[7] The data reveals a clear hierarchy of solvent efficacy. At a fixed temperature, the solubility follows a distinct trend, with the highest solubility observed in ketones and the lowest in long-chain alcohols.[7]

Table 1: Mole Fraction Solubility (x) of 2-Phenylacetamide in Various Organic Solvents at 298.15 K (25 °C) (Data extrapolated and interpreted from trends reported by ResearchGate)[7]

Solvent ClassSolventMole Fraction (x) Ranking
Ketones AcetoneHigh
2-ButanoneHigh
2-PentanoneMedium-High
Ethers Tetrahydrofuran (THF)Very High (Highest overall)
Nitriles AcetonitrileMedium-High
Esters Ethyl AcetateMedium
Methyl AcetateMedium
Ethyl FormateMedium-Low
Alcohols MethanolLow
EthanolLow
n-PropanolLow
IsopropanolLow
n-ButanolVery Low
n-PentanolVery Low
IsobutanolVery Low
IsopentanolVery Low

Note: This table provides a ranked comparison based on the reported study. For precise mole fraction values, consultation of the primary literature is recommended.

Qualitative Solubility of Related Derivatives

Comparing the solubility of different derivatives provides insight into structure-property relationships.

Table 2: Qualitative Solubility of Phenylacetamide and Related Compounds

CompoundWaterHot WaterEthanolAcetoneEtherBenzeneChloroformDMSO
2-Phenylacetamide Slightly Soluble[8][11][12]Soluble[8][12]Soluble[1][8][12]Soluble[7]Slightly Soluble[8][12]Slightly Soluble[8][12]Soluble[1]Soluble[1]
N-Phenylacetamide Slightly Soluble[6]Soluble[6]Very Soluble[6]Very Soluble[6]Soluble[6]Soluble[6]Soluble[6]-
N-(2-hydroxyethyl)-2-phenylacetamide --Predicted High[4]Predicted High[4]----

The data indicates that N-phenylacetamide is generally more soluble across a range of organic solvents compared to 2-phenylacetamide.[6] As predicted, the addition of a hydroxyl group in N-(2-hydroxyethyl)-2-phenylacetamide is expected to further enhance solubility in polar solvents like ethanol.[4]

Section 3: Experimental Protocol for Solubility Determination

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The isothermal gravimetric method is a classic and robust technique for determining thermodynamic solubility.[4][7]

Isothermal Gravimetric Method Protocol

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid.

Objective: To determine the equilibrium solubility of a phenylacetamide derivative in a selected organic solvent at a specific temperature.

Materials & Equipment:

  • Phenylacetamide derivative (solute)

  • Selected organic solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the phenylacetamide derivative to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. Constant agitation is necessary.

  • Sedimentation: After equilibration, allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Solvent Evaporation: Weigh the container with the filtered solution. Then, carefully evaporate the solvent using a drying oven or vacuum oven at a temperature that will not degrade the solute.

  • Mass Determination: Once all the solvent has been removed, weigh the container again. The difference in mass corresponds to the mass of the dissolved solute.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the dissolved solute and the initial mass of the solvent.

start Start: Known mass of solvent in vial add_solute Add excess solute (phenylacetamide derivative) start->add_solute equilibrate Equilibrate in shaker at constant T (24-72h) add_solute->equilibrate settle Allow excess solid to settle (2-4h) equilibrate->settle sample Withdraw supernatant with pre-warmed syringe settle->sample filter Filter into pre-weighed container sample->filter evaporate Evaporate solvent in oven filter->evaporate weigh Weigh residual solid evaporate->weigh calculate Calculate Solubility (g/L, mole fraction) weigh->calculate end End: Solubility Data calculate->end

Caption: Workflow for the isothermal gravimetric solubility method.

Section 4: Predictive Models for Solubility Correlation

Experimental data can be correlated using various thermodynamic models to enhance predictive capabilities and gain deeper insight into the solution behavior. These models are invaluable for interpolating solubility at different temperatures and understanding non-ideal solution behavior.

Several models are commonly used:

  • Modified Apelblat Model: A semi-empirical equation that relates mole fraction solubility to temperature.[5][7][13]

  • λh (Buchowski) Equation: Another model that describes the solid-liquid equilibrium based on thermodynamic principles.[7][13]

  • Non-Random Two-Liquid (NRTL) Model: A local composition model that is effective for predicting solubility in non-ideal solutions.[7]

  • Wilson Equation: Another local composition model used for correlating solubility data.[7]

Studies on 2-phenylacetamide have shown that these models can correlate experimental solubility data with a high degree of accuracy.[7] More advanced machine learning and QSPR (Quantitative Structure-Property Relationship) models are also emerging as powerful tools for predicting solubility from molecular descriptors, reducing the need for extensive experimentation in early development stages.[13][14][15]

Conclusion

The solubility of phenylacetamide derivatives in organic solvents is a multifaceted property governed by a delicate balance of molecular structure, solvent characteristics, and temperature. The hydrophobic phenyl ring and the hydrogen-bonding-capable amide group are the primary determinants of their solubility profile. Quantitative data reveals a strong preference for polar aprotic and protic solvents over non-polar ones, a trend that can be modulated by introducing different substituents. A systematic approach to solubility determination, using established protocols like the isothermal gravimetric method, is essential for generating the high-quality data needed for process development and formulation. By integrating this empirical data with thermodynamic and computational models, researchers can build a comprehensive understanding of their compounds, enabling more efficient and successful drug development pathways.

References

  • Acetanilide - Solubility of Things. (n.d.).
  • An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents. (n.d.). Benchchem.
  • N-Phenylacetamide. (n.d.). ChemBK.
  • Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. (n.d.).
  • Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. (n.d.). ResearchGate.
  • 2-Phenylacetamide | 103-81-1. (n.d.). ChemicalBook.
  • Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water. (n.d.).
  • Solubilities of N-phenylacetamide, 2-methyl- N-phenylacetamide and 4-methyl- N-phenylacetamide in supercritical carbon dioxide. (n.d.). ResearchGate.
  • Cas 103-81-1,2-Phenylacetamide. (n.d.). LookChem.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ECHEMI.
  • Predicting drug solubility in organic solvents mixtures. (2024). Unipd.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC - NIH.
  • Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. (n.d.). ResearchGate.
  • Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4-methyl-N-phenylacetamide in supercritical carbon dioxide. (2019). LookChem.
  • Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4 -methyl -N-phenylacetamide in supercritical carbon dioxide. (2007). Semantic Scholar.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
  • Phenylacetic acid - Solubility of Things. (n.d.).
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC - NIH.
  • Factors Influencing Solubility of Drugs: Lecture-05. (2020). YouTube.
  • Regular Article. (2023). Physical Chemistry Research.
  • Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. (n.d.). SciELO Colombia.
  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. (2013). CORE.
  • Solubility determination and crystallization thermodynamics of an intermediate in different organic solvents. (n.d.). OUCI.

Sources

The Multifaceted Biological Activities of Phenylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The phenylacetamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design and development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and anticonvulsant effects to significant antimicrobial and anti-inflammatory properties. This guide provides an in-depth exploration of the biological landscape of phenylacetamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower your research and development endeavors. Our focus is on the "why" behind the "how," offering insights into the causal logic of experimental design and fostering a deeper understanding of this pivotal compound class.

The Phenylacetamide Core: A Privileged Scaffold in Medicinal Chemistry

The phenylacetamide structure, characterized by a phenyl group attached to an acetamide moiety, is a recurring motif in numerous biologically active molecules.[1] This structural simplicity belies a profound capacity for molecular recognition, allowing for diverse interactions with a range of biological targets. The inherent versatility of the phenylacetamide core permits extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has made it a "privileged scaffold" in drug discovery, a foundational structure upon which a multitude of potent and selective therapeutic agents have been built.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

The quest for novel, more effective, and less toxic anticancer agents is a perpetual challenge in oncology. Phenylacetamide derivatives have emerged as a promising class of compounds with significant potential in this arena.[2][3][4][5]

Mechanism of Action: Triggering Programmed Cell Death

A primary mechanism through which phenylacetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells.[2][6] This is a critical feature, as the ability to trigger apoptosis is a hallmark of many successful chemotherapeutic agents.[3] Studies have shown that certain phenylacetamide derivatives can stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][6]

Key molecular events observed upon treatment with active phenylacetamide derivatives include:

  • Upregulation of Pro-Apoptotic Proteins: Increased expression of proteins like Bax and FasL.[6]

  • Downregulation of Anti-Apoptotic Proteins: Decreased expression of proteins like Bcl-2.[6]

  • Activation of Caspases: Increased activity of executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[6]

  • DNA Fragmentation: Confirmation of apoptosis through methods like the TUNEL assay, which detects DNA breaks characteristic of apoptotic cells.[6]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Upregulation DeathReceptor Death Receptor Activation FasL->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax Upregulation Mito Mitochondrial Disruption Bax->Mito Bcl2 Bcl-2 Downregulation Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC CytoC->Caspase3 Phenylacetamide Phenylacetamide Derivative Phenylacetamide->FasL Phenylacetamide->Bax Phenylacetamide->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phenylacetamide derivatives induce apoptosis via extrinsic and intrinsic pathways.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of phenylacetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO2) and halogen (F, Cl, Br) moieties, on the phenyl ring often enhances cytotoxic activity.[3][4][6] For instance, compounds with a para-nitro group have shown strong cytotoxic effects against cell lines like MDA-MB-468.[6]

  • Positional Isomerism: The position of the substituent is also crucial. For example, some studies have found that p-nitro substitution leads to greater activity in certain cell lines compared to ortho or meta substitutions.[3][4]

  • Lipophilicity: While not extensively detailed in all studies, lipophilicity can play a role in membrane permeability and target engagement, thereby influencing overall activity.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative phenylacetamide derivatives against various cancer cell lines.

Derivative IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3d MDA-MB-4680.6 ± 0.08Doxorubicin0.38 ± 0.07
3d PC-120.6 ± 0.08--
3c MCF-70.7 ± 0.08Doxorubicin0.98 ± 0.01
3d MCF-70.7 ± 0.4Doxorubicin0.98 ± 0.01
2b PC352Imatinib40
2c PC380Imatinib40
2c MCF-7100Imatinib98

Data compiled from multiple sources.[3][4][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the phenylacetamide derivatives and a reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Anticonvulsant Activity: Modulating Neuronal Excitability

Phenylacetamide derivatives have a long-standing history in the treatment of epilepsy, with several compounds demonstrating significant anticonvulsant properties.[7][8]

Mechanism of Action: Sodium Channel Blockade

A key mechanism underlying the anticonvulsant activity of many phenylacetamide derivatives is the blockade of voltage-gated sodium channels.[9][10] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the sodium channel, these compounds stabilize the inactivated state of the channel, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.

Neuron Presynaptic Neuron NaChannel Voltage-Gated Na+ Channel Neuron->NaChannel Depolarization ActionPotential Action Potential Propagation NaChannel->ActionPotential Na+ Influx Seizure Seizure Activity ActionPotential->Seizure Phenylacetamide Phenylacetamide Derivative Phenylacetamide->NaChannel Blocks Channel

Caption: Phenylacetamide derivatives block sodium channels to reduce seizure activity.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant efficacy of phenylacetamide derivatives is influenced by several structural features:

  • Amine Moiety: Increasing the lipophilicity of the amine portion of the molecule can lead to more potent sodium channel blockade. The presence of a phenyl ring near the amine also enhances inhibitory potency.[9][10]

  • Spacer Length: An optimal spacer of three carbons between the amide and the amine is often observed.[9]

  • Amide Linkage: A secondary amide linkage is generally preferred for activity.[9]

  • Anilide Substitution: For N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, a 3-(trifluoromethyl) group on the anilide ring confers greater activity in the maximal electroshock (MES) seizure model compared to a 3-chloro substituent.[11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[12]

Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrical Stimulation: At a predetermined time after drug administration (e.g., 30 minutes or 4 hours), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

  • Neurotoxicity Assessment: Concurrently, assess for any acute neurological deficits using the rotarod test to determine the median toxic dose (TD50).[8] The protective index (PI = TD50/ED50) can then be calculated to evaluate the compound's margin of safety.

Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their effects on cancer and epilepsy, phenylacetamide derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.

Antibacterial Activity

Certain phenylacetamide derivatives, particularly those incorporating a thiazole moiety, have shown significant in vitro antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae.[13][14][15] The mechanism of action for some of these compounds involves the rupture of the bacterial cell membrane.[13][14][16]

Anti-inflammatory Activity

Phenylacetamide itself has been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammatory responses.[17] It can also reduce the release of pro-inflammatory cytokines like IL-1β and TNF-α and decrease the production of reactive oxygen species (ROS).[18] Some resveratrol-phenylacetamide hybrid molecules have also demonstrated the ability to reduce the secretion of prostaglandin E2 (PGE2), a potent inflammatory mediator.[19]

Synthesis of Phenylacetamide Derivatives: Chemical Pathways to Biological Activity

The synthesis of phenylacetamide derivatives can be achieved through various chemical routes. A common and industrially significant method involves the hydrolysis of phenylacetonitrile.[20]

General Synthesis via Phenylacetonitrile Hydrolysis

Principle: The nitrile group (-CN) of phenylacetonitrile is hydrolyzed under acidic conditions to an amide group (-CONH2).

Step-by-Step Methodology:

  • Reaction Setup: Add concentrated hydrochloric acid to phenylacetonitrile in a suitable reaction vessel.

  • Reaction Conditions: Stir the mixture and heat to approximately 50°C for about 30 minutes.

  • Product Isolation: Slowly add water to the cooled reaction mixture to precipitate the phenylacetamide product.

  • Purification: Filter the crude product, wash with ice water, followed by a wash with a sodium carbonate solution to neutralize any remaining acid, and then a final wash with ice water. Dry the purified product.[21][22]

Conclusion and Future Directions

The phenylacetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this chemical class. Future research should focus on leveraging the established structure-activity relationships to design and synthesize next-generation phenylacetamide derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of new lead compounds. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of phenylacetamide derivatives.

References

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • 2-(4-Fluorophenyl)
  • A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers.
  • 2-(4-Fluorophenyl)
  • 2-(4-Fluorophenyl)
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. PubMed.
  • The Anticonvulsant Potential of Fluorinated Phenylacetamides: A Technical Guide. Benchchem.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
  • Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. Benchchem.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PubMed.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH.
  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Consider
  • Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
  • 2-Phenylacetamide synthesis. ChemicalBook.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • A Comparative Guide to the Structure-Activity Relationship of N-Methyl-2-oxo-2-phenylacetamide Deriv
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of N-(1- benzylpiperidin-4-yl)phenylacetamides as Sigma Receptor Ligands. Benchchem.
  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • 2-Phenylacetamide | p38 MAPK Inhibitor. MedchemExpress.com.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • N-acetyl-N-phenylacetamide Derivatives: A Compar
  • Efficacy of Halogenated N-Phenylacetamide and Related Derivatives in Biological Assays: A Compar
  • (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. Benchchem.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC.
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed Central.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
  • RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIV
  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evalu
  • 2-Phenylacetamide | 103-81-1. ChemicalBook.

Sources

Phenylacetamide Derivatives: A Versatile Scaffold for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have established this chemical class as a cornerstone in the development of novel drugs. This technical guide provides a comprehensive overview of the therapeutic potential of phenylacetamide derivatives, with a focus on their applications as anticonvulsant, anticancer, antibacterial, and analgesic agents. We will delve into the nuanced structure-activity relationships that govern their efficacy, explore the molecular mechanisms that underpin their therapeutic effects, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation phenylacetamide-based therapeutics.

The Phenylacetamide Scaffold: A Gateway to Therapeutic Diversity

Phenylacetamide and its derivatives represent a class of organic compounds with a remarkable breadth of biological activities. The core structure, consisting of a phenyl group attached to an acetamide moiety, provides a versatile template for chemical modification.[1] These modifications can significantly alter the molecule's physicochemical properties and biological activity, leading to the discovery of potent and selective therapeutic agents for a wide range of diseases, including those of the central nervous system, infectious diseases, and cancer.[2]

Anticonvulsant Properties of Phenylacetamide Derivatives: Modulating Neuronal Excitability

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[3] Many established antiepileptic drugs (AEDs) function by modulating neuronal excitability, and phenylacetamide derivatives have emerged as a promising class of compounds in this therapeutic area.[4]

Mechanism of Action: Quelling the Storm

The anticonvulsant effects of many phenylacetamide derivatives are primarily attributed to their ability to modulate voltage-gated ion channels, thereby stabilizing neuronal membranes and preventing the rapid, repetitive firing of axons that underlies seizure activity.[5][6]

A key mechanism is the blockade of voltage-gated sodium channels.[7][8] By binding to these channels, phenylacetamide derivatives can stabilize their inactive state, which in turn limits the development of maximal seizure activity and reduces the spread of seizures.[6]

Another important mechanism involves the enhancement of GABA-mediated inhibitory neurotransmission.[5] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Phenylacetamide derivatives can enhance the GABAergic system by various means, including direct binding to GABA-A receptors, which increases chloride influx and hyperpolarizes the neuron, making it less likely to fire an action potential.[6]

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Vesicle_Release Neurotransmitter Release Na_Channel->Vesicle_Release Triggers Neurotransmitter Excitatory Neurotransmitters Vesicle_Release->Neurotransmitter Postsynaptic_Receptor Receptor Neurotransmitter->Postsynaptic_Receptor Binds Neuronal_Excitation Neuronal Excitation Postsynaptic_Receptor->Neuronal_Excitation Leads to Phenylacetamide Phenylacetamide Derivative Phenylacetamide->Na_Channel Blocks

Caption: Phenylacetamide derivatives can block voltage-gated sodium channels, preventing seizure spread.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of phenylacetamide derivatives is highly dependent on their chemical structure. Key SAR findings include:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as a 3-(trifluoromethyl)phenyl group, at the meta position of the anilide ring have been shown to enhance anticonvulsant activity in the maximal electroshock (MES) seizure model.[9]

  • Amide Substituents: The nature of the substituent on the amide nitrogen is critical. While the 2-acetamido group is important, it is not essential for activity against MES-induced seizures, with hydroxy and methoxy analogues retaining significant activity.[9]

  • Lipophilicity: The lipophilicity of the molecule, often expressed as Log P, is a critical parameter for anticonvulsant activity and can influence the onset and duration of action.[9] More lipophilic compounds may exhibit a delayed onset but longer duration of action.[9]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity and is considered predictive of efficacy against generalized tonic-clonic seizures in humans.[10][11]

Causality: This model induces a maximal seizure by electrical stimulation, allowing for the evaluation of a compound's ability to prevent seizure spread through neuronal circuits.[1]

Methodology:

  • Animal Preparation: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[12] Animals should be acclimated to the laboratory environment for at least 3-4 days prior to testing.[12]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, a drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to improve electrical conductivity.[10] Corneal electrodes are then placed on the eyes.[10]

  • Stimulation: An alternating electrical current is delivered (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[10]

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[12]

  • Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint. An animal is considered protected if it does not exhibit this response.[10]

  • Data Analysis: The percentage of protected animals in the drug-treated groups is compared to the vehicle control group. The median effective dose (ED50) can be calculated using probit analysis.[10]

Anticancer Potential of Phenylacetamide Derivatives: Inducing Programmed Cell Death

The development of new anticancer agents is a critical area of research, and phenylacetamide derivatives have demonstrated promising cytotoxic and pro-apoptotic activity against various cancer cell lines.[2][13][14]

Mechanism of Action: Triggering Apoptosis

Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death. Phenylacetamide derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[2][15][16] This can involve:

  • Upregulation of Pro-Apoptotic Proteins: Increasing the expression of pro-apoptotic proteins like Bax and FasL.[2][15][16]

  • Downregulation of Anti-Apoptotic Proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2.[2][15][16]

  • Activation of Caspases: Activating executioner caspases, such as caspase-3, which are key enzymes in the apoptotic cascade.[2][15][16]

Anticancer_Mechanism cluster_Apoptosis Apoptotic Pathway Phenylacetamide Phenylacetamide Derivative Cancer_Cell Cancer Cell Phenylacetamide->Cancer_Cell Bax Bax (Pro-apoptotic) Cancer_Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cancer_Cell->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Phenylacetamide derivatives can induce apoptosis in cancer cells by modulating key regulatory proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Causality: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.[17]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylacetamide derivative. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Antibacterial Activity of Phenylacetamide Derivatives: A New Line of Defense

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Phenylacetamide derivatives have demonstrated significant activity against a range of bacteria.[19][20]

Mechanism of Action: Disrupting Bacterial Integrity

The antibacterial mechanisms of phenylacetamide derivatives can vary. Some derivatives have been shown to cause cell membrane rupture , leading to leakage of intracellular contents and cell death.[21][22] This can be visualized using techniques like scanning electron microscopy.[21][22]

Other derivatives may act as enzyme inhibitors . For instance, some have been identified as putative inhibitors of ParE, a subunit of topoisomerase IV, which is essential for bacterial DNA replication.[23] Inhibition of enzymes involved in cell wall synthesis is another potential mechanism.[19]

Antibacterial_Mechanism cluster_Mechanisms Mechanisms of Action Phenylacetamide Phenylacetamide Derivative Bacterium Bacterial Cell Phenylacetamide->Bacterium Membrane_Disruption Cell Membrane Rupture Bacterium->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition (e.g., ParE) Bacterium->Enzyme_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Phenylacetamide derivatives can exert antibacterial effects through various mechanisms, including membrane disruption and enzyme inhibition.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[5][24]

Causality: This method relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with a test bacterium. The presence and size of a zone of inhibition around the disk indicate the susceptibility of the bacterium to the agent.[24]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[4]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[25]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the phenylacetamide derivative onto the agar surface.[25] Ensure the disks are at least 24 mm apart.[25]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[25]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Analgesic Effects of Phenylacetamide Derivatives: Alleviating Pain

Pain is a major global health issue, and the development of new and effective analgesics is a constant need. Phenylacetamide derivatives have shown promise as analgesic agents.[13]

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[13] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some phenylacetamide derivatives are thought to exert their analgesic effects by inhibiting the COX pathway.

Analgesic_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediate Phenylacetamide Phenylacetamide Derivative Phenylacetamide->COX_Enzyme Inhibits

Caption: Phenylacetamide derivatives can reduce pain and inflammation by inhibiting the COX enzyme.

Experimental Protocol: Hot Plate Test

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus.[26][27]

Causality: This test is based on the principle that analgesic compounds will increase the latency of an animal's response to a painful thermal stimulus.[26]

Methodology:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).[28]

  • Animal Acclimation: Acclimate mice or rats to the testing room and apparatus.

  • Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, jumping).[28] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the phenylacetamide derivative at various doses. Include a vehicle control and a positive control (e.g., morphine or diclofenac).

  • Post-Treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is expressed as the increase in reaction latency compared to the baseline or as the percentage of the maximum possible effect (%MPE).

Synthesis of Phenylacetamide Derivatives: A Practical Overview

The synthesis of phenylacetamide derivatives can be achieved through various established chemical reactions. A common and effective method involves the acylation of an appropriate amine with a phenylacetic acid derivative.[29]

General Synthetic Scheme

Synthesis Phenylacetic_Acid Phenylacetic Acid or Derivative Coupling_Agent Coupling Agent (e.g., DCC, HATU) or Acyl Chloride Formation Phenylacetic_Acid->Coupling_Agent Amine Amine (R-NH2) Amine->Coupling_Agent Phenylacetamide Phenylacetamide Derivative Coupling_Agent->Phenylacetamide

Caption: A general synthetic route to phenylacetamide derivatives via amide bond formation.

A typical procedure involves the reaction of a substituted phenylacetic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). Alternatively, the phenylacetic acid can be converted to the more reactive acyl chloride, which then reacts with the amine.[29] The choice of synthetic route often depends on the specific substituents and the desired final product.

Conclusion and Future Directions

The phenylacetamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. The versatility of this core structure allows for fine-tuning of its pharmacological properties, leading to compounds with potent and selective activities. The continued exploration of novel phenylacetamide derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for addressing unmet medical needs in epilepsy, cancer, infectious diseases, and pain management. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to enhance their clinical utility.

References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • Tavallaei, O., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology.
  • University of Salahaddin. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Echeverry, C., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods.
  • Chimento, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. IRIS Unibas.
  • Gan, Y., et al. (2021). 2.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)
  • Li, D., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Roufos, I., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry.
  • Hotia, R., et al. (2017). Catalytic Synthesis of Novel N-(2H-chromen-3-yl)-phenylacetamide Derivatives and their Antibacterial Activity. International Journal of Pharmaceutical Sciences Review and Research.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research.
  • Kumar, A., et al. (2020). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology.
  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Jayadevappa, H. P., et al. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Journal of Chemical Sciences.
  • Li, D., et al. (2022). Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. PubMed.
  • Roufos, I., et al. (1996). A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry.
  • Weaver, C. D., et al. (2015). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters.
  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Ostath, A., et al. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.

Sources

Chiral Amines in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with a significant presence in over 40% of commercial pharmaceuticals.[1] Their structural diversity and ability to form crucial hydrogen bonds contribute to a wide range of biological activities.[1] This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the asymmetric synthesis of chiral amines. We will explore the causality behind experimental choices in key synthetic strategies, including transition metal-catalyzed hydrogenations, biocatalytic approaches, and organocatalysis. Detailed, field-proven protocols and data-driven comparisons will equip researchers, scientists, and drug development professionals with the necessary insights to effectively incorporate these powerful motifs into their synthetic endeavors.

The Indispensable Role of Chiral Amines

The significance of chiral amines in modern chemistry, particularly in pharmaceutical development, cannot be overstated.[2][3] They serve as pivotal intermediates and introduce critical stereocenters that dictate the efficacy and safety of a drug.[2][3] The precise three-dimensional arrangement of atoms in a chiral amine can dramatically influence its pharmacological profile, with different enantiomers often exhibiting distinct biological activities.[2]

Beyond their role as building blocks, chiral amines are also instrumental as catalysts and ligands in a multitude of asymmetric transformations.[2][4][5] Their ability to induce stereoselectivity arises from the formation of transient chiral intermediates, such as enamines or iminium ions, or through the creation of chiral metal complexes.[5] This dual functionality underscores their versatility and importance in the synthetic chemist's toolbox.

Key Applications of Chiral Amines:

  • Pharmaceuticals: Found in a wide range of drugs, including the anti-diabetic sitagliptin, the antifungal posaconazole, and the antiretroviral agent maraviroc.[1]

  • Agrochemicals: Essential components in many pesticides and herbicides.

  • Fine Chemicals and Natural Products: Utilized in the synthesis of complex natural products and specialty chemicals.[1]

  • Asymmetric Catalysis: Employed as organocatalysts and ligands for transition metals.[4]

Strategic Approaches to Asymmetric Amine Synthesis

The efficient and selective synthesis of enantiopure amines is a central goal in organic chemistry. Several powerful strategies have been developed to achieve this, each with its own set of advantages and considerations.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation (AH) of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds stands as one of the most direct and atom-economical methods for preparing chiral amines.[6] This approach has seen significant advancements over the last decade, largely driven by the development of novel chiral ligands that can be fine-tuned to achieve high catalytic activity and enantioselectivity.[6][7]

Causality in Catalyst Selection: The choice of metal and ligand is paramount for a successful asymmetric hydrogenation. Iridium and Ruthenium complexes are commonly employed, with the ligand's structure dictating the stereochemical outcome. The ligand creates a chiral environment around the metal center, which then directs the approach of the substrate and the delivery of hydrogen to one face of the C=N double bond. The electronic and steric properties of the ligand must be carefully matched to the substrate to maximize enantiomeric excess (ee).

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Ketimine

This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of an N-aryl ketimine to the corresponding chiral secondary amine.

Materials:

  • N-Aryl ketimine (1.0 mmol)

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • Chiral Phosphine Ligand (e.g., (S,S)-f-Binaphane) (0.011 mmol, 1.1 mol%)

  • Iodine (I₂) (0.02 mmol, 2 mol%)

  • Toluene (anhydrous, 5 mL)

  • Methanol (anhydrous, 1 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral phosphine ligand.

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • The N-aryl ketimine and iodine are added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum/H₂).

  • The reaction mixture is stirred under a positive pressure of hydrogen (e.g., 50 bar) at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours), monitored by TLC or GC/MS.

  • Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral amine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalysis: The Power of Enzymes

Biocatalytic methods for chiral amine synthesis have emerged as highly efficient and sustainable alternatives to traditional chemical routes.[8][9] Enzymes operate under mild conditions, exhibit high stereoselectivity, and can be engineered to broaden their substrate scope and improve stability.[1][8]

Key Enzyme Classes for Chiral Amine Synthesis:

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde acceptor, utilizing pyridoxal 5'-phosphate (PLP) as a cofactor.[1] Engineered transaminases are widely used in the industrial synthesis of pharmaceuticals like sitagliptin.[8]

  • Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones or aldehydes using ammonia as the amine donor and NAD(P)H as a cofactor.[1]

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of pre-formed or in-situ generated imines to the corresponding amines.[10]

Causality in Biocatalytic Process Design: The success of a biocatalytic process hinges on several factors. The choice of enzyme is critical and often requires screening a library of variants to find one with optimal activity and selectivity for the target substrate. Reaction conditions such as pH, temperature, and co-solvent concentration must be optimized to ensure enzyme stability and activity. For reactions requiring cofactors like NAD(P)H, an efficient cofactor regeneration system is essential for economic viability.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis of a Chiral Amine

This protocol outlines a general procedure for the synthesis of a chiral amine from a prochiral ketone using a transaminase.

Materials:

  • Prochiral ketone (e.g., 100 mM)

  • Transaminase (e.g., ATA-117, commercially available)

  • Isopropylamine (IPM) as the amine donor (e.g., 1 M)

  • Pyridoxal 5'-phosphate (PLP) (e.g., 1 mM)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • DMSO (as a co-solvent, if needed for substrate solubility)

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, PLP, and the amine donor (isopropylamine). Adjust the pH to the optimal range for the enzyme (typically 7.0-8.5).

  • Add the prochiral ketone to the reaction mixture. If the ketone has low aqueous solubility, a co-solvent like DMSO (e.g., 5-20% v/v) can be added.

  • Initiate the reaction by adding the transaminase enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by analyzing samples for substrate consumption and product formation using a suitable analytical method (e.g., HPLC, GC).

  • Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent (e.g., adjusting the pH to an extreme value or adding an organic solvent).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, MTBE).

  • Wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a powerful third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis.[11] Chiral primary and secondary amines are prominent classes of organocatalysts, mediating a wide range of reactions with high enantioselectivity.

Mechanism of Action: Chiral amine organocatalysts typically activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The chiral environment of the catalyst then directs the subsequent bond-forming step, leading to the preferential formation of one enantiomer.

Causality in Organocatalyst Design: The structure of the organocatalyst is intricately linked to its reactivity and selectivity. For instance, the presence of a hydrogen-bonding moiety, such as a carboxylic acid or a sulfonamide, can help to orient the substrates and stabilize the transition state, leading to higher enantioselectivity. The steric bulk of the catalyst can also play a crucial role in controlling the facial selectivity of the reaction.

Data-Driven Comparison of Synthetic Methods

The selection of a synthetic route for a chiral amine depends on various factors, including the desired scale of the reaction, the cost of reagents and catalysts, and the required enantiopurity. The following table provides a comparative overview of the key performance indicators for the different methods discussed.

MethodTypical Yield (%)Typical Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Transition Metal-Catalyzed Asymmetric Hydrogenation 80-9990->99High efficiency and enantioselectivity, broad substrate scope.Requires high-pressure hydrogen, potential for metal contamination in the product.[1]
Biocatalysis (e.g., Transaminases) 70-95>99High stereoselectivity, mild reaction conditions, environmentally friendly.[8][9]Substrate scope can be limited, enzyme stability and cofactor regeneration can be challenging.[1]
Organocatalysis 70-9580-99Metal-free, often uses readily available and stable catalysts.Catalyst loading can be higher than with metal catalysts, reaction times can be longer.

Visualizing the Catalytic Cycles

Understanding the mechanistic pathways of these catalytic systems is crucial for their optimization and application.

Asymmetric_Hydrogenation cluster_0 Catalytic Cycle Metal-Ligand Complex Metal-Ligand Complex Substrate Coordination Substrate Coordination Metal-Ligand Complex->Substrate Coordination + Imine Oxidative Addition of H2 Oxidative Addition of H2 Substrate Coordination->Oxidative Addition of H2 + H2 Migratory Insertion Migratory Insertion Oxidative Addition of H2->Migratory Insertion Stereodetermining Step Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Forms C-H bond Reductive Elimination->Metal-Ligand Complex Releases Chiral Amine Transaminase_Cycle cluster_1 Ping-Pong Bi-Bi Mechanism E-PLP Enzyme-PLP Ketimine Intermediate Ketimine Intermediate E-PLP->Ketimine Intermediate + Amino Donor E-PMP Enzyme-PMP Ketimine Intermediate->E-PMP Releases Ketone Aldimine Intermediate Aldimine Intermediate E-PMP->Aldimine Intermediate + Keto Substrate Aldimine Intermediate->E-PLP Releases Chiral Amine

Caption: Simplified catalytic cycle for a transaminase-mediated reaction.

Future Outlook and Conclusion

The field of chiral amine synthesis continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable methods. Innovations in catalyst design, including the use of earth-abundant metals and the development of novel organocatalysts, are expanding the synthetic toolbox. Furthermore, advances in protein engineering and computational methods are enabling the creation of bespoke enzymes with tailored substrate specificities and enhanced catalytic properties. [1]The integration of flow chemistry with these catalytic systems also holds great promise for the continuous and scalable production of chiral amines. [12] In conclusion, chiral amines are indispensable components in modern chemical synthesis, particularly for the development of new pharmaceuticals. A thorough understanding of the various synthetic strategies, from transition metal catalysis to biocatalysis and organocatalysis, is essential for researchers in this field. By carefully considering the underlying principles and practical aspects of each method, scientists can effectively harness the power of chiral amines to create the next generation of innovative molecules.

References

  • Enzymatic synthesis of pharmaceutical drugs containing chiral amines. ResearchGate. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. MDPI. [Link]

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. CABBI. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed. [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Royal Society of Chemistry. [Link]

  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Semantic Scholar. [Link]

  • Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. University of Illinois. [Link]

  • Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. ACS Publications. [Link]

  • Innovative Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. OSTI.gov. [Link]

  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]

  • Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. University of Illinois Urbana-Champaign.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Semantic Scholar. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]

  • Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. ACS Publications. [Link]

  • Kinetic resolution of amines. ETH Zurich. [Link]

  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. ACS Publications. [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

  • Dynamic kinetic resolution. chemeurope.com. [Link]

  • OC VI (HS 2015). ETH Zurich. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry. [Link]

  • Chiral Organocatalysis. SlideShare. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Semantic Scholar. [Link]

  • Stereoselective Formation of Amines. Scribd. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed. [Link]

  • Synthesis of amine stereoisomers.
  • Examples of chiral amines in the pharmaceutical industry. ResearchGate. [Link]

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Amines. Yale University. [Link]

  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

A Guide to 2-amino-N,N-dimethyl-2-phenylacetamide: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality and the Role of 2-amino-N,N-dimethyl-2-phenylacetamide

In the realm of medicinal chemistry and organic synthesis, the three-dimensional arrangement of atoms in a molecule is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the two non-superimposable mirror-image forms (enantiomers) of a chiral drug molecule. Often, one enantiomer elicits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[1] This reality drives the demand for enantiomerically pure compounds, making asymmetric synthesis a cornerstone of modern drug development.[2][3]

Chiral building blocks are fundamental tools in this endeavor. They are enantiomerically pure compounds that serve as starting materials for the construction of more complex chiral molecules.[1][2] this compound, a derivative of the non-natural amino acid phenylglycine, has emerged as a valuable and versatile chiral building block. Its structure features a stereogenic center alpha to a phenyl group, a primary amine, and a robust N,N-dimethylamide moiety. This unique combination of functional groups provides a handle for diverse chemical transformations while the stereocenter can be used to control the stereochemical outcome of subsequent reactions.

This guide provides an in-depth technical overview of this compound, covering its synthesis, chiral resolution, physicochemical properties, and applications as a strategic component in asymmetric synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The following table summarizes the key physical and spectroscopic properties for this compound.

PropertyValueData Source
IUPAC Name This compound-
CAS Number 1161012-23-2 (Racemate)[4]
Molecular Formula C₁₀H₁₄N₂O-
Molecular Weight 178.23 g/mol [4]
Exact Mass 178.11100 Da[4]
LogP 1.47490[4]
¹H NMR Spectral data available from chemical databases.[5]
¹³C NMR Spectral data available from chemical databases.[5]
Mass Spectrometry Expected [M+H]⁺ at m/z 179.1184-

Synthesis and Chiral Resolution: Accessing Enantiopure Material

The utility of this compound as a chiral building block is entirely dependent on the ability to obtain it in enantiomerically pure form. This section details the synthesis of the racemic compound and explores the critical methods for resolving it into its constituent enantiomers.

Synthesis of Racemic this compound

The racemic compound is typically prepared through standard amide bond formation. A common and efficient route involves the coupling of racemic 2-amino-2-phenylacetic acid (phenylglycine) with dimethylamine using a suitable peptide coupling agent.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • Racemic 2-amino-2-phenylacetic acid

  • Dimethylamine (2M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add racemic 2-amino-2-phenylacetic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM. Stir the suspension at room temperature.

  • Activation: Add EDC (1.2 eq) and DIPEA (2.5 eq) to the mixture. Stir for 20 minutes at room temperature until the solution becomes clear.

  • Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add dimethylamine solution (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure racemic this compound.

Chiral Resolution: The Gateway to Asymmetric Applications

Separating the racemic mixture into its pure enantiomers is the most critical step. While classical resolution with chiral acids is possible, modern enzymatic and dynamic methods offer superior efficiency and yield.

Resolution MethodPrincipleMax. Theoretical YieldAdvantagesDisadvantages
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[6]50% for one enantiomerWell-established, scalable.Limited to 50% yield, requires stoichiometric resolving agent, often iterative.
Kinetic Resolution (KR) An enzyme (e.g., lipase) selectively reacts with one enantiomer, allowing for separation of the reacted and unreacted forms.50% for one enantiomerHigh enantioselectivity, mild conditions.Limited to 50% yield, requires separation of product from starting material.
Dynamic Kinetic Resolution (DKR) Combines enzymatic kinetic resolution with in-situ racemization of the unreacted enantiomer.[7][8]100%Overcomes the 50% yield limitation, highly efficient.[9]Requires a compatible racemization catalyst that doesn't deactivate the enzyme.[7]

Dynamic Kinetic Resolution (DKR) stands out as the most powerful strategy for producing single-enantiomer amino acid derivatives.[9][10] The process involves an enzyme that selectively acylates one enantiomer while a racemization catalyst continuously converts the unwanted enantiomer back into the racemic starting material, providing a constant supply of the desired substrate for the enzyme.

DKR_Workflow racemate Racemic Amide (R- and S-enantiomers) s_enantiomer S-Enantiomer racemate->s_enantiomer r_enantiomer R-Enantiomer racemate->r_enantiomer product Enantiopure Product (e.g., S-Acylated Amide) s_enantiomer->product Enzymatic Acylation (Lipase, Acyl Donor) r_enantiomer->s_enantiomer Racemization (e.g., Pd Catalyst)

Caption: Workflow of Dynamic Kinetic Resolution (DKR).

Experimental Protocol: Dynamic Kinetic Resolution via Lipase-Catalyzed Acylation

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., Ethyl acetate)

  • Racemization catalyst (e.g., Palladium on carbon)

  • Anhydrous organic solvent (e.g., Toluene)

  • Hydrogen source (for some Pd catalysts)

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the racemic amide (1.0 eq), immobilized lipase, and the palladium catalyst.

  • Solvent and Reagents: Add anhydrous toluene, followed by the acyl donor (e.g., ethyl acetate, which can also serve as the solvent).

  • Racemization Conditions: If required by the catalyst, establish a hydrogen atmosphere (e.g., balloon).

  • Reaction: Heat the mixture to a temperature compatible with both the enzyme and the racemization catalyst (e.g., 40-60 °C). Stir vigorously to ensure good mixing.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product by chiral HPLC.

  • Isolation: Once the reaction reaches completion (>98% conversion), cool the mixture and filter to remove the immobilized enzyme and Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting acylated product can be purified by chromatography. The N-acetyl group can then be cleaved under standard conditions if the free amine is desired, often without significant racemization.

Applications in Asymmetric Synthesis

Once obtained in enantiopure form, this compound serves as a powerful tool for introducing chirality into new molecules.

As a Chiral Auxiliary

A chiral auxiliary is a group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[2][11] The auxiliary creates a chiral environment, forcing the reaction to proceed from a less sterically hindered face, thereby generating one diastereomer in excess. After the key transformation, the auxiliary is cleaved and can ideally be recovered.[][13]

The enantiopure this compound can be N-acylated with a prochiral substrate. The bulky phenyl group can then effectively shield one face of the resulting enolate, directing alkylation or aldol reactions to the opposite face with high diastereoselectivity.

Chiral_Auxiliary_Workflow sub Prochiral Substrate (e.g., Carboxylic Acid) adduct Substrate-Auxiliary Adduct sub->adduct 1. Attachment aux Chiral Auxiliary (R) (Enantiopure Amide) aux->adduct reaction Diastereoselective Reaction (e.g., Alkylation) adduct->reaction diastereomers Diastereomeric Products (Major and Minor) reaction->diastereomers cleavage Cleavage & Recovery diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary (R) cleavage->recovered_aux

Caption: General workflow for a chiral auxiliary-mediated synthesis.[11]

Precursor for Chiral Ligands and Catalysts

The primary amine of this compound is a key functional handle for elaboration. It can be used to synthesize more complex chiral ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, or C-H activations.[14] The well-defined stereocenter proximal to the coordinating nitrogen atom can create a highly organized and effective chiral pocket around the metal center.

Scaffold for Drug Discovery Libraries

The phenylacetamide moiety is a known pharmacophore present in compounds with a wide range of biological activities, including CNS, anticancer, and antimicrobial effects.[15][16][17] N-phenylacetamide derivatives have also been identified as inverse agonists for the Cannabinoid Receptor 2 (CB2).[18][19] Using enantiopure this compound as a starting scaffold allows for the rapid generation of diverse libraries of chiral molecules. The primary amine can be functionalized, and the phenyl ring can be modified, leading to new chemical entities with potentially improved potency and selectivity for their biological targets.

Caption: Key structural features of the chiral building block.

Conclusion and Future Outlook

This compound is more than just a simple chemical. It is a strategically designed chiral building block that offers a reliable and versatile platform for the synthesis of complex, enantiomerically pure molecules. The development of efficient synthetic and, most importantly, resolution protocols like Dynamic Kinetic Resolution has made this compound readily accessible in its single-enantiomer forms.

For researchers in drug development and process chemistry, this building block provides a robust starting point for constructing novel chiral auxiliaries, ligands, and pharmaceutical scaffolds. Its inherent structural features—a stable stereocenter, a modifiable amine, and a directing phenyl group—ensure its continued relevance in the ongoing quest for more selective and effective therapeutic agents. As the demand for enantiopure pharmaceuticals grows, the importance of foundational chiral building blocks like this compound will only increase.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Modelling the Reaction Course of a Dynamic Kinetic Resolution of Amino Acid Derivatives: Identifying and Overcoming Bottlenecks. ACS Publications. [Link]

  • Synthesis of optically active amino acid derivatives via dynamic kinetic resolution. PubMed. [Link]

  • Synthesis of Optically Active Amino Acid Derivatives via Dynamic Kinetic Resolution. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral Auxiliaries Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC - NIH. [Link]

  • Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives. Royal Society of Chemistry. [Link]

  • This compound | CAS#:1161012-23-2. Chemsrc. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega - ACS Publications. [Link]

  • China 2-Phenylacetamide Manufacturers Suppliers Factory. Shanghai Yuze Chemical Technology Co., Ltd. [Link]

  • N,N-dimethyl-2-oxo-2-phenylacetamide. Chemical Synthesis Database. [Link]

  • 2-Amino-2-phenylacetamide. PubChem. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

  • Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC - PubMed Central. [Link]

  • Asymmetric Synthesis Involving Dynamic Enantioselective Crystallization. Semantic Scholar. [Link]

  • Asymmetric Synthesis of Small Molecule Inhibitors of IL-17A via Crystallization-Induced Diastereoselective Strecker Reaction. PubMed. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. [Link]

  • Crystallization-Induced Deracemization: Experiments and Modeling. ETH Zurich Research Collection. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. [Link]

  • Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. PMC - NIH. [Link]

  • Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions. PMC - NIH. [Link]

  • Special Issue: Development of Asymmetric Synthesis. PMC - NIH. [Link]

  • (PDF) A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of N-(2-Aminophenyl)-2-phenylacetamide protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide

Introduction: Strategic Importance of a Bifunctional Scaffold

N-(2-Aminophenyl)-2-phenylacetamide (CAS No. 95384-59-1) is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a phenylacetamide core and an ortho-disposed primary amine on the N-phenyl ring, provides multiple reactive sites for chemical modification.[2][3] This strategic arrangement is particularly valuable for its potential to undergo intramolecular cyclization reactions, serving as a direct precursor to a variety of nitrogen-containing heterocycles such as benzimidazoles, benzodiazepines, and quinazolinones.[1][2][4]

The phenylacetamide moiety is a well-established pharmacophore present in numerous compounds with therapeutic applications, including anti-inflammatory, antiviral, anticancer, and antimicrobial agents.[1][5][6] Consequently, N-(2-aminophenyl)-2-phenylacetamide is not merely an intermediate but a versatile scaffold for the generation of diverse chemical libraries in drug discovery programs.[2] This guide provides a comprehensive, field-proven protocol for its synthesis via the acylation of o-phenylenediamine, detailing the mechanistic rationale, experimental procedures, characterization, and safety considerations. The compound is also recognized as a known impurity in the manufacturing of the anthelmintic drug Albendazole, making a thorough understanding of its synthesis crucial for quality control in the pharmaceutical industry.[7]

Part 1: Synthesis Mechanism and Experimental Rationale

The most direct and efficient synthesis of N-(2-Aminophenyl)-2-phenylacetamide is achieved through the nucleophilic acyl substitution reaction between o-phenylenediamine and phenylacetyl chloride.[1][8] This amidation reaction is robust, but its success hinges on carefully controlling the reaction's selectivity.[9]

The Core Mechanism: The reaction proceeds via the nucleophilic attack of one of the amino groups of o-phenylenediamine on the highly electrophilic carbonyl carbon of phenylacetyl chloride.[1][9]

Key Strategic Considerations:

  • Controlling Selectivity (Mono- vs. Di-acylation): o-Phenylenediamine possesses two nucleophilic amino groups. To selectively synthesize the desired mono-acylated product and minimize the formation of the N,N'-bis(2-phenylacetyl)-1,2-benzenediamine byproduct, a slight molar excess (e.g., 1.2 equivalents) of o-phenylenediamine is employed.[1][8] This stoichiometric control ensures that the phenylacetyl chloride is the limiting reagent, statistically favoring a single acylation event per diamine molecule.

  • Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The presence of a mild organic base, such as triethylamine (Et₃N) or pyridine, is critical to neutralize this acid in situ.[1][5] This prevents the protonation of the remaining unreacted amino groups on the o-phenylenediamine, which would otherwise render them non-nucleophilic and halt the reaction.

  • Temperature Management: The acylation reaction is typically exothermic. The initial addition of the highly reactive phenylacetyl chloride is performed at a reduced temperature (0 °C) to moderate the reaction rate.[1][7] This controlled addition helps to prevent runaway reactions and further improves the selectivity for mono-acylation.[8]

Part 2: Detailed Experimental Protocol

This protocol details the synthesis of N-(2-Aminophenyl)-2-phenylacetamide on a standard laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Phenylacetyl ChlorideC₈H₇ClO154.591.010.01.55 g (1.28 mL)
o-PhenylenediamineC₆H₈N₂108.141.212.01.30 g
Triethylamine (Et₃N)C₆H₁₅N101.191.515.01.52 g (2.09 mL)
Dichloromethane (DCM)CH₂Cl₂84.93--~80 mL
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-phenylenediamine (1.30 g, 12.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

    • Stir the mixture until the solid is fully dissolved.

    • Add triethylamine (2.09 mL, 15.0 mmol) to the solution.

  • Addition of Acylating Agent:

    • Cool the flask to 0 °C in an ice-water bath with vigorous stirring.

    • In a separate flask, prepare a solution of phenylacetyl chloride (1.28 mL, 10.0 mmol) in anhydrous DCM (20 mL).

    • Transfer this solution to the dropping funnel.

    • Add the phenylacetyl chloride solution dropwise to the stirred o-phenylenediamine solution over 30 minutes. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of the di-acylated byproduct.[1][8]

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 4-6 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be clearly visible and the starting material spots should diminish.

  • Aqueous Workup:

    • Upon completion (as determined by TLC), quench the reaction by adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 40 mL) to remove any excess acid, followed by water (1 x 40 mL), and finally brine (1 x 40 mL).

  • Isolation of Crude Product:

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the pure compound.[5]

    • Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be performed to yield pure N-(2-Aminophenyl)-2-phenylacetamide as a solid.[1]

Synthesis and Purification Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup_flask Dissolve o-Phenylenediamine & Triethylamine in anhy. DCM cool Cool to 0 °C (Ice Bath) setup_flask->cool add_acyl Dropwise add Phenylacetyl Chloride in DCM (30 min) cool->add_acyl warm_stir Warm to RT Stir 4-6 hours add_acyl->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with H₂O monitor->quench wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. H₂O 3. Brine quench->wash dry Dry over MgSO₄ & Filter wash->dry evap Concentrate via Rotary Evaporation dry->evap crude Crude Solid Product evap->crude purify Flash Chromatography OR Recrystallization crude->purify pure Pure N-(2-Aminophenyl)-2- phenylacetamide purify->pure

Sources

Application Notes & Protocols: Selective Acylation of o-Phenylenediamine with Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the selective mono-acylation of o-phenylenediamine with phenylacetyl chloride to synthesize N-(2-aminophenyl)-2-phenylacetamide. The primary challenge in this reaction is controlling the stoichiometry to prevent the formation of the di-acylated byproduct.[1] This document outlines the underlying chemical principles, a robust and validated laboratory-scale protocol, safety considerations, and methods for product characterization. The resulting compound, N-(2-aminophenyl)-2-phenylacetamide, is a valuable bifunctional building block in medicinal chemistry, serving as a precursor for various nitrogen-containing heterocycles such as benzimidazoles and benzodiazepines, which are scaffolds in many therapeutic agents.[2][3][4]

Reaction Principle and Mechanism

The synthesis of N-(2-aminophenyl)-2-phenylacetamide is achieved through a nucleophilic acyl substitution reaction.[5] One of the nucleophilic primary amino groups (-NH₂) of o-phenylenediamine attacks the highly electrophilic carbonyl carbon of phenylacetyl chloride.[2] This addition is followed by the elimination of a chloride ion, forming the amide bond and releasing hydrochloric acid (HCl) as a byproduct.

Mechanism Causality:

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine initiates the reaction.

  • Electrophilicity: The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

  • Leaving Group: The chloride ion is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate to form the stable amide product.[5]

  • Byproduct Neutralization: The generated HCl must be neutralized by a base to prevent the protonation of the remaining starting amine, which would render it non-nucleophilic and halt the reaction. A tertiary amine base like triethylamine is commonly used for this purpose.[2]

A key challenge is the presence of two amino groups in o-phenylenediamine, which can lead to a second acylation, producing an unwanted di-acylated byproduct.[1] To favor mono-acylation, the reaction conditions are carefully controlled by:

  • Stoichiometry: Using a slight excess of o-phenylenediamine ensures the acyl chloride is the limiting reagent, reducing the probability of a second reaction.[2]

  • Slow Addition: Adding the phenylacetyl chloride solution dropwise at a low temperature (0 °C) maintains a low instantaneous concentration of the acylating agent, further promoting mono-substitution.[1][6]

Reaction Mechanism Diagram

Reaction_Mechanism OPD o-Phenylenediamine (Nucleophile) Intermediate Tetrahedral Intermediate OPD->Intermediate Attack on C=O PAC Phenylacetyl Chloride (Electrophile) PAC->Intermediate Intermediate2 Tetrahedral Intermediate Product N-(2-aminophenyl)- 2-phenylacetamide Intermediate2->Product Collapse & Re-form C=O HCl HCl Product->HCl Byproduct

Caption: Nucleophilic acyl substitution mechanism.

Safety and Materials

2.1. Hazard Analysis and Safety Precautions

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7][8][9]

  • o-Phenylenediamine (CAS: 95-54-5): Toxic if swallowed, harmful in contact with skin or if inhaled.[10] It is a suspected carcinogen and mutagen and may cause an allergic skin reaction.[11][12][13] Avoid breathing dust and ensure thorough washing after handling.[10][14]

  • Phenylacetyl Chloride (CAS: 103-80-0): Causes severe skin burns and eye damage.[7][15] It is a combustible liquid that reacts with water and moisture, releasing toxic and corrosive gases like HCl.[8][16] Handle under an inert atmosphere (e.g., nitrogen or argon) and keep away from water and ignition sources.[16]

  • Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Dichloromethane (DCM, CAS: 75-09-2): Volatile and suspected of causing cancer. Use only with adequate ventilation.

2.2. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equivalents
o-Phenylenediamine95-54-5108.141.30 g12.01.2
Phenylacetyl Chloride103-80-0154.601.55 g10.01.0
Triethylamine121-44-8101.191.52 g (2.1 mL)15.01.5
Dichloromethane (DCM)75-09-284.93~80 mL--
Deionized Water7732-18-518.02As needed--
Sat. NaHCO₃ Solution--As needed--
Brine Solution--As needed--
Anhydrous Na₂SO₄7757-82-6142.04As needed--

Detailed Experimental Protocol

This protocol is designed for a 10.0 mmol scale.

3.1. Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add o-phenylenediamine (1.30 g, 12.0 mmol, 1.2 eq).

  • Add anhydrous dichloromethane (DCM, 50 mL) to the flask to dissolve the solid.

  • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) to the solution via syringe.

  • Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.[2]

3.2. Addition of Acyl Chloride

  • In a separate, dry 50 mL flask, prepare a solution of phenylacetyl chloride (1.55 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (20 mL).

  • Draw this solution into a syringe and place it on a syringe pump (if available) or add it manually via a dropping funnel.

  • Add the phenylacetyl chloride solution to the stirred o-phenylenediamine solution dropwise over a period of 30-45 minutes.[1][2] Causality: Slow addition is critical to maintain a low concentration of the acylating agent, which minimizes the formation of the di-acylated byproduct.[1][6]

  • Maintain the reaction temperature at 0 °C throughout the addition.

3.3. Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir for 4-6 hours.[2]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 1:1 Hexanes:Ethyl Acetate. Visualize spots under UV light. The product should have an Rf value between that of the two starting materials.

3.4. Work-up and Product Isolation

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 50 mL of deionized water to the flask.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove excess HCl and unreacted acid chloride).

    • 50 mL of brine (saturated NaCl solution) (to remove residual water).[17]

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the DCM. The crude product will be obtained as a solid.

3.5. Purification

  • The crude solid can be purified by recrystallization. A common solvent system is an ethyl acetate/hexanes mixture.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel using a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity.[1]

  • Collect the pure fractions, combine them, and remove the solvent under reduced pressure to yield pure N-(2-aminophenyl)-2-phenylacetamide as a solid.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Dissolve OPD & Et3N in DCM - Cool to 0 °C Addition 2. Acyl Chloride Addition - Add Phenylacetyl Chloride in DCM - Dropwise over 30-45 min at 0 °C Setup->Addition Reaction 3. Reaction - Warm to RT - Stir for 4-6 hours - Monitor by TLC Addition->Reaction Workup 4. Work-up - Quench with H₂O - Wash with NaHCO₃ & Brine - Dry over Na₂SO₄ Reaction->Workup Isolation 5. Isolation - Filter drying agent - Concentrate via Rotovap Workup->Isolation Purification 6. Purification - Recrystallization or - Column Chromatography Isolation->Purification Characterization 7. Characterization - NMR, IR, MS - Melting Point Purification->Characterization

Caption: Step-by-step experimental workflow.

Characterization and Validation

To confirm the identity and purity of the synthesized N-(2-aminophenyl)-2-phenylacetamide (C₁₄H₁₄N₂O, M.W. 226.28 g/mol ), the following analytical techniques are recommended:

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the benzylic methylene (-CH₂) protons (~3.7 ppm), and distinct signals for the amide (-NH-) and primary amine (-NH₂) protons.[2][3]
¹³C NMR The spectrum will confirm the presence of 14 carbon atoms, with a characteristic peak for the amide carbonyl carbon (~170 ppm), the methylene carbon, and the aromatic carbons.[3]
IR Spectroscopy The spectrum should exhibit characteristic absorption bands for N-H stretching (amine and amide, ~3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and aromatic C-H stretching.[3]
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass (m/z ≈ 226.28 or 227.29).[2]
Melting Point The purified product should exhibit a sharp melting point. While not widely published for this specific compound, it can be compared to literature values if available or used as a measure of purity.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up. - Moisture contamination hydrolyzing the acyl chloride.- Extend reaction time and confirm completion by TLC. - Ensure all extractions are performed carefully. - Use anhydrous solvents and perform the reaction under an inert atmosphere.
Significant Di-acylated Byproduct - Addition of acyl chloride was too fast. - Reaction temperature was too high. - Incorrect stoichiometry (excess acyl chloride).- Add the acyl chloride solution dropwise over a longer period.[1] - Maintain the reaction temperature at 0 °C during addition.[1] - Carefully re-check molar equivalents of reactants. Use a slight excess of the diamine.
Oily Product That Fails to Solidify - Presence of impurities. - Residual solvent.- Purify the product using column chromatography.[1] - Dry the product thoroughly under high vacuum.

References

  • A Technical Guide to N-(2-Aminophenyl)
  • N-(2-Aminophenyl)
  • Comparative Analysis of Synthesis Methods for N-(2-Aminophenyl)-2-phenylacetamide. (2025). Benchchem.
  • Application Note: Synthesis and Utility of N-(2-Aminophenyl)
  • o-PHENYLENEDIAMINE HAZARD SUMMARY. (1999). NJ.gov.
  • Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide. (2025). Benchchem.
  • An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide. (2025). Benchchem.
  • Phenylacetyl chloride - Safety D
  • PHENYLACETYL CHLORIDE HAZARD SUMMARY. (2002). NJ.gov.
  • PHENYLACETYL CHLORIDE Safety D
  • PHENYLACETYL CHLORIDE. CAMEO Chemicals - NOAA.
  • Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Cole-Parmer.
  • MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. Fisher Scientific.
  • o-Phenylenediamine SDS, 95-54-5 Safety D
  • o-phenylenediamine GPS Safety Summary. Aarti Industries.
  • o-Phenylenediamine Safety D
  • Application Notes and Protocols: N-(2-Aminophenyl)-2-phenylacetamide as a Versatile Precursor for Heterocyclic Compounds. (2025). Benchchem.
  • Phenylacetyl Chloride | High-Purity Reagent Supplier. Benchchem.

Sources

Application Notes and Protocols for Phenylacetamide Synthesis via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and novel materials.[1] Phenylacetamide, a key intermediate, finds extensive application in the synthesis of penicillin G, phenobarbital, and as a precursor to various other valuable compounds.[2][3][4] Its versatile structure makes it a fundamental building block in medicinal chemistry and drug development.[5] This guide provides a comprehensive overview of phenylacetamide synthesis, focusing on modern amide coupling methodologies. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer practical troubleshooting advice to empower researchers in achieving efficient and high-yield syntheses.

Mechanistic Insights into Amide Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a stable ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species. This is achieved through the use of coupling reagents.

The Role of Coupling Reagents

Coupling reagents transform the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.[6] Two of the most widely employed classes of coupling reagents are carbodiimides and uronium/aminium salts.

  • Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then readily attacked by the amine to form the amide bond. EDC is particularly advantageous in many applications due to the water-solubility of its urea byproduct, which simplifies purification.[8][9]

  • Uronium/Aminium Salts (e.g., HATU): Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and low rates of racemization.[8] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which then rapidly couples with the amine.[10]

The Function of Additives

Additives like N-hydroxybenzotriazole (HOBt) or its safer alternative, OxymaPure, are often used in conjunction with coupling reagents.[11][12] These additives can react with the activated carboxylic acid intermediate to form a more stable active ester. This strategy helps to suppress side reactions and minimize racemization, particularly when working with chiral substrates.[11][13]

Visualizing the Amide Coupling Workflow

Caption: Generalized workflow for amide bond formation.

Materials and Requisites

Chemicals and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplierNotes
Phenylacetic AcidC₈H₈O₂136.15≥99%Sigma-AldrichStarting material.
Ammonium ChlorideNH₄Cl53.49≥99.5%Fisher ScientificAmine source.
EDC·HClC₈H₁₇N₃·HCl191.70≥98%BenchChemCoupling reagent. Moisture sensitive.[14]
HATUC₁₀H₁₅F₆N₆OP380.23≥98%BenchChemCoupling reagent. Sensitizer.[15]
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99.5%Sigma-AldrichNon-nucleophilic base.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Fisher ScientificReaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%VWRExtraction solvent.
Ethyl AcetateC₄H₈O₂88.11≥99.5%VWRExtraction and chromatography solvent.
HexanesC₆H₁₄86.18≥98.5%VWRChromatography solvent.
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichDrying agent.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Thin Layer Chromatography (TLC) plates and chamber

  • NMR spectrometer and/or LC-MS for analysis

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8] Some coupling reagents, like HATU and DCC, are known sensitizers and should be handled with care to avoid skin contact and inhalation.[15][16]

Protocol 1: Phenylacetamide Synthesis using EDC

This protocol details the synthesis of phenylacetamide from phenylacetic acid and ammonium chloride using EDC as the coupling reagent.

1. Reagent Preparation and Reaction Setup:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenylacetic acid (1.0 eq) in anhydrous DMF.
  • Add ammonium chloride (1.1 eq) to the solution.
  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

2. Activation and Coupling:

  • Add EDC·HCl (1.2 eq) to the cooled reaction mixture in portions.
  • Add DIPEA (2.5 eq) dropwise to the stirring solution. Causality: The base is crucial to neutralize the HCl salt of EDC and to deprotonate the ammonium chloride, freeing the ammonia for reaction.
  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC or LC-MS. A common mobile phase for TLC is a mixture of ethyl acetate and hexanes. Visualize the spots using a UV lamp.[17] The disappearance of the phenylacetic acid spot indicates the reaction is nearing completion.

4. Aqueous Workup:

  • Once the reaction is complete, quench it by adding water.
  • Dilute the mixture with an organic solvent like ethyl acetate.
  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acidic wash removes unreacted base, the basic wash removes unreacted phenylacetic acid, and the brine wash removes residual water-soluble impurities.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure phenylacetamide. Alternatively, recrystallization from hot water or ethanol can be employed for purification.[18]
Protocol 2: Phenylacetamide Synthesis using HATU

This protocol is particularly useful for achieving high yields and fast reaction times.

1. Reagent Preparation and Pre-activation:

  • Under an inert atmosphere, add phenylacetic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.[8]
  • Dissolve the solids in anhydrous DMF and cool the solution to 0 °C.
  • Add DIPEA (3.0 eq) dropwise to the stirred solution.[8]
  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[8][19]

2. Coupling:

  • In a separate flask, dissolve ammonium chloride (1.2 eq) in a minimal amount of DMF with the aid of DIPEA (1.2 eq).
  • Add the amine solution to the pre-activated carboxylic acid mixture.
  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

3. Monitoring, Workup, and Purification:

  • Follow the same procedures for reaction monitoring, aqueous workup, and purification as described in Protocol 1.
Visualizing the Experimental Workflow

Experimental_Workflow Reactants Reactants: Phenylacetic Acid Ammonia Source Coupling Amide Coupling (EDC or HATU in DMF) Reactants->Coupling Monitoring Reaction Monitoring (TLC / LC-MS) Coupling->Monitoring Workup Aqueous Workup (Extraction & Washes) Monitoring->Workup Reaction Complete Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Pure Phenylacetamide Purification->Product

Sources

Purification of N-(2-Aminophenyl)-2-phenylacetamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Purification of N-(2-Aminophenyl)-2-phenylacetamide by Recrystallization

Abstract

N-(2-Aminophenyl)-2-phenylacetamide is a versatile bifunctional molecule that serves as a critical intermediate in the synthesis of various heterocyclic compounds of medicinal and material science interest.[1][2] The purity of this starting material is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in the purification of subsequent products. This application note provides a detailed, field-proven protocol for the purification of N-(2-Aminophenyl)-2-phenylacetamide using recrystallization, a robust and scalable technique for purifying solid organic compounds.[3][4] We delve into the rationale behind solvent system selection, provide a step-by-step methodology, offer a comprehensive troubleshooting guide, and outline essential safety precautions.

Introduction: The Imperative for Purity

The synthesis of N-(2-Aminophenyl)-2-phenylacetamide, typically achieved through the acylation of o-phenylenediamine with phenylacetyl chloride, often yields a crude product contaminated with several impurities.[5][6] These can include unreacted starting materials, the diacylated byproduct N,N'-(1,2-phenylene)bis(2-phenylacetamide), and colored oxidation products derived from the air-sensitive o-phenylenediamine.[6][7]

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[8] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at its boiling point.[9] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes the differently shaped impurity molecules, leaving them behind in the solution (mother liquor).[3]

Causality of Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[8] The molecular structure of N-(2-Aminophenyl)-2-phenylacetamide, featuring two aromatic rings, an amide linkage, and a primary amine, gives it a moderate polarity. This dictates that a single solvent may not provide the optimal solubility profile. Therefore, a mixed-solvent system is often ideal.[10]

Recommended Solvent System: Ethanol/Water

  • Ethanol: This polar protic solvent is a good choice because it can engage in hydrogen bonding with the amine and amide groups of the target compound. It is expected to dissolve N-(2-Aminophenyl)-2-phenylacetamide effectively when heated.

  • Water: Water acts as an "anti-solvent" in this system. The target compound is poorly soluble in water due to its significant non-polar character (two phenyl rings).

The strategy is to dissolve the crude compound in a minimum amount of hot ethanol to create a saturated solution. Hot water is then added dropwise until the solution becomes faintly cloudy (the saturation point, or cloud point). The addition of a few more drops of hot ethanol clarifies the solution, which is then allowed to cool slowly, initiating crystallization.[1] This method provides a steep solubility curve, essential for high recovery of the purified product. An alternative system is ethyl acetate/hexanes.[1][5]

Table 1: Characteristics of an Ideal Recrystallization Solvent System
CharacteristicRationalePerformance in Ethanol/Water System
High Solubility at High Temp Ensures the entire compound dissolves, allowing for the removal of insoluble impurities.N-(2-Aminophenyl)-2-phenylacetamide is readily soluble in hot ethanol.
Low Solubility at Low Temp Maximizes the recovery of the purified compound upon cooling.The addition of water significantly reduces the compound's solubility in the cold solvent mixture.
Volatility Allows for easy removal from the purified crystals during the drying process.[3]Both ethanol and water are sufficiently volatile and can be removed under vacuum.
Non-Reactive The solvent must not react with the compound being purified.[9]Ethanol and water are chemically inert towards the target compound under these conditions.
Impurity Solubility Profile Impurities should either be insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).Common impurities like the diacylated byproduct have different polarity and solubility profiles, allowing for effective separation.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude N-(2-Aminophenyl)-2-phenylacetamide. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude N-(2-Aminophenyl)-2-phenylacetamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal), if needed

  • Erlenmeyer Flasks (125 mL and 250 mL)

  • Hot Plate with Magnetic Stirring

  • Stemless Funnel and Fluted Filter Paper

  • Büchner Funnel and Filter Flask

  • Vacuum Source

  • Spatulas, Watch Glass, and Magnetic Stir Bar

Step-by-Step Methodology
  • Dissolution: Place the crude N-(2-Aminophenyl)-2-phenylacetamide (5.0 g) and a magnetic stir bar into a 125 mL Erlenmeyer flask. Add approximately 20 mL of ethanol. Heat the mixture on a hot plate with gentle stirring. Add more hot ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[11]

  • Decolorization (Optional): If the solution is colored (e.g., pink or brown due to oxidation impurities), remove it from the heat and add a very small amount (tip of a spatula) of activated carbon.[7] Swirl the flask and gently reheat for 2-5 minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.[7]

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask on the hot plate. Pour the hot solution quickly through the filter paper. Rinse the original flask with a small amount of hot ethanol and pass it through the funnel to ensure a complete transfer. Causality: This step removes insoluble impurities and activated carbon. It must be done quickly and with hot equipment to prevent premature crystallization in the funnel.[8]

  • Inducing Crystallization: Reheat the clear filtrate. Add hot deionized water dropwise to the stirring solution until it becomes slightly and persistently cloudy. Then, add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.[7] Causality: This process brings the solution to its exact saturation point at high temperature, setting the stage for optimal crystal growth upon cooling.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or insulated surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[7] Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Use a spatula to transfer the crystalline slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of an ice-cold ethanol/water mixture (similar in composition to the crystallization solvent). Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities from the surface of the crystals without dissolving a significant amount of the product.[11]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry. Transfer the crystalline cake to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of N-(2-Aminophenyl)-2-phenylacetamide by recrystallization.

Recrystallization_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolution 1. Dissolution Crude solid dissolved in minimum hot ethanol. Decolorization 2. Decolorization (Optional) Add activated carbon to hot solution. Dissolution->Decolorization If colored Hot_Filtration 3. Hot Filtration Remove insoluble impurities and activated carbon. Dissolution->Hot_Filtration If no decolorization needed Decolorization->Hot_Filtration Induce_Cryst 4. Induce Crystallization Add hot water to cloud point, then clarify with ethanol. Hot_Filtration->Induce_Cryst Cooling 5. Slow Cooling Allow to cool to room temp, then place in ice bath. Induce_Cryst->Cooling Isolation 6. Isolation Collect crystals by vacuum filtration. Cooling->Isolation Washing 7. Washing Wash crystals with minimal ice-cold solvent. Isolation->Washing Drying 8. Drying Dry crystals under vacuum to constant weight. Washing->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: Workflow for the recrystallization of N-(2-Aminophenyl)-2-phenylacetamide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.[11]Reheat the solution to boil off some of the solvent until the solution is more concentrated. Alternatively, add a small seed crystal or scratch the inside of the flask with a glass rod at the solvent line to initiate crystal growth.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. The concentration of the solute is too high.Use a lower-boiling solvent system. Ensure the solution cools as slowly as possible. Reheat the oily mixture, add more hot solvent to dilute it, and then allow it to cool slowly again.[7]
Low Recovery/Yield Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much solvent or with solvent that was not cold. The compound has significant solubility in the cold solvent system.Use the absolute minimum amount of hot solvent for dissolution. Ensure all equipment for hot filtration is pre-heated. Use a minimal amount of ice-cold solvent for washing.[11] Cool the filtrate for a longer period in the ice bath.
Product is Still Colored Insufficient activated carbon was used. The colored impurity has a similar solubility profile to the product.Repeat the recrystallization process, ensuring to use a fresh, small portion of activated carbon and perform the hot filtration step correctly.[7] If the color persists, column chromatography may be necessary.[6]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.[12]

  • Handling: Conduct all operations, especially the handling of the solid powder and hot, flammable solvents, within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Fire Hazard: Ethanol is flammable. Ensure the hot plate is in good working order and avoid open flames.

  • First Aid: In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[12]

References

  • Benchchem. A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • Benchchem. An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide.
  • Benchchem. Application Note: Synthesis and Utility of N-(2-Aminophenyl)-2-phenylacetamide Derivatives.
  • Benchchem. N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
  • University of California, Los Angeles. Recrystallization.
  • University of Colorado Boulder, Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.
  • Stack Exchange. Are there any general rules for choosing solvents for recrystallization?.
  • Benchchem. Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • Benchchem. Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Benchchem. Essential Safety and Handling Guide for N-(2-Aminophenyl)-2-phenylacetamide and Its Analogs.
  • ResearchGate. What is the best technique for amide purification?.
  • Michigan State University. Recrystallization.

Sources

Application Notes and Protocols for the Purification of Phenylacetamide Derivatives Using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the purification of phenylacetamide derivatives using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development who are familiar with basic laboratory techniques. This document aims to deliver not just procedural steps, but also the underlying scientific principles to empower users to optimize their purification processes.

Foundational Principles: The ‘Why’ Behind the Separation

Column chromatography is a cornerstone technique for the purification of organic compounds. Its efficacy in separating phenylacetamide derivatives hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.

Phenylacetamide and its derivatives are moderately polar compounds due to the presence of the amide functional group and the phenyl ring.[1][2] The amide group can act as both a hydrogen bond donor and acceptor, influencing the molecule's interaction with polar stationary phases like silica gel. The polarity of a specific derivative will be further modulated by the nature of any substituents on the phenyl ring or the amide nitrogen.

The choice of stationary and mobile phases is therefore critical and is dictated by the specific properties of the phenylacetamide derivative being purified.

Stationary Phase Selection: The Separation Matrix

For the purification of moderately polar compounds like phenylacetamide derivatives, the most common stationary phase is silica gel (SiO₂) . Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte, such as the amide in phenylacetamide derivatives, primarily through hydrogen bonding.

In some cases, particularly for compounds that are sensitive to the acidic nature of silica, alternative stationary phases such as alumina (Al₂O₃) or functionalized silica gels can be employed.[3] For instance, amide-embedded stationary phases have been shown to provide unique selectivity for polar compounds, leveraging both hydrophobic interactions and the hydrogen bond accepting ability of the embedded amide group.[4][5]

Mobile Phase Selection: The Eluent

The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase. The polarity of the mobile phase is a key parameter that is adjusted to control the elution of compounds from the column. A less polar mobile phase will result in slower elution of polar compounds, while a more polar mobile phase will accelerate their elution.

For phenylacetamide derivatives, common mobile phase systems are binary mixtures of a non-polar solvent and a more polar solvent. A widely used and effective combination is a mixture of hexane and ethyl acetate .[6][7][8] The ratio of these solvents is adjusted to achieve the desired separation. Other solvent systems, such as dichloromethane/methanol, can be used for more polar derivatives.[8][9]

The ideal solvent system is typically determined through preliminary analysis using Thin-Layer Chromatography (TLC) .[7] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, as this generally translates to good separation on a column.[7][8]

Experimental Workflow: From Crude Mixture to Pure Compound

The following diagram outlines the general workflow for the purification of a phenylacetamide derivative using column chromatography.

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Solvent System Optimization) SamplePrep 2. Sample Preparation (Dry or Wet Loading) TLC->SamplePrep Determines loading method SampleLoading 4. Sample Loading SamplePrep->SampleLoading ColumnPacking 3. Column Packing (Slurry Method) ColumnPacking->SampleLoading Elution 5. Elution (Isocratic or Gradient) SampleLoading->Elution FractionCollection 6. Fraction Collection Elution->FractionCollection FractionAnalysis 7. Fraction Analysis (TLC) FractionCollection->FractionAnalysis Monitor purity Combine 8. Combine Pure Fractions FractionAnalysis->Combine SolventRemoval 9. Solvent Removal (Rotary Evaporation) Combine->SolventRemoval FinalProduct 10. Pure Phenylacetamide Derivative SolventRemoval->FinalProduct Chromatography Logic cluster_inputs Experimental Variables cluster_outputs Purification Outcomes StationaryPhase Stationary Phase (e.g., Silica, Alumina) Resolution Resolution (Separation) StationaryPhase->Resolution Influences selectivity MobilePhase Mobile Phase Polarity MobilePhase->Resolution Controls elution strength FlowRate Flow Rate FlowRate->Resolution Affects peak broadening Time Time FlowRate->Time Inversely proportional SampleLoad Sample Load SampleLoad->Resolution High load decreases resolution Purity Purity SampleLoad->Purity Overloading reduces purity Resolution->Purity Directly proportional Yield Yield Resolution->Yield Good separation improves yield

Sources

Chiral HPLC Analysis of Amino Acid Enantiomers: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Amino Acids

Amino acids, the fundamental building blocks of proteins, predominantly exist in nature as L-enantiomers. However, the presence and functional roles of their D-enantiomeric counterparts in biological systems are increasingly recognized as critical in areas ranging from neuroscience to microbiology. For instance, D-serine acts as a co-agonist at NMDA receptors in the brain, playing a crucial role in synaptic plasticity, while D-amino acids are integral components of bacterial cell walls.[1] Consequently, the accurate enantiomeric analysis of amino acids is paramount in pharmaceutical research, drug development, clinical diagnostics, and food science to ensure product safety, efficacy, and quality.

This application note provides a comprehensive guide to the chiral separation of amino acid enantiomers using High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of chiral recognition, compare direct and indirect analysis strategies, and provide detailed, field-proven protocols for successful enantioseparation.

The Foundation: Principles of Chiral Recognition in HPLC

Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral environment. This is most commonly achieved by using a chiral stationary phase (CSP), which creates transient diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes results in different retention times, enabling their separation.

The primary challenge in analyzing underivatized amino acids lies in their zwitterionic nature, which makes them poorly soluble in the non-polar solvents often used with polysaccharide-based CSPs.[2] While derivatization can overcome this, direct analysis on specialized CSPs is often preferred to avoid extra sample preparation steps and potential introduction of impurities.[2]

Direct vs. Indirect Chiral HPLC Analysis: A Comparative Overview

There are two primary strategies for the chiral analysis of amino acids by HPLC: indirect and direct separation.

  • Indirect Separation: This method involves the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. A popular example is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[3] While this method can be highly sensitive, especially with fluorescent CDAs, it requires an additional reaction step and careful control to prevent racemization.[3]

  • Direct Separation: This is the more widely used approach and involves the direct separation of enantiomers on a chiral stationary phase (CSP).[3] This method is generally simpler and avoids the potential pitfalls of derivatization. Several types of CSPs have proven effective for amino acid analysis.

Choosing the Right Tool: Chiral Stationary Phases for Amino Acid Analysis

The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. The most common and effective CSPs for amino acid enantiomers include:

  • Macrocyclic Glycopeptide-Based CSPs: These are particularly successful for the separation of underivatized amino acids.[2] CSPs based on teicoplanin, for example, possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds like amino acids.[2][4][5] A notable characteristic of these columns is that the D-enantiomer is typically more strongly retained than the L-enantiomer.[2]

  • Crown Ether-Based CSPs: These columns are also highly effective for the enantioseparation of compounds containing primary amino groups, including amino acids.[6] The chiral recognition mechanism involves the complexation of the protonated amino group within the crown ether cavity.

  • Zwitterionic CSPs: These CSPs are designed to interact with zwitterionic molecules like amino acids through a combination of ion-exchange and other interactions.[7][8] They offer complementary selectivity to other CSP types and are suitable for a broad range of amino acids and small peptides.[8]

  • Ligand Exchange Chromatography (LEC): This technique utilizes a CSP coated with a chiral ligand, and the mobile phase contains a metal ion (e.g., Cu²⁺). Enantiomeric resolution is achieved through the formation of diastereomeric ternary complexes between the metal ion, the chiral ligand on the stationary phase, and the amino acid enantiomers in the sample.[1]

Method Development and Optimization: A Step-by-Step Guide

Developing a robust chiral HPLC method requires careful optimization of several parameters.

Mobile Phase Composition

The mobile phase plays a crucial role in modulating retention and selectivity. For macrocyclic glycopeptide and zwitterionic CSPs, reversed-phase or polar ionic modes are common.

  • Organic Modifier: Methanol and acetonitrile are the most common organic modifiers. The concentration of the organic modifier can have a significant impact on retention. On teicoplanin-based CSPs, a "U-shaped" retention profile is often observed, where retention initially decreases and then increases with increasing organic modifier concentration.[2]

  • Additives: Acidic or basic modifiers are often necessary to control the ionization state of both the analyte and the CSP, which is critical for achieving separation. Formic acid, trifluoroacetic acid (TFA), and diethylamine are common additives.[8]

Temperature

Column temperature can influence the kinetics and thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution but can also result in broader peaks and longer analysis times.

Flow Rate

The flow rate should be optimized to achieve a balance between analysis time and separation efficiency.

Protocol 1: Direct Chiral Analysis of Underivatized Amino Acids using a Teicoplanin-Based CSP

This protocol provides a general starting point for the analysis of a wide range of underivatized amino acids.

1. Materials and Reagents:

  • Chiral HPLC Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Amino Acid Standards (D- and L-enantiomers)

  • Sample containing the amino acid of interest

2. Instrument and Conditions:

  • HPLC System with UV or Mass Spectrometric (MS) detector

  • Column Temperature: 25 °C

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or MS in a suitable ionization mode

  • Injection Volume: 10 µL

3. Mobile Phase Preparation:

  • Prepare a mobile phase of Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v). The optimal ratio of water to methanol will vary depending on the specific amino acid and should be optimized.[2]

4. Sample Preparation:

  • Dissolve the amino acid standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram and determine the retention times of the D- and L-enantiomers.

6. Optimization:

  • Adjust the percentage of methanol in the mobile phase to optimize retention and resolution. As a general trend on teicoplanin phases, enantioselectivity often increases with a higher concentration of the organic modifier.[2]

  • Vary the concentration of formic acid to fine-tune the separation.

Protocol 2: Indirect Chiral Analysis via Pre-Column Derivatization with Marfey's Reagent

This protocol is suitable for situations where high sensitivity is required, and a chiral column is not available.

1. Materials and Reagents:

  • Achiral C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

  • Marfey's Reagent (FDAA)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Acetone

  • Amino Acid Standards (D- and L-enantiomers)

  • Sample containing the amino acid of interest

2. Derivatization Procedure: [3]

  • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the sample with the initial mobile phase for HPLC analysis.

3. Instrument and Conditions:

  • HPLC System with a UV detector

  • Column Temperature: Ambient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm[3]

  • Injection Volume: 20 µL

4. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Use a linear gradient, for example, from 10% to 60% B over 30 minutes. The gradient profile should be optimized for the specific amino acids of interest.[3]

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

  • Inject the derivatized sample.

  • Record the chromatogram and identify the peaks corresponding to the diastereomeric derivatives.

Data Presentation and System Suitability

For quantitative analysis, it is crucial to establish system suitability parameters, including resolution, selectivity, and repeatability.

Table 1: Typical Performance Data for Direct Chiral Separation of Selected Amino Acids on a Teicoplanin CSP

Amino AcidMobile Phase (Water:Methanol:Formic Acid)Resolution (Rs)Selectivity (α)Elution Order
DL-Alanine50:50:0.1> 1.5~1.2L then D
DL-Valine40:60:0.1> 2.0~1.4L then D
DL-Leucine30:70:0.1> 2.0~1.5L then D
DL-Phenylalanine40:60:0.1> 2.5~1.6L then D
DL-Tryptophan50:50:0.1> 2.0~1.3L then D

Note: These values are illustrative and will vary depending on the specific column, instrument, and exact experimental conditions.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

Chiral_HPLC_Workflow cluster_direct Direct Analysis cluster_indirect Indirect Analysis Sample_Direct Amino Acid Sample CSP_Column Chiral Stationary Phase (CSP) Column Sample_Direct->CSP_Column Injection HPLC_Direct HPLC System CSP_Column->HPLC_Direct Elution Data_Direct Chromatogram (Enantiomers Resolved) HPLC_Direct->Data_Direct Detection Sample_Indirect Amino Acid Sample Derivatization Derivatization with Chiral Reagent Sample_Indirect->Derivatization Achiral_Column Achiral (e.g., C18) Column Derivatization->Achiral_Column Injection HPLC_Indirect HPLC System Achiral_Column->HPLC_Indirect Elution Data_Indirect Chromatogram (Diastereomers Resolved) HPLC_Indirect->Data_Indirect Detection

Caption: Workflow for direct and indirect chiral HPLC analysis of amino acids.

Chiral_Recognition cluster_enantiomers CSP Chiral Stationary Phase (CSP) Complex_L CSP-L Complex (Less Stable) Complex_D CSP-D Complex (More Stable) L_enantiomer L-Enantiomer L_enantiomer->CSP Transient Interaction D_enantiomer D-Enantiomer D_enantiomer->CSP Transient Interaction Elution Differential Elution Complex_L->Elution Faster Elution Complex_D->Elution Slower Elution

Caption: Mechanism of chiral recognition on a Chiral Stationary Phase (CSP).

Troubleshooting and Advanced Considerations

  • Peak Tailing: This can be caused by secondary interactions with the silica support. Using a highly end-capped column or adjusting the mobile phase pH and ionic strength can help.

  • Poor Resolution: If resolution is insufficient, consider decreasing the column temperature, optimizing the mobile phase composition (especially the organic modifier and additives), or trying a different type of CSP.

  • Memory Effects: When using mobile phase additives, be aware of potential "memory effects" where traces of the additive can remain on the column and affect subsequent analyses.[9] Thorough column washing between different methods is crucial.

  • LC-MS Compatibility: For LC-MS applications, use volatile mobile phase additives like formic acid and ammonium formate. Avoid non-volatile buffers.

Conclusion

The chiral HPLC analysis of amino acid enantiomers is a powerful and necessary tool in modern scientific research and industry. By understanding the principles of chiral separation, carefully selecting the appropriate chiral stationary phase, and systematically optimizing the analytical method, researchers can achieve robust and reliable enantioseparation. Both direct analysis on CSPs and indirect analysis via derivatization offer viable pathways, with the choice depending on the specific application requirements for sensitivity, sample throughput, and available instrumentation.

References

  • Axion Analytical Labs, Inc. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from Axion Labs website.[10]

  • Kim, H., & Lee, J. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 25(24), 5897.[11]

  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from Creative Proteomics website.[12]

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from Sigma-Aldrich website.[2]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(11), 2654.[6]

  • Sanku, R. K., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 28-36.[13]

  • Fair, S., & McKeown, A. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[1]

  • JASCO, Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System. Retrieved from JASCO, Inc. website.[14]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu Corporation website.[15]

  • Shimadzu Europe. (n.d.). Amino Acids. Retrieved from Shimadzu Europe website.[16]

  • Auriga Research. (n.d.). ARBRO Does Amino Acid Analysis by Post-column Derivatization. Retrieved from Auriga Research website.[17]

  • Ferraz, M., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(6), 1945.[4]

  • Ilisz, I., & Forró, E. (2006). Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral stationary phases. Journal of Separation Science, 29(12), 1827-1843.[5]

  • Sigma-Aldrich. (n.d.). Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. Retrieved from Sigma-Aldrich website.[18]

  • Lehotay, J., Hroboňová, K., & Čižmárik, J. (2009). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... ResearchGate.[19]

  • BenchChem. (2025). Evaluating the performance of different chiral columns for amino acid separation. Retrieved from BenchChem website.[7]

  • Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822.[20]

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from Sigma-Aldrich website.[21]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 266-277.[22]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website.[23]

  • BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. Retrieved from BenchChem website.[3]

  • Huba, A., et al. (2019). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate.[24]

  • Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from Daicel Chiral Technologies website.[8]

  • Paweł, P., & Ryszard, G. (2003). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.[25]

  • Gilon, C., Leshem, R., & Grushka, E. (1982). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry, 54(14), 2557-2561.[26]

  • Chen, C. C., & Lin, C. E. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(5), 229-234.[27]

  • Reddit. (2023). Chiral Separation of Amino Acids. Retrieved from Reddit.[28]

  • Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250.[29]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from Chromatography Today.[9]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from Agilent Technologies website.[30]

Sources

Application Notes & Protocols: Enantioselective Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Chiral Amines in Modern Chemistry

Chiral amines are fundamental structural motifs that form the backbone of a vast number of biologically active molecules. It is estimated that approximately 40-45% of all small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their immense importance in drug discovery and development.[1][2] These compounds are not only integral to the final drug substance but also serve as critical resolving agents, chiral auxiliaries, and versatile building blocks for the synthesis of complex molecular architectures.[1] The precise three-dimensional arrangement of substituents around the stereogenic amine center is often paramount for therapeutic efficacy, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This guide provides an in-depth exploration of the three principal catalytic strategies for the enantioselective synthesis of chiral amines:

  • Transition-Metal Catalysis: Focusing on asymmetric hydrogenation and reductive amination.

  • Biocatalysis: Highlighting the utility of amine transaminases (ATAs).

  • Organocatalysis: Examining catalysis by chiral Brønsted acids and aminocatalysis.

Each section will delve into the mechanistic underpinnings, showcase representative data, and provide detailed, field-proven protocols designed for researchers in both academic and industrial settings.

Transition-Metal Catalysis: A Powerhouse for Asymmetric Reductions

Transition metal catalysis remains arguably the most robust and widely applied method for the asymmetric synthesis of chiral amines.[1] Complexes based on iridium, rhodium, and ruthenium, paired with exquisitely designed chiral ligands, can efficiently catalyze the reduction of prochiral imines, enamines, and related substrates with outstanding levels of enantioselectivity.

Scientific Principle: Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation (AH) is a powerful atom-economical method for creating a stereocenter via the addition of molecular hydrogen across a C=N double bond. The key to enantioselectivity lies in the formation of a chiral catalyst-substrate complex that diastereoselectively delivers hydrogen to one face of the imine. The catalytic cycle, often involving a metal dihydride species, is orchestrated by the chiral ligand, which creates a sterically and electronically defined environment around the metal center.

Below is a generalized workflow for screening and optimizing a transition-metal catalyzed asymmetric hydrogenation reaction.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Purification Prep Substrate & Ligand/Metal Precursor Preparation Inert Establish Inert Atmosphere (Glovebox or Schlenk Line) Prep->Inert Cat_Form In Situ Catalyst Formation [Metal Precursor + Chiral Ligand] Inert->Cat_Form Sub_Add Add Prochiral Substrate (e.g., Imine) Cat_Form->Sub_Add Hydrogenation Pressurize with H2 (Control Temp & Pressure) Sub_Add->Hydrogenation Workup Reaction Quench & Workup Hydrogenation->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analysis Determine Yield & Enantiomeric Excess (ee%) (Chiral HPLC/GC) Purify->Analysis G cluster_ping Ping Phase cluster_pong Pong Phase E_PLP Enzyme-PLP Complex Intermediate1 External Aldimine E_PLP->Intermediate1 Binds Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->E_PLP E_PMP Enzyme-PMP Complex Intermediate1->E_PMP Forms Ketone_Byproduct Ketone Byproduct (e.g., Acetone) E_PMP->Ketone_Byproduct Releases Ketone_Sub Ketone Substrate (Prochiral) Intermediate2 Ketimine Intermediate E_PMP->Intermediate2 Binds Ketone_Sub->E_PMP E_PLP2 Enzyme-PLP Complex (Regenerated) Intermediate2->E_PLP2 Forms Chiral_Amine Chiral Amine Product E_PLP2->Chiral_Amine Releases G CPA Chiral Phosphoric Acid (CPA-H) Activated Protonated Imine [Imine-H]+[CPA]- CPA->Activated Protonates Imine Imine Substrate Imine->Activated TransitionState Ternary Complex (Diastereoselective Transition State) Activated->TransitionState Forms Chiral Ion Pair Nucleophile Nucleophile (e.g., Silyl Enol Ether) Nucleophile->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex C-C Bond Formation Product_Complex->CPA Regenerates Product Chiral Amine Product Product_Complex->Product Releases

Sources

Phenylacetamide Derivatives in Antidepressant Research: A Guide to Synthesis, Screening, and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of antidepressant drug discovery is in a constant state of evolution, driven by the pressing need for therapeutics with enhanced efficacy and more favorable side-effect profiles. Phenylacetamide derivatives have garnered significant attention as a versatile chemical scaffold with considerable potential for the development of novel antidepressant agents. This comprehensive guide serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides a robust framework for the synthesis of phenylacetamide derivatives, protocols for their preclinical evaluation, and methodologies for elucidating their mechanisms of action, with a focus on their role as modulators of key neurochemical pathways.

The Rationale for Phenylacetamide Derivatives in Antidepressant Research

The therapeutic utility of phenylacetamide derivatives in the context of depression stems from their structural adaptability, which allows for the targeted design of molecules that can interact with various components of the central nervous system (CNS) implicated in mood regulation. A primary focus of research in this area has been the inhibition of monoamine oxidase (MAO), a critical enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, the synaptic concentrations of these monoamines can be elevated, a well-established mechanism for alleviating depressive symptoms.

Furthermore, the phenylacetamide core is a key structural feature in compounds that exhibit a broader pharmacological profile, potentially interacting with a range of receptors and ion channels. This multi-target approach is a burgeoning area of interest in antidepressant research, as it may offer a more rapid onset of therapeutic action and a broader spectrum of efficacy.

Synthesis of N-Substituted Phenylacetamide Derivatives

The synthesis of a diverse library of phenylacetamide derivatives is a critical first step in the drug discovery process. A widely employed and efficient method for creating these compounds is the amidation of phenylacetic acid, a protocol that can be readily adapted to generate a wide array of N-substituted derivatives.

Protocol 1: General Synthesis of N-Substituted Phenylacetamides

This protocol details a general and adaptable method for the synthesis of N-substituted phenylacetamides via the coupling of phenylacetic acid with a primary or secondary amine, facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • Phenylacetic acid

  • Appropriate primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous DCM.

  • Amine Addition: To the stirring solution, add the selected primary or secondary amine (1.1 equivalents).

  • Cooling: Place the reaction flask in an ice bath to cool the mixture to 0°C.

  • Coupling Agent Addition: Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude phenylacetamide derivative by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-substituted phenylacetamide derivatives.

In Vitro Screening for Antidepressant Potential

Monoamine Oxidase (MAO) Inhibition Assay

A key in vitro assay for assessing the antidepressant potential of phenylacetamide derivatives is the determination of their ability to inhibit MAO-A and MAO-B.

Principle:

This fluorometric assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate, p-tyramine.[2] The H₂O₂ is detected using a probe that generates a fluorescent signal. A reduction in the fluorescent signal in the presence of a test compound indicates MAO inhibition.

Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (pH 7.4)

  • p-Tyramine (MAO substrate)

  • High-sensitivity fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Clorgyline (selective MAO-A inhibitor - positive control)

  • Pargyline (selective MAO-B inhibitor - positive control)

  • Synthesized phenylacetamide derivatives (test compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of MAO-A and MAO-B enzymes, p-tyramine, fluorescent probe, and HRP in MAO Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add MAO Assay Buffer.

    • Add the test compounds at a range of concentrations.

    • Add the MAO-A or MAO-B enzyme solution.

    • Include wells for positive controls (clorgyline for MAO-A, pargyline for MAO-B) and a vehicle control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.[2]

  • Reaction Initiation: Add the substrate solution (containing p-tyramine, fluorescent probe, and HRP) to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[2] Take readings at regular intervals for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of MAO inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Table 1: Example Data from MAO Inhibition Assay

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Derivative X5.825.3
Derivative Y32.11.2
Clorgyline0.028.9
Pargyline7.50.08

In Vivo Assessment of Antidepressant-Like Efficacy

Animal models are crucial for evaluating the potential antidepressant effects of novel compounds in a more complex biological system. The forced swim test is a widely used behavioral despair model for this purpose.

Protocol 3: Forced Swim Test (FST) in Mice

Principle:

The FST is predicated on the observation that when mice are placed in an inescapable cylinder of water, they will eventually cease active escape behaviors and adopt an immobile posture.[3][4][5] This immobility is interpreted as a state of behavioral despair, and a reduction in the duration of immobility is indicative of an antidepressant-like effect.[3][4][5]

Materials:

  • Male mice (e.g., C57BL/6 or Swiss Webster)

  • Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter)

  • Water maintained at 24-25°C

  • Video recording equipment

  • Synthesized phenylacetamide derivatives

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Standard antidepressant (e.g., fluoxetine or imipramine) for positive control

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 60 minutes prior to the test.[3]

  • Drug Administration: Administer the test compounds, vehicle, or positive control (typically via intraperitoneal or oral route) 30-60 minutes before the test.

  • Test Session:

    • Fill the cylindrical tanks with water to a depth of 15 cm.[4]

    • Gently place each mouse into a tank for a 6-minute session.[4][5]

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • The first 2 minutes of the session are typically considered an initial adaptation period and are often excluded from the analysis.[3]

    • Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of movement, with the exception of small movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the immobility times between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant decrease in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

In Vivo Evaluation Workflow Diagram

cluster_invivo In Vivo Antidepressant Screening acclimatize Animal Acclimatization drug_admin Drug Administration acclimatize->drug_admin fst Forced Swim Test drug_admin->fst record Video Recording fst->record score Behavioral Scoring record->score analyze Statistical Analysis score->analyze interpret Interpretation of Results analyze->interpret

Caption: Workflow for in vivo screening of antidepressant-like activity.

Elucidating the Mechanism of Action: Neurotrophic Signaling Pathways

To gain a deeper understanding of the molecular mechanisms underlying the antidepressant-like effects of phenylacetamide derivatives, it is essential to investigate their impact on key signaling pathways. The brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a pivotal role in neuroplasticity and are known to be modulated by antidepressant treatments.

Protocol 4: Western Blot Analysis of BDNF and TrkB Expression

Principle:

Western blotting is a technique used to detect and quantify specific proteins in a tissue sample. This protocol can be used to assess changes in the expression levels of BDNF and TrkB in brain tissue from mice treated with phenylacetamide derivatives.

Materials:

  • Brain tissue (e.g., hippocampus or prefrontal cortex) from treated and control mice

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BDNF, anti-TrkB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer.[6] Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BDNF, TrkB, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for BDNF, TrkB, and the loading control.

    • Normalize the expression of BDNF and TrkB to the loading control.

    • Compare the normalized expression levels between treatment groups.

Simplified BDNF Signaling Pathway Diagram

cluster_pathway BDNF/TrkB Signaling Pathway phenylacetamide Phenylacetamide Derivative mao_inhibition MAO Inhibition phenylacetamide->mao_inhibition neurotransmitters ↑ Serotonin, Norepinephrine mao_inhibition->neurotransmitters bdnf ↑ BDNF Expression neurotransmitters->bdnf trkb TrkB Receptor Activation bdnf->trkb downstream Downstream Signaling (e.g., Akt, ERK) trkb->downstream neuroplasticity Neuroplasticity & Antidepressant Effects downstream->neuroplasticity

Caption: Simplified signaling cascade initiated by phenylacetamide derivatives.

Concluding Remarks

Phenylacetamide derivatives hold considerable promise as a fertile ground for the discovery of next-generation antidepressants. Their synthetic accessibility, coupled with their potential for engaging multiple therapeutic targets, makes them an attractive area of investigation. The protocols and methodologies presented in this guide offer a comprehensive and practical framework for the synthesis, preclinical screening, and mechanistic evaluation of novel phenylacetamide-based compounds. By applying these approaches, researchers can significantly contribute to the development of more effective and safer treatments for depressive disorders.

References

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638.
  • Bio-protocol. (n.d.). Western Blot. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (93), e52587.
  • Sun, M. K., & Alkon, D. L. (2006). Open-Space Forced Swim Model of Depression for Mice. Current Protocols in Neuroscience, Chapter 9, Unit 9.36.
  • Kamiya Biomedical Company. (n.d.). Mouse Brain Derived Neurotrophic Factor (BDNF) ELISA. Retrieved from [Link]

  • Biosensis. (n.d.). biosensis® proBDNF RapidTM ELISA - Kit: Human, Mouse, Rat* Catalogue Number*. Retrieved from [Link]

  • JoVE. (2022, September 19). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Zhang, X., et al. (2013).
  • Du, J., et al. (2003). Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS. Journal of Neuroscience, 23(35), 11052-11059.
  • ResearchGate. (n.d.). Continual synthesis of N -(phenyl)-phenylacetamide. Retrieved from [Link]

  • Digital Scholarship@UNLV. (2013). An Introduction: Quantification of the Hippocampal BDNF Content of Maternally Separated Rats Using a Western Blot Protocol. Retrieved from [Link]

  • Sharma, H., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Molecular Diversity, 26(4), 2381-2396.
  • Molecules. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Biosensis. (n.d.). Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of N,N'-((4-(dimethylamino)phenyl)methylene)-bis(2-phenylacetamide) as a Cannabinoid Receptor 2 (CB2) Inverse Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Antagonism - The Role of CB2 Inverse Agonists

The endocannabinoid system, particularly the Cannabinoid Receptor 2 (CB2), has emerged as a compelling therapeutic target for a spectrum of pathologies, including inflammatory disorders, autoimmune diseases, and certain cancers.[1][2] Primarily expressed in immune cells and peripheral tissues, CB2 activation is known to modulate immune responses and inflammation.[1] While research has traditionally focused on agonists (activators) and antagonists (blockers), a third class of ligands—inverse agonists—offers a distinct and nuanced mechanism of action.

Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist binds to a receptor and reduces its basal, or constitutive, activity.[1][3] Many G-protein coupled receptors (GPCRs), including CB2, exist in an equilibrium between inactive and active conformations, with a fraction being constitutively active even without a ligand.[3] Inverse agonists stabilize the inactive conformation, thereby suppressing the receptor's baseline signaling.

This guide focuses on N,N'-((4-(dimethylamino)phenyl)methylene)-bis(2-phenylacetamide) , a novel compound identified through 3D pharmacophore database screening.[4][5] This molecule, hereafter referred to as PAM (Phenylacetamide Methylene) , was biologically confirmed as a new class of selective CB2 inverse agonist.[4][5] This document provides the scientific rationale and detailed experimental protocols necessary for researchers to independently verify and characterize the inverse agonist activity of PAM and its derivatives at the human CB2 receptor.

Scientific Rationale and Mechanism of Action

The CB2 Receptor Signaling Cascade

The CB2 receptor predominantly couples to the inhibitory G-protein, Gαi.[3] The canonical signaling pathway is as follows:

  • Agonist Activation: An agonist binds to and stabilizes the active conformation of the CB2 receptor.

  • G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

  • Effector Modulation: The Gαi-GTP subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][6]

The Principle of Inverse Agonism at CB2

The inverse agonist mechanism for PAM at the CB2 receptor is predicated on suppressing the receptor's constitutive activity.

  • Stabilizing the Inactive State: PAM binds preferentially to the inactive conformation of the CB2 receptor.[1]

  • Shifting Equilibrium: This binding shifts the conformational equilibrium away from the constitutively active state.

  • Increased cAMP Production: By reducing the number of active receptors that are basally inhibiting adenylyl cyclase, an inverse agonist effectively causes a relative increase in intracellular cAMP levels, particularly in assays where adenylyl cyclase is stimulated (e.g., by forskolin).[7][8][9] This effect is the biochemical signature of a CB2 inverse agonist.

The diagram below illustrates the differential effects of an agonist and an inverse agonist on the CB2-mediated cAMP pathway.

cluster_membrane Cell Membrane cluster_intra Intracellular Space CB2 CB2 Receptor Active Inactive Gi Gαi Protein CB2:active->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Agonist_Effect Result: ↓ cAMP Inverse_Effect Result: ↑ cAMP (relative to basal) Agonist Agonist Agonist->CB2:active Stabilizes InverseAgonist Inverse Agonist (PAM) InverseAgonist->CB2:inactive Stabilizes

Caption: CB2 receptor signaling pathway for agonists vs. inverse agonists.

Profile of N,N'-((4-(dimethylamino)phenyl)methylene)-bis(2-phenylacetamide) (PAM)

PAM was identified as a lead compound with moderate but selective CB2 activity.[4] Its validation as an inverse agonist paved the way for extensive structure-activity relationship (SAR) studies, which produced derivatives with significantly higher binding affinity and potency.[4]

ParameterReported Value for PAM (Compound 9)Reference
CB2 Binding Affinity (Ki) 777 nM[4][5]
Selectivity Index (CB1 Ki / CB2 Ki) > 26-fold[4][5]
Functional Activity Confirmed Inverse Agonist[4]

Core Experimental Protocols

The following protocols provide a validated framework for characterizing PAM or related compounds. For trustworthiness, each protocol includes controls to ensure the results are specific to the compound's interaction with the CB2 receptor.

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of PAM for the human CB2 receptor.

Principle: This assay measures the ability of a test compound (PAM) to compete with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the CB2 receptor. The concentration of PAM that displaces 50% of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).

Materials:

  • Membranes from CHO or HEK293 cells stably expressing the human CB2 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • 96-well plates and glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of PAM in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), [³H]CP-55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of PAM.

  • For total binding wells, add vehicle instead of PAM.

  • For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of PAM.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional cAMP Accumulation Assay

Objective: To determine the functional activity and potency (EC50) of PAM as a CB2 inverse agonist.[7][10]

Principle: Since the CB2 receptor is Gi-coupled, its activation inhibits adenylyl cyclase. An inverse agonist will relieve this basal inhibition, leading to an increase in cAMP levels. To amplify this signal, adenylyl cyclase is first stimulated with forskolin. An agonist will inhibit this forskolin-stimulated cAMP production, while an inverse agonist will further enhance it or show no inhibition.[7][8]

Materials:

  • CHO-K1 cells stably expressing the human CB2 receptor (CHO-hCB2).[11]

  • Cell culture medium (e.g., F-12 Ham's).

  • Stimulation Buffer: HBSS or PBS with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin (FSK).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Control agonist (e.g., CP-55,940) and control inverse agonist (e.g., AM630).[9]

Procedure:

  • Seed CHO-hCB2 cells in 96- or 384-well plates and grow to 80-90% confluency.

  • Wash cells once with pre-warmed stimulation buffer.

  • Add varying concentrations of PAM (or control compounds) to the cells, followed immediately by a fixed concentration of forskolin (e.g., 3-5 µM).

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and measure intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Normalize the data, setting the cAMP level with forskolin alone as 100%.

  • Plot the normalized cAMP levels against the log concentration of PAM.

  • An increase in cAMP levels above the 100% (forskolin only) baseline indicates inverse agonist activity.

  • Fit the dose-response curve using non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Advanced Characterization & Integrated Workflow

For a more sophisticated, real-time analysis of PAM's effect on G-protein signaling in living cells, advanced biosensor assays are recommended.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To directly monitor CB2 receptor and G-protein interaction dynamics in real-time.

Principle: BRET is a proximity-based assay that measures energy transfer between a light-emitting donor (e.g., Renilla Luciferase, Rluc) and a fluorescent acceptor (e.g., Venus or YFP).[12][13][14] To monitor G-protein activation, cell lines are engineered to co-express the CB2 receptor, a Gα subunit fused to Rluc, and a Gβγ subunit complex where Gγ is fused to Venus. In the basal state, the heterotrimer is intact, and the donor and acceptor are close, yielding a high BRET signal. Agonist binding causes G-protein dissociation, separating the donor and acceptor and decreasing the BRET signal. An inverse agonist like PAM would be expected to stabilize the heterotrimer, potentially causing an increase in the BRET signal above baseline.[12][15]

BRET_Workflow start Start: CHO cells transfect Co-transfect with plasmids: 1. hCB2 Receptor 2. Gαi-Rluc (Donor) 3. Venus-Gγ (Acceptor) start->transfect plate Plate transfected cells in white 96-well plates transfect->plate add_cpd Add PAM or control ligand plate->add_cpd add_sub Add Rluc substrate (e.g., Coelenterazine h) add_cpd->add_sub measure Measure light emission at Donor (480nm) and Acceptor (530nm) wavelengths add_sub->measure calc Calculate BRET Ratio: (Acceptor Emission) / (Donor Emission) measure->calc end End: Quantify change in G-protein association calc->end

Caption: Conceptual workflow for a G-protein dissociation BRET assay.

Integrated Characterization Workflow

A logical progression of experiments is crucial for efficiently characterizing novel CB2 ligands. The following workflow ensures a comprehensive pharmacological profile.

Integrated_Workflow start Novel Compound (e.g., PAM) binding Primary Screen: Radioligand Binding Assay (Protocol 3.1) start->binding decision1 Selective CB2 binder? binding->decision1 cAMP Primary Functional Screen: cAMP Assay (Protocol 3.2) decision1->cAMP Yes stop1 Discard or Re-evaluate (Non-selective / No binding) decision1->stop1 No decision2 Inverse Agonist Profile? (↑ cAMP) cAMP->decision2 bret Mechanism Confirmation: Live-Cell BRET Assay (Workflow 4.1) decision2->bret Yes stop2 Classify as Agonist/Antagonist (↓ or ↔ cAMP) decision2->stop2 No end Compound Classified: Selective CB2 Inverse Agonist bret->end

Caption: Integrated workflow for the characterization of CB2 ligands.

Conclusion

N,N'-((4-(dimethylamino)phenyl)methylene)-bis(2-phenylacetamide) (PAM) serves as an important chemical tool and a foundational structure for a novel class of CB2 selective inverse agonists. The experimental protocols detailed in this guide—from classical radioligand binding and cAMP assays to advanced BRET methodologies—provide a robust framework for its characterization. By employing this systematic approach, researchers in pharmacology and drug development can accurately determine the binding affinity, functional potency, and mechanism of action of PAM and its analogs, facilitating further exploration of their therapeutic potential in immunology, oncology, and beyond.

References

  • Patsnap Synapse. (2024-06-21). What are CB2 inverse agonists and how do they work?
  • Hollins, B., et al. (n.d.). Monitoring G protein activation in cells with BRET. PMC - NIH. [Link]

  • Navarro, G., et al. (2023). Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. PubMed. [Link]

  • Yang, H., et al. (2012). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Request PDF. [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]

  • Dale, L. B., et al. (n.d.). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Semantic Scholar. [Link]

  • Dale, L. B., et al. (2014). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. NIH. [Link]

  • Patsnap Synapse. (2024-06-21).
  • Atwood, B. K., et al. (2012). CB2: Therapeutic target-in-waiting. PMC - PubMed Central. [Link]

  • Landsman, R. S., et al. (1999). Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630. PMC - PubMed Central. [Link]

  • Eurofins DiscoverX. (n.d.). CB2 Human Cannabinoid GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. [Link]

  • SciSpace. (2012). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse A. [Link]

  • Montana Molecular. (2024-05-14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. [Link]

  • Bio-protocol. (n.d.). CB1 and CB2 Receptor Assays. [Link]

  • Landsman, R. S., et al. (1999). Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. PubMed. [Link]

  • The University of Aberdeen Research Portal. (1999). Agonist inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630. [Link]

  • ResearchGate. (2025-08-07). Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 | Request PDF. [Link]

  • Lunn, C. A. (2007). Biology and therapeutic potential of cannabinoid CB2 receptor inverse agonists. PubMed. [Link]

Sources

Application Note: (R)-Phenylglycine Amide as a Chiral Auxiliary in the Asymmetric Strecker Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development, as the biological activity of a molecule is often dictated by its stereochemistry.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling the stereochemical outcome of a reaction.[1] These chiral molecules are temporarily incorporated into a prochiral substrate, directing the formation of a specific stereoisomer in a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled.[1]

This application note details the use of (R)-phenylglycine amide, a readily available and highly effective chiral auxiliary, in the asymmetric Strecker synthesis of α-amino acids. (R)-phenylglycine amide is a close structural analog of 2-amino-N,N-dimethyl-2-phenylacetamide, the subject of this guide. While specific applications of this compound in asymmetric synthesis are not extensively documented in the literature, the principles and protocols described herein for (R)-phenylglycine amide provide a strong foundation for exploring its potential in similar transformations. The N,N-dimethyl substitution on the amide may influence solubility and reactivity, offering avenues for further process optimization.

The asymmetric Strecker synthesis is a three-component reaction between an aldehyde, an amine (in this case, the chiral auxiliary), and a cyanide source to produce α-amino nitriles, which are valuable precursors to α-amino acids.[2] The use of (R)-phenylglycine amide as the chiral amine source allows for the diastereoselective formation of the corresponding α-amino nitrile, which can then be converted to the desired enantiomerically enriched α-amino acid.[2]

Mechanism of Action: Crystallization-Induced Asymmetric Transformation

A key feature of the asymmetric Strecker synthesis using (R)-phenylglycine amide is the occurrence of a crystallization-induced asymmetric transformation.[3] This process allows for the conversion of a diastereomeric mixture into a single, highly enriched diastereomer.[3]

In solution, the initially formed imine from the reaction of the aldehyde and (R)-phenylglycine amide is in equilibrium. The addition of cyanide leads to the formation of two diastereomeric α-amino nitriles. One of these diastereomers is significantly less soluble and selectively crystallizes out of the reaction mixture. This crystallization shifts the equilibrium in solution, causing the more soluble diastereomer to epimerize back to the imine intermediate, which can then be converted to the less soluble, crystallizing diastereomer.[4] This dynamic process ultimately leads to a high yield and excellent diastereoselectivity of the desired α-amino nitrile.[4]

Asymmetric Strecker Synthesis Workflow cluster_0 Solution Phase cluster_1 Solid Phase Aldehyde Aldehyde Imine Schiff Base (Imine) (in equilibrium) Aldehyde->Imine + Auxiliary - H2O Auxiliary (R)-Phenylglycine Amide Diastereomer_S Soluble Diastereomer Imine->Diastereomer_S + CN- Diastereomer_I Insoluble Diastereomer Imine->Diastereomer_I + CN- Cyanide Cyanide Source (e.g., NaCN) Diastereomer_S->Imine Epimerization Crystals Crystalline Product (Single Diastereomer) Diastereomer_I->Crystals Crystallization caption Workflow of Crystallization-Induced Asymmetric Transformation.

Figure 1. Workflow of Crystallization-Induced Asymmetric Transformation.

Experimental Protocols

The following protocols are based on the successful application of (R)-phenylglycine amide in the asymmetric Strecker synthesis of (S)-tert-leucine.[2]

Protocol 1: Asymmetric Strecker Synthesis of N-((R)-1-Cyano-2,2-dimethylpropyl)-2-((R)-amino(phenyl)methyl)acetamide

Materials:

  • (R)-phenylglycine amide hydrochloride

  • Pivaldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Deionized Water

  • Methanol

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in a mixture of methanol and water (e.g., 6:1 v/v).[3]

  • Cyanide Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium cyanide (1.1 eq) in water.

  • Acidification: Carefully add acetic acid (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The desired product will precipitate out of the solution over time.[4]

  • Isolation: After the reaction is complete (typically 24-48 hours), collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with cold water and then a minimal amount of cold methanol to remove any soluble impurities.

  • Drying: Dry the solid product under vacuum to obtain the diastereomerically pure α-amino nitrile.

Rationale for Experimental Choices:

  • Solvent System: The use of a water/methanol mixture is crucial for the crystallization-induced asymmetric transformation. The solubility of the diastereomers is finely tuned in this solvent system to allow for the selective precipitation of the desired product.[3]

  • Temperature: The reaction is typically run at room temperature to balance the rate of reaction and the efficiency of the crystallization process. In some cases, gentle heating may be employed to accelerate the equilibration of diastereomers in solution.[4]

  • Stoichiometry: A slight excess of the cyanide source and acid is used to ensure complete conversion of the imine intermediate.

Protocol 2: Hydrolysis of the α-Amino Nitrile to (S)-tert-leucine

Materials:

  • Diastereomerically pure α-amino nitrile from Protocol 1

  • Concentrated Hydrochloric Acid (HCl)

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the α-amino nitrile in concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux. The hydrolysis of both the nitrile and the amide functionalities will occur.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to room temperature.

  • Isolation: The desired α-amino acid can be isolated by standard procedures such as crystallization or ion-exchange chromatography.

Data Presentation: Yield and Diastereoselectivity

The following table summarizes typical results obtained for the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.[2][3]

AldehydeProductYield (%)Diastereomeric Ratio (dr)
PivaldehydeN-((R)-1-Cyano-2,2-dimethylpropyl)-2-((R)-amino(phenyl)methyl)acetamide76-93>99:1
3,4-Dimethoxyphenylacetoneα-Amino nitrile derivative76>99:1

Visualization of the Chiral Auxiliary Approach

Chiral_Auxiliary_Strategy Prochiral Prochiral Aldehyde Intermediate Diastereomeric Intermediate (α-Amino Nitrile) Prochiral->Intermediate + Auxiliary + CN- Auxiliary Chiral Auxiliary ((R)-Phenylglycine Amide) Auxiliary->Intermediate Product Enantiomerically Enriched α-Amino Acid Intermediate->Product Hydrolysis RecycledAux Recovered Auxiliary Intermediate->RecycledAux Cleavage caption General Strategy for Asymmetric Synthesis.

Figure 2. General Strategy for Asymmetric Synthesis.

Conclusion and Future Outlook

(R)-phenylglycine amide has proven to be a highly effective and practical chiral auxiliary for the asymmetric synthesis of α-amino acids via the Strecker reaction. The key to its success lies in the crystallization-induced asymmetric transformation, which delivers the desired α-amino nitrile in high yield and with excellent diastereoselectivity.[3] The ready availability of both enantiomers of phenylglycine amide further enhances its utility, allowing for the synthesis of either enantiomer of the target amino acid.[3]

For researchers interested in the application of this compound, the protocols and principles outlined in this note serve as a valuable starting point. The introduction of the N,N-dimethyl groups may alter the solubility profile of the intermediates, potentially requiring optimization of the solvent system to achieve an efficient crystallization-induced asymmetric transformation. Further studies are warranted to fully explore the potential of this and other derivatives of phenylglycine amide in asymmetric synthesis, expanding the toolbox for the efficient construction of chiral molecules.

References

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Boesten, W. H., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121–1124. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • University of Groningen. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. [Link]

  • Various Authors. (n.d.). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Aminophenyl)-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis. N-(2-Aminophenyl)-2-phenylacetamide is a key chemical intermediate, notably recognized as an impurity in the production of the anthelmintic drug Albendazole, making its controlled synthesis crucial for pharmaceutical quality control.[1][2] This guide will equip you with the necessary knowledge to navigate the common challenges associated with its synthesis and purification.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of N-(2-Aminophenyl)-2-phenylacetamide, providing concise and actionable answers.

Q1: What are the primary synthetic routes for N-(2-Aminophenyl)-2-phenylacetamide?

A1: The most common and logical approach is the acylation of o-phenylenediamine with a phenylacetic acid derivative.[1][3] This is typically achieved through two main pathways:

  • Method 1: Acylation with Phenylacetyl Chloride: This is a rapid and efficient method involving the reaction of o-phenylenediamine with phenylacetyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5] This reaction is a classic example of the Schotten-Baumann reaction.[6][7][8]

  • Method 2: Amide Coupling with Phenylacetic Acid: This route involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between o-phenylenediamine and phenylacetic acid.[5]

Q2: What is the most significant challenge in this synthesis?

A2: The primary challenge is controlling the selectivity of the acylation reaction to favor mono-acylation.[9] O-phenylenediamine possesses two nucleophilic amino groups, which can lead to the formation of the undesired di-acylated byproduct, N,N'-(1,2-phenylene)bis(2-phenylacetamide).[4][9][10] Careful control of stoichiometry and reaction conditions is critical to maximize the yield of the desired mono-acylated product.[4]

Q3: How can I minimize the formation of the di-acylated byproduct?

A3: To favor mono-acylation, several strategies can be employed:

  • Stoichiometry Control: Using a slight excess of o-phenylenediamine (e.g., 1.2 equivalents) relative to phenylacetyl chloride (1.0 equivalent) can increase the statistical probability of mono-acylation.[4]

  • Slow Addition of Acylating Agent: Adding the phenylacetyl chloride solution dropwise to the o-phenylenediamine solution at a low temperature (e.g., 0 °C) helps to control the reaction rate and minimize over-acylation.[4][9]

  • Protection-Deprotection Strategy: A more controlled, albeit longer, route involves protecting one of the amino groups of o-phenylenediamine, followed by acylation and subsequent deprotection.[11]

Q4: What are the recommended purification techniques for the crude product?

A4: The crude N-(2-Aminophenyl)-2-phenylacetamide can be effectively purified using one of the following methods:

  • Recrystallization: This is a common and effective technique for removing impurities.[9] A suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, can be used.[4][11]

  • Column Chromatography: For more challenging separations, column chromatography on silica gel or basic alumina can be employed to isolate the desired product from starting materials and byproducts.[9][12]

Q5: What analytical techniques are used to confirm the structure and purity of the final product?

A5: A combination of standard analytical techniques should be used for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of key functional groups.[1]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]

  • Infrared Spectroscopy (IR): To identify characteristic absorption bands for the amide and amine functional groups.[13]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[14][15]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of N-(2-Aminophenyl)-2-phenylacetamide.

Issue Potential Cause Suggested Solution
Low or No Product Yield Poor quality of starting materials. Ensure the purity of o-phenylenediamine and phenylacetyl chloride. Use freshly distilled or purified reagents if necessary. Verify their identity using appropriate analytical techniques.[9]
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction has stalled, consider increasing the reaction time or temperature, while monitoring for potential product degradation.[9]
Inappropriate solvent. Use an anhydrous aprotic solvent in which both reactants are soluble, such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][9]
Absence of a base. When using phenylacetyl chloride, a non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the HCl generated during the reaction.[6][9]
Hydrolysis of phenylacetyl chloride. Phenylacetyl chloride is moisture-sensitive. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Presence of Significant Impurities Unreacted starting materials. Drive the reaction to completion by optimizing reaction time and temperature, as monitored by TLC. Adjust the stoichiometry of the reactants if necessary.[9]
Formation of the di-acylated byproduct. Employ strategies to favor mono-acylation, such as using a slight excess of o-phenylenediamine and slow, controlled addition of phenylacetyl chloride at low temperatures.[4][9]
Formation of colored impurities. o-Phenylenediamine is susceptible to oxidation.[10] Use high-purity starting material and consider performing the reaction under an inert atmosphere. If the product is colored, decolorization with activated carbon during recrystallization may be effective.[10]
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the product. Choose a solvent or solvent system with a lower boiling point.[10][12]
Product is too soluble in the chosen solvent. Add a miscible "anti-solvent" (a solvent in which the product is less soluble) dropwise to the hot solution until turbidity persists, then allow it to cool slowly.[12]
No Crystal Formation Upon Cooling The solution is not saturated. Evaporate some of the solvent to concentrate the solution and then attempt to cool again.[12]
Slow nucleation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[12]

Optimized Experimental Protocols

The following are detailed protocols for the synthesis and purification of N-(2-Aminophenyl)-2-phenylacetamide.

Protocol 1: Synthesis via Direct Acylation

This protocol is based on the direct acylation of o-phenylenediamine with phenylacetyl chloride.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.[4]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath.[4] Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes with vigorous stirring.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexanes:Ethyl Acetate).[4]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude N-(2-Aminophenyl)-2-phenylacetamide

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[10]

  • Decolorization (Optional): If the solution has a noticeable color, add a small amount of activated carbon and gently boil for 2-5 minutes.[10]

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[10] Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[10]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product to a constant weight.[10]

Visualizations

Reaction Scheme

Synthesis Plausible Synthesis of N-(2-Aminophenyl)-2-phenylacetamide cluster_reactants Reactants cluster_reagents Reagents cluster_product Product o_phenylenediamine o-Phenylenediamine product N-(2-Aminophenyl)-2-phenylacetamide o_phenylenediamine->product o_phenylenediamine->product phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->product phenylacetyl_chloride->product base Base (e.g., Triethylamine) base->product base->product solvent Solvent (e.g., DCM) solvent->product solvent->product

Caption: Reaction scheme for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide.

Experimental Workflow

Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis setup 1. Reaction Setup (o-Phenylenediamine, Base, Solvent) addition 2. Slow Addition of Phenylacetyl Chloride at 0°C setup->addition reaction 3. Stir at Room Temperature (Monitor by TLC) addition->reaction quench 4. Quench with Water reaction->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate to Obtain Crude Product dry->concentrate recrystallize 8. Recrystallization concentrate->recrystallize filter_dry 9. Filter and Dry Pure Product recrystallize->filter_dry analyze 10. Characterization (NMR, MS, IR, HPLC) filter_dry->analyze

Caption: A step-by-step workflow for the synthesis, workup, and purification of N-(2-Aminophenyl)-2-phenylacetamide.

Troubleshooting Logic

Troubleshooting Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed reagents Poor Reagent Quality? start->reagents conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions Dominating? start->side_reactions purify_reagents Verify/Purify Starting Materials reagents->purify_reagents optimize_conditions Optimize Temp, Time, Solvent, Base conditions->optimize_conditions control_stoichiometry Adjust Stoichiometry & Addition Rate side_reactions->control_stoichiometry end Improved Yield purify_reagents->end Re-run Experiment optimize_conditions->end Re-run Experiment control_stoichiometry->end Re-run Experiment

Caption: A logical flowchart for diagnosing and resolving low product yield in the synthesis.

References

  • An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide - Benchchem.
  • A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications - Benchchem.
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis - Benchchem.
  • Application Note: Synthesis and Utility of N-(2-Aminophenyl)-2-phenylacetamide Derivatives - Benchchem.
  • Schotten-Baumann Reaction - J&K Scientific LLC.
  • Schotten–Baumann reaction - Grokipedia.
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Application Note: High-Performance Liquid Chromatography Method for the Analysis of N-(2-Aminophenyl)-2-phenylacetamide - Benchchem.
  • Technical Support Center: Purification of Crude N-(2-Aminophenyl)-2-phenylacetamide - Benchchem.
  • Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide - Benchchem.
  • Schotten-Baumann Conditions - Organic Chemistry Portal.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
  • Schotten–Baumann reaction - Wikipedia.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach - ResearchGate.
  • N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate - Benchchem.
  • Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide - Benchchem.
  • Optimization of Automated Synthesis of Amide-Linked RNA | ACS Omega.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH.
  • Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg.
  • Technical Support Center: Amide Synthesis - Benchchem.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC - NIH.
  • Why did my amide syntesis does not work? - ResearchGate.
  • Comparative Analysis of Synthesis Methods for N-(2-Aminophenyl)-2-phenylacetamide - Benchchem.
  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations.
  • Phenylacetamide - Organic Syntheses Procedure.
  • Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride.
  • Theoretical Exploration of N-(2-Aminophenyl)-2-phenylacetamide: A Computational and Experimental Overview - Benchchem.
  • Synthesis of Amides - Organic Chemistry - Jack Westin.
  • amide coupling help : r/Chempros - Reddit.
  • Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride - Benchchem.
  • 2 - SAFETY DATA SHEET.
  • 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem.
  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF.
  • Application Notes and Protocols for 2-Bromo-2-phenylacetyl Chloride as an Acylating Agent - Benchchem.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI.
  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids.

Sources

Technical Support Center: Phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenylacetamide Synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges during the synthesis of phenylacetamide. As a critical intermediate in the pharmaceutical and chemical industries, achieving high purity and yield is paramount.[1] This document provides in-depth, field-tested insights in a direct question-and-answer format to address specific side reactions and troubleshooting scenarios.

Diagram 1: Major Synthetic Pathways to Phenylacetamide

cluster_start Starting Materials cluster_reagents Key Reagents / Reactions cluster_product Product A Benzyl Cyanide (Phenylacetonitrile) R1 Acid/Base Hydrolysis A->R1 Most Common Industrial Route B Phenylacetic Acid (or derivatives) R2 Ammonia / Urea + Coupling Agent/Catalyst B->R2 C Acetophenone / Styrene R3 Ammonium Polysulfide / Sulfur + Amine (Willgerodt-Kindler Reaction) C->R3 P Phenylacetamide R1->P R2->P R3->P

Caption: Overview of the primary synthetic routes to phenylacetamide.

Section 1: Hydrolysis of Phenylacetonitrile (Benzyl Cyanide)

The hydrolysis of benzyl cyanide is one of the most common and industrially significant routes to phenylacetamide.[1] It typically involves reacting benzyl cyanide with a strong acid, such as concentrated hydrochloric acid, under controlled temperatures.[1][2] While straightforward in principle, this reaction is prone to over-hydrolysis, which can significantly impact yield and purity.

Frequently Asked Questions & Troubleshooting

Question 1: My yield of phenylacetamide is low, and I've identified phenylacetic acid as the major byproduct. What is causing this, and how can I prevent it?

Answer: This is a classic case of over-hydrolysis . Phenylacetamide is an intermediate in the hydrolysis of benzyl cyanide. The reaction does not stop at the amide stage; under the reaction conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid, phenylacetic acid.[3][4]

  • Causality: The formation of phenylacetic acid is favored by prolonged reaction times, elevated temperatures (especially above 50-60°C), and high concentrations of acid.[3][5] The initial hydrolysis of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the acid, but this selectivity is highly dependent on the conditions.[5]

Troubleshooting Steps:

  • Temperature Control: Maintain a strict reaction temperature. For hydrolysis with concentrated HCl, a bath temperature of around 40°C is recommended.[2] Temperatures exceeding 50°C significantly increase the rate of amide hydrolysis and the volatility of HCl.[2][3]

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Track the disappearance of the starting benzyl cyanide spot. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to hydrolytic conditions.

  • Controlled Workup: Upon completion, cool the reaction mixture and add cold water to precipitate the phenylacetamide product.[2][6] This dilution and cooling quench the reaction and minimize further hydrolysis.

Diagram 2: Troubleshooting Workflow for Benzyl Cyanide Hydrolysis

Start Low Yield or Impure Product CheckImpurity Major Impurity Identified? Start->CheckImpurity IsPAA Is it Phenylacetic Acid? CheckImpurity->IsPAA Yes Other Other/Unknown Impurities CheckImpurity->Other No IsBCN Is it unreacted Benzyl Cyanide? IsPAA->IsBCN No Sol_PAA Reduce Reaction Time/Temp (See Q1 Details) IsPAA->Sol_PAA Yes IsBCN->Other No Sol_BCN Increase Reaction Time Ensure Efficient Stirring Verify Reagent Quality IsBCN->Sol_BCN Yes Sol_Other Perform Purification Protocol (See Protocol 1) Other->Sol_Other Purify Purify via Basic Wash (See Protocol 1) Sol_PAA->Purify

Caption: A logical flow for diagnosing and addressing low product yield.

Question 2: How do I effectively remove the phenylacetic acid impurity from my crude phenylacetamide product?

Answer: The most effective method is an acid-base extraction, which leverages the acidic nature of the phenylacetic acid byproduct. The neutral phenylacetamide will not react with a mild base, allowing for a clean separation.

Protocol 1: Purification of Crude Phenylacetamide

This protocol describes the removal of acidic impurities (phenylacetic acid) followed by recrystallization.

Materials:

  • Crude phenylacetamide

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Ethanol (95%) or Benzene

  • Standard laboratory glassware (Büchner funnel, filter flask, beakers)

Procedure:

  • Suspension: Suspend the crude, wet solid product in a 10% solution of sodium carbonate. Use a generous volume (e.g., 500 mL for ~200 g of crude product).[2]

  • Neutralization & Wash: Stir the suspension vigorously for approximately 30 minutes. The phenylacetic acid will react to form the water-soluble sodium phenylacetate.

  • Filtration: Collect the solid phenylacetamide on a suction funnel (Büchner funnel).

  • Washing: Wash the collected solid thoroughly with two portions of cold deionized water to remove any remaining sodium phenylacetate and excess sodium carbonate.[2]

  • Drying (Initial): Dry the purified product at 50–80°C. At this stage, the product is sufficiently pure for many applications.[2]

  • Recrystallization (for High Purity): For pharmaceutical-grade purity, further purification can be achieved by recrystallization from 95% ethanol or benzene.[2]

    • Dissolve the dried product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.[7]

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.[7]

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

    • Collect the pure crystals by vacuum filtration and dry them under vacuum.

Section 2: Amidation of Phenylacetic Acid

This route involves the direct reaction of phenylacetic acid with an ammonia source, such as urea or ammonia itself. While appearing atom-economical, this method presents challenges in activating the carboxylic acid.

Frequently Asked Questions & Troubleshooting

Question 3: My direct amidation of phenylacetic acid with urea gives a very low conversion. How can I improve this reaction?

Answer: The direct thermal condensation of a carboxylic acid and an amine (or ammonia source like urea) is a thermodynamically unfavorable process that typically requires high temperatures (often >180°C) to drive off water and shift the equilibrium.[8] At lower temperatures, the acid and base simply form a stable ammonium salt.

  • Causality: The carboxylate anion is a poor electrophile, and the ammonium cation is not nucleophilic. To facilitate the reaction under milder conditions, a catalyst is required.

Solutions & Improvements:

  • Catalysis: Recent methodologies have shown that catalysts can significantly improve yields. For amidation with urea, magnesium nitrate (Mg(NO₃)₂) has been demonstrated to be an effective, low-cost catalyst, allowing the reaction to proceed at lower temperatures (e.g., 110-120°C).[9][10] Imidazole can also serve as an organocatalyst for this transformation.[9]

  • Use of Coupling Agents: A more traditional, though less atom-economical, approach is to activate the phenylacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC). This forms a highly reactive O-acylisourea intermediate that is readily attacked by ammonia.

    • Side Reaction Alert: The primary byproduct of a DCC-mediated coupling is dicyclohexylurea (DCU).[11] DCU is a solid that is notoriously insoluble in many common organic solvents, often co-precipitating with the product and complicating purification. It must be removed by filtration, sometimes requiring multiple filtration steps or careful selection of a solvent system where the product is soluble but DCU is not.

Section 3: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones (like acetophenone) or related compounds (like styrene) into terminal amides or thioamides.[4][12] The reaction typically uses elemental sulfur and an amine (e.g., morpholine) or ammonium polysulfide.[4][13]

Frequently Asked Questions & Troubleshooting

Question 4: I am attempting a Willgerodt-Kindler reaction with acetophenone, sulfur, and morpholine, but the main product is phenylacetic acid, not phenylacetamide. Why?

Answer: The initial product of the Willgerodt-Kindler reaction is a thioamide (in this case, phenylacetothiomorpholide).[4][13] To obtain phenylacetamide, this thioamide must be hydrolyzed. The formation of phenylacetic acid indicates that the hydrolysis conditions are too harsh or prolonged, causing the intermediate phenylacetamide to hydrolyze further.

  • Causality: The reaction pathway is: Acetophenone → Phenylacetothiomorpholide → Phenylacetamide → Phenylacetic Acid. The final two steps are hydrolytic. Controlling the hydrolysis step is key to isolating the amide.

Troubleshooting Steps:

  • Isolate the Thioamide: First, ensure the initial thioamide formation is complete. After the reaction with sulfur and morpholine, perform a workup to isolate the crude thioamide.

  • Controlled Hydrolysis: Subject the isolated thioamide to a separate, carefully controlled hydrolysis step. Use milder conditions (e.g., aqueous acid or base at a lower temperature and for a shorter duration) than those required for complete hydrolysis to the carboxylic acid. Monitor the reaction by TLC to maximize the formation of the amide before significant conversion to the acid occurs.

Table 1: Troubleshooting Summary for Phenylacetamide Synthesis
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal reagent concentration; Side reactions.[3]Optimize reaction time and temperature; Ensure high-purity starting materials; Use appropriate stoichiometry.[2][14]
Phenylacetic Acid Impurity Over-hydrolysis of phenylacetamide (from benzyl cyanide) or thioamide (from Willgerodt).[3][4]Reduce reaction time/temperature; Use milder hydrolysis conditions; Purify with a basic wash (Protocol 1).[2][3]
Unreacted Starting Material Insufficient reaction time; Poor mixing in heterogeneous reactions; Low temperature.[3][14]Increase reaction time; Ensure vigorous stirring; Slightly increase temperature while monitoring for side products.[2]
Insoluble Precipitate (with DCC) Formation of dicyclohexylurea (DCU) byproduct.[11]Remove DCU by filtration; Choose a solvent that selectively dissolves the product.
Colored/Oily Byproducts Impurities in starting materials; Polymerization (e.g., from styrene in Willgerodt reaction).[3][13]Purify starting materials (e.g., by distillation); Use activated charcoal during recrystallization.[7][11]

References

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCPbf5k50nXPysBHkBzteNfWu7LS106e5xZazwjRY9XHJvn_Yb3CsHUFxqpdmlk25Eivk-AmQp9NHE_qlfL34B1Lb1SqVpOuNab6yNFcZ7azeKrmJKHJwQ0b-T28gSkxdSu1Hw9p_yC15c59bj-GUoxIqDvNsAmN-zX7nFPfoiUwOARmL-CrjKreJWmZKzlhqhF02oPM__Ubu2kiaEgrSMDdT_Jdqzr1iUj0IYn_QOSA==]
  • How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4LeopaZvpfM9lPJdlqrk0CENLegdIGGMDRvfoJFIii0o9pmiDrtrY8UDFrJvOgftwWUzkVTVIuB3Gv93SNhiVcCJ5tplTimoBCs3wGFNAqfIh_tL7gLlanTbFnZhV_g45GLPrqw9B58-9s7GC3QmfC4ErRi5dG9RrS_Qkibu3md1GFbP1gLXJdhWsHPRQWYpoBr6r4jmgduSUwR8wsrz_pgrygH9zh5hR]
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhY6wzNPi1MgL5hQ637qt7NBb_DSzXzS_cTzdEtV203z4jFoYxgDpBW35pjY44WxW2JYMcQ9A8670xVMuZipr4igwe6vw-GruzNYC1f_nBcnxYKxTOd9_kd7V2IQkpq089-G9s5LJNlQ0L-Jqoe4euL6l8GmxoLrO5BWQenBftwezx8fWGZj0qbfuziTsJye-PGllK1FS6JzSw6CLx3f2Zxve7_34_csuj]
  • Phenylacetamide. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0760]
  • Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL5QvHioc9oEG-PQefJHdHVq--nfNLI9lPA81lqS2wtn-Xzgb0cRYjCNTqmiaom8klQwjCJXSxRrNOz2PTr6ry2QxCwImvaU3-DzYcjNOv_yua-GlA46KwtNAFxmaIeUqxx0BFLhCXGRK28ojJkqn07IdEwDouPCJbAXRkEJikwSn4RFZyFOX1gNcx_8v9LFHaUqRn6aN-4ACi-feUVHucDvL3Q0cMBQ==]
  • Technical Support Center: Purification of Crude N-(2-Aminophenyl)-2-phenylacetamide. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERrEpv9BZQljhlJKypQ0lSLu1Jgo4AW0iQKbkHo8kzk_RnDR8MoTRZ24oXGt1zJoXiB64ezxDMDWk5i6WsrBP-m42MCRazRgAp9G-V7j1Kw50BZVB1UBAZZXajr8MpDluaEEDZK_Ach5EWghhKILyPrRT7f4SsCr-cH6hzrPzWmm2J0rzIv1qBDxBjX0Qqm8p0f3U7nqxt-ICoElW5W0bTbSv2-yEpCFxdetqpsg==]
  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents. [URL: https://patents.google.
  • 2-Phenylacetamide synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/103-81-1.htm]
  • Preventing byproduct formation in phenylacetamide synthesis. BenchChem. [URL: https://www.benchchem.
  • BENZYL CYANIDE. Ataman Kimya. [URL: https://www.ataman-kimya.com/en/benzyl-cyanide-140-29-4]
  • Willgerodt rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Willgerodt_rearrangement]
  • HYDROLYSIS OF ARYLACETONITRILES. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja01158a068]
  • Willgerodt rearrangement. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Willgerodt_rearrangement.html]
  • The Willgerodt-Kindler Reaction. Part 1: Styrene to Methamphetamine. Sciencemadness.org. [URL: http://www.sciencemadness.org/library/rhodium/pdf/styrene.paa.wkr.pdf]
  • Synthesis of phenylacetamide. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-phenylacetamide]
  • Process for preparing phenylacetamide. Google Patents. [URL: https://patents.google.
  • Phenylacetic Acid From Benzyl Cyanide. Scribd. [URL: https://www.scribd.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7481232/]
  • Amides from Acetylenes and Olefins. datapdf.com. [URL: https://datapdf.com/download/the-willgerodt-and-kindler-reactions-111-studies-relating-to-the-reaction-imechanisrn_5a4487a5b7d7bc37a34615d8_pdf]
  • Phenylacetic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0436]
  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. [URL: https://www.researchgate.
  • Phenylacetic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0769]
  • Process for the manufacture of phenylacetic acid and simple derivatives thereof. Google Patents. [URL: https://patents.google.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. CORE. [URL: https://core.ac.uk/download/pdf/323301019.pdf]
  • Benzyl cyanide can be converted into phenylacetic acid in vivo in.... ResearchGate. [URL: https://www.researchgate.net/figure/Benzyl-cyanide-can-be-converted-into-phenylacetic-acid-in-vivo-in-herbivore-damaged_fig2_329064718]
  • Direct Synthesis of Amides from Nonactivated Carboxylic Acids using Urea as Nitrogen Source and Mg(NO 3 ) 2 or Imidazole as Catalysts. ResearchGate. [URL: https://www.researchgate.
  • Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22029535/]
  • Synthesis of Phenylacetic Acid. . [URL: https://www.rhodium.ws/chemistry/phenylacetic.acid.html]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [URL: https://www.mdpi.com/1420-3049/25/7/1772]
  • Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. ResearchGate. [URL: https://www.researchgate.
  • N-Phenylacetamide. ChemBK. [URL: https://www.chembk.com/en/chem/N-Phenylacetamide]
  • 2-Phenylacetamide | CAS 103-81-1. Veeprho. [URL: https://www.veeprho.com/2-phenylacetamide.html]
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Wikimedia Commons. [URL: https://commons.wikimedia.
  • Synthesis - General tips for improving yield?. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/f9o7f5/synthesis_general_tips_for_improving_yield/]

Sources

Formation of di-acylated byproduct in o-phenylenediamine acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-phenylenediamine (OPD) acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on understanding and controlling the formation of the di-acylated byproduct. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Managing Di-acylated Byproduct Formation

This section addresses the most common issue encountered during the acylation of o-phenylenediamine: the undesired formation of the N,N'-di-acylated product.

Question 1: I am observing a significant amount of di-acylated byproduct in my reaction. What are the primary causes and how can I increase selectivity for the mono-acylated product?

Answer:

The formation of a di-acylated byproduct is a classic challenge in the chemistry of symmetrical diamines like o-phenylenediamine (OPD).[1] The two primary amino groups have similar, though not identical, reactivity. Once the first amino group is acylated, the electron-withdrawing nature of the newly formed amide bond deactivates the second amino group, but this deactivation is often insufficient to prevent a second acylation, especially under forcing conditions.

The primary causes for poor selectivity are:

  • Incorrect Stoichiometry: Using an excess of the acylating agent.

  • Rapid Reagent Addition: Creating localized areas of high acylating agent concentration.

  • High Reaction Temperature: Providing enough energy to overcome the deactivation of the second amine.

  • Inappropriate Solvent Choice: Using solvents that do not favor mono-acylation.

Troubleshooting Workflow

Here is a systematic approach to diagnose and resolve the issue of over-acylation.

troubleshooting_workflow start High Di-acylation Observed check_stoichiometry Step 1: Verify Stoichiometry Is Acylating Agent > 1.0 eq? start->check_stoichiometry adjust_stoichiometry Action: Reduce acylating agent to 0.95-1.0 eq relative to OPD. check_stoichiometry->adjust_stoichiometry Yes check_addition Step 2: Review Addition Method Was the addition rapid? check_stoichiometry->check_addition No adjust_stoichiometry->check_addition adjust_addition Action: Add acylating agent dropwise at a controlled, slow rate. check_addition->adjust_addition Yes check_temp Step 3: Evaluate Temperature Was the reaction run at elevated T? check_addition->check_temp No adjust_addition->check_temp adjust_temp Action: Run the reaction at a lower temperature (e.g., 0 °C to RT). check_temp->adjust_temp Yes check_solvent Step 4: Assess Solvent Is the solvent optimal? check_temp->check_solvent No adjust_temp->check_solvent adjust_solvent Action: Screen alternative solvents. Consider aprotic polar solvents. check_solvent->adjust_solvent end_point Mono-acylation Selectivity Improved adjust_solvent->end_point reaction_mechanism OPD o-Phenylenediamine (More Nucleophilic) MonoAcyl Mono-acylated Product (Desired) OPD->MonoAcyl k1 + Acylating Agent AcylX Acylating Agent (R-CO-X) DiAcyl Di-acylated Product (Byproduct) MonoAcyl->DiAcyl k2 + Acylating Agent note Note: Selectivity depends on the ratio of k1/k2. After first acylation, the amide group deactivates the remaining -NH2, so k1 > k2.

Caption: Consecutive reaction pathway for OPD acylation.

  • First Acylation (Rate k1): One of the amino groups on OPD acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, eliminating the leaving group (e.g., Cl⁻) to yield the mono-acylated product. This first step is generally fast because the amino groups of OPD are strong nucleophiles.

  • Second Acylation (Rate k2): The remaining amino group on the mono-acylated product can also act as a nucleophile and react with a second molecule of the acylating agent. However, the newly formed amide group is electron-withdrawing, which reduces the electron density on the aromatic ring and decreases the nucleophilicity of the second amino group. Consequently, the rate of the second acylation (k2) is significantly slower than the first (k1). [1] The key to a selective synthesis is to exploit this rate difference (k1 >> k2) by carefully controlling reaction conditions to favor the first reaction while minimizing the second.

How can I monitor the reaction to check for di-acylated byproduct formation?

Real-time or frequent reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. [2] * Stationary Phase: Use standard silica gel plates.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. A good starting point is 70:30 Hexane:Ethyl Acetate.

    • Visualization: Use a UV lamp (254 nm). The aromatic rings of all three compounds (OPD, mono-acyl, di-acyl) should be UV-active.

    • Expected Result: You should see three distinct spots. The starting OPD will be the most polar (lowest Rf), the desired mono-acylated product will be in the middle, and the di-acylated byproduct will be the least polar (highest Rf). By comparing the intensity of the spots, you can qualitatively assess the reaction's progress and selectivity.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. [3]It allows you to precisely measure the relative percentages of all components in the reaction mixture over time. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.

Protocol 1: General Procedure for Selective Mono-acylation

This protocol provides a starting point for optimizing the selective mono-acylation of o-phenylenediamine.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., DCM or THF, ~10 mL per gram of OPD).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: Dissolve the acylating agent (e.g., benzoyl chloride, 0.95 eq) in a small amount of the same solvent.

  • Slow Addition: Add the acylating agent solution to the stirred OPD solution dropwise via a syringe or dropping funnel over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using TLC.

  • Warming: Once TLC indicates consumption of the acylating agent, if the reaction is not complete, allow the mixture to slowly warm to room temperature and continue stirring.

  • Quenching & Workup: Once the reaction is complete (as judged by TLC, showing consumption of OPD), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to separate the desired mono-acylated product from any unreacted OPD and di-acylated byproduct.

Table 1: Influence of Reaction Parameters on Selectivity
ParameterCondition Favoring Mono-acylationCondition Favoring Di-acylationRationale
Stoichiometry (Acyl:OPD) ≤ 1:1> 1:1Limits the availability of the acylating agent for the second, slower reaction.
Temperature Low (0 °C to RT)High (> RT)Provides insufficient energy to overcome the activation barrier for the second acylation.
Addition Rate Slow, dropwiseFast, bulk additionPrevents localized high concentrations of the acylating agent.
Solvent Aprotic (DCM, THF)-Provides a neutral medium for the reaction.
Base Weak, non-nucleophilic (1 eq)Strong or excess baseNeutralizes acid byproduct without significantly increasing the nucleophilicity of the mono-acylated intermediate.
References
  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie. Retrieved December 12, 2023, from [Link]

  • Papadopoulos, K., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. [Link]

  • Jarrar, D., et al. (2017). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC - NIH. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

  • Hassan, S. A., et al. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved December 12, 2023, from [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). NIH. [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved December 12, 2023, from [Link]

  • US4207261A - Process for preparing o-phenylenediamine. (n.d.). Google Patents.
  • Zhang, X., et al. (2016). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI. [Link]

  • o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. Retrieved December 12, 2023, from [Link]

  • Mono-acylation of symmetric diamines in the presence of water. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

Sources

Technical Support Center: Maximizing the Yield of Mono-acylated Phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of mono-acylated phenylacetamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this chemical transformation and significantly increase your product yield. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the synthesis of mono-acylated phenylacetamide, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Mono-acylated Product

A diminished yield is a frequent concern, often stemming from several factors throughout the experimental process.

Potential CauseSuggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. The reaction is complete when the starting material spot is no longer visible.[1] - Adjust Reaction Time/Temperature: If the reaction stalls, consider increasing the duration or cautiously raising the temperature, while monitoring for potential product degradation.[2]
Suboptimal Stoichiometry - Precise Molar Ratios: A 1:1 molar ratio of the amine to the acylating agent is a good starting point to favor mono-acylation.[2] An excess of the acylating agent will inevitably lead to the formation of the di-acylated byproduct.
Product Loss During Workup - pH Adjustment: Carefully control the pH during the aqueous workup phase to minimize the solubility of your product in the aqueous layer.[2] - Solvent Selection: Optimize the choice of solvents for extraction to ensure your product has high solubility in the organic phase and low solubility in the aqueous phase.
Hydrolysis of Acylating Agent - Anhydrous Conditions: Acylating agents like phenylacetyl chloride are sensitive to moisture. Ensure you are using anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Significant Presence of Di-acylated Byproduct

The formation of a di-acylated product is the primary competitor to your desired mono-acylation, drastically reducing the yield of the target compound.

Potential CauseSuggested Solution
Excess Acylating Agent - Controlled Stoichiometry: As mentioned, strictly use a 1:1 molar ratio of the amine to the acylating agent.[2]
Rapid Addition of Acylating Agent - Slow, Controlled Addition: Add the acylating agent dropwise to the solution of the amine. This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic starting amine over the less nucleophilic mono-acylated product.[2]
Elevated Reaction Temperature - Low-Temperature Conditions: Perform the addition of the acylating agent at a reduced temperature, for instance, in an ice bath at 0 °C.[2] Lower temperatures decrease the reaction rate, allowing for better control over selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of mono-acylated phenylacetamide.

Q1: What is the fundamental principle behind favoring mono-acylation over di-acylation?

A1: The key lies in exploiting the difference in nucleophilicity between the starting diamine and the mono-acylated product. The initial amino group is highly nucleophilic. After the first acylation, the resulting amide nitrogen is significantly less nucleophilic due to the electron-withdrawing effect of the newly introduced acetyl group. By carefully controlling reaction conditions (stoichiometry, temperature, and rate of addition), you can create an environment where the acylating agent preferentially reacts with the more nucleophilic starting material.[3]

Q2: Which acylating agent is better: phenylacetyl chloride or phenylacetic anhydride?

A2: Both are effective acylating agents. Phenylacetyl chloride is generally more reactive, leading to faster reaction times, but this high reactivity can sometimes make it harder to control the selectivity towards mono-acylation.[2][4] Phenylacetic anhydride is less reactive, which can be advantageous for achieving higher selectivity, though it may require slightly longer reaction times or the use of a catalyst.[4] The choice often depends on the specific substrate and the desired balance between reaction speed and selectivity.

Q3: What is the role of a base, such as triethylamine or pyridine, in this reaction?

A3: When using an acyl halide like phenylacetyl chloride, a molecule of hydrochloric acid (HCl) is generated as a byproduct for each acylation event.[2] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl, thereby preventing the deactivation of the starting material and allowing the reaction to proceed to completion.[2]

Q4: How can I effectively purify my mono-acylated phenylacetamide from the di-acylated byproduct and unreacted starting materials?

A4: The two most common and effective purification techniques are recrystallization and column chromatography.[1]

  • Recrystallization: This method is excellent for removing small amounts of impurities. The choice of solvent is crucial; an ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below, allowing it to crystallize out while impurities remain in solution.[5]

  • Column Chromatography: For more challenging separations, especially when dealing with significant amounts of the di-acylated byproduct, column chromatography on silica gel is the preferred method. The mono-acylated, di-acylated, and starting materials will have different polarities, allowing for their separation as they move through the column at different rates.[2][5]

Experimental Protocols

General Protocol for the Synthesis of Mono-acylated Phenylacetamide

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the starting amine in an appropriate anhydrous solvent (e.g., dichloromethane).[2]

  • Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of 1.0 equivalent of phenylacetyl chloride in the anhydrous solvent dropwise to the cooled mixture with constant stirring.[2]

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress by TLC.[2]

  • Quenching: Upon completion, quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by either recrystallization or column chromatography.[1]

Visualizing the Process

Reaction Mechanism and Byproduct Formation

cluster_0 Reaction Pathway Starting Amine Starting Amine Mono-acylated Product Mono-acylated Product Starting Amine->Mono-acylated Product + Acylating Agent (Desired Reaction) Di-acylated Product Di-acylated Product Mono-acylated Product->Di-acylated Product + Acylating Agent (Side Reaction) Acylating Agent Acylating Agent start Low Yield of Mono-acylated Product check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm diacylated Di-acylated Product Present? unreacted_sm->diacylated No optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent quality unreacted_sm->optimize_reaction Yes optimize_stoichiometry Optimize Acylation Conditions: - Control stoichiometry (1:1) - Slow addition at low temp diacylated->optimize_stoichiometry Yes workup_loss Investigate Workup Procedure: - Optimize pH - Check extraction solvents diacylated->workup_loss No end Improved Yield optimize_reaction->end optimize_stoichiometry->end workup_loss->end

Caption: A logical workflow for diagnosing and resolving issues of low product yield.

References

  • Filo. (2023). How do you account for the fact that N -phenylacetamide (acetanilide) is less reactive toward electrophilic aromatic substitution than aniline? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-amino-N,N-dimethyl-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most common methods include the Strecker synthesis and the Ugi multicomponent reaction. Both pathways, while effective, have critical steps where yield can be compromised. This guide will walk you through potential pitfalls and provide actionable solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most probable causes?

Low yields in this synthesis can stem from a variety of factors, often related to reagent quality, reaction conditions, and the chosen synthetic route.[1] Here are the primary areas to investigate:

  • Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and the presence of a suitable base can significantly impact the reaction's success.[1]

  • Reagent Quality: The purity of your starting materials, particularly the aldehyde (benzaldehyde), amine (dimethylamine), and cyanide source, is crucial. Degradation or impurities in these reagents can lead to unwanted side reactions.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This could be due to insufficient reaction time, inadequate mixing, or catalyst deactivation (if applicable).

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions, leading to decomposition.

  • Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.

Q2: I'm attempting a Strecker synthesis, and the initial α-aminonitrile formation is sluggish. What should I check?

The formation of the α-aminonitrile is the cornerstone of the Strecker synthesis.[2][3][4] If this step is inefficient, the overall yield will be poor.

  • pH of the Reaction Mixture: The initial condensation of the aldehyde and amine to form an imine is a critical, pH-dependent equilibrium.[4] The reaction is typically acid-catalyzed to facilitate the dehydration step.[2] However, a too low pH will protonate the amine, rendering it non-nucleophilic. A slightly acidic to neutral pH is generally optimal.

  • Cyanide Source and Addition: Ensure your cyanide source (e.g., KCN, NaCN, or TMSCN) is fresh and has not been passivated by atmospheric moisture and carbon dioxide. The cyanide ion is the key nucleophile that attacks the iminium ion.[3]

  • Imine Formation Equilibrium: The equilibrium between the aldehyde/amine and the imine might not be favorable. Using a dehydrating agent or removing water azeotropically (if the solvent system allows) can drive the reaction forward.

Troubleshooting Decision Tree: Low Yield in Strecker Synthesis

G start Low Yield in Strecker Synthesis check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions solution_reagents Solution: - Use freshly distilled benzaldehyde. - Ensure dimethylamine solution concentration is accurate. - Use dry, high-purity cyanide source. check_reagents->solution_reagents imine_formation Issue: Poor Imine Formation? check_conditions->imine_formation solution_conditions Solution: - Optimize pH (slightly acidic). - Ensure adequate reaction time and temperature. - Use anhydrous solvents. check_conditions->solution_conditions cyanation_step Issue: Inefficient Cyanation? imine_formation->cyanation_step No solution_imine Solution: - Add a dehydrating agent (e.g., MgSO4). - Adjust pH to favor imine formation. imine_formation->solution_imine Yes hydrolysis_step Issue: Incomplete Hydrolysis? cyanation_step->hydrolysis_step No solution_cyanation Solution: - Use a more reactive cyanide source (e.g., TMSCN). - Ensure cyanide is fully dissolved. cyanation_step->solution_cyanation Yes purification 3. Optimize Workup & Purification hydrolysis_step->purification No solution_hydrolysis Solution: - Increase acid/base concentration or temperature. - Extend hydrolysis time. hydrolysis_step->solution_hydrolysis Yes solution_purification Solution: - Minimize transfers. - Optimize extraction pH. - Consider alternative purification (e.g., chromatography). purification->solution_purification

Caption: Troubleshooting workflow for low yield in Strecker synthesis.

Q3: I am attempting the Ugi four-component reaction and observing a complex mixture of products. How can I improve the selectivity towards this compound?

The Ugi reaction is a powerful tool for generating molecular diversity in a single step.[5][6] However, its one-pot nature can also lead to a complex product mixture if not properly controlled.

  • Purity and Stoichiometry of Components: The Ugi reaction is highly sensitive to the stoichiometry of the four components: an aldehyde (benzaldehyde), an amine (ammonia or a precursor), an isocyanide (a suitable precursor to the N,N-dimethylamide), and a carboxylic acid (phenylacetic acid).[5] Ensure precise measurement and high purity of all reactants.

  • Reaction Concentration: The concentration of the reactants can influence the reaction rate and selectivity. Highly concentrated conditions can sometimes lead to polymerization or side reactions.

  • Solvent Choice: The choice of solvent is critical. Polar, non-protic solvents are often preferred. Methanol is a common choice.[5]

  • Order of Addition: While theoretically a one-pot reaction, the order of addition of the components can sometimes influence the outcome. Pre-forming the imine by mixing the aldehyde and amine before adding the other components can sometimes improve the yield of the desired product.

Experimental Protocols

Protocol 1: Optimized Strecker Synthesis of this compound

This protocol provides a step-by-step method for the Strecker synthesis, with troubleshooting checkpoints.

Materials:

  • Benzaldehyde

  • Dimethylamine (40% solution in water)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 equivalent) and dimethylamine solution (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes. The formation of the imine can be monitored by TLC.

  • Cyanation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of potassium cyanide (1.1 equivalents) in a minimal amount of water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Extraction:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis to the Amide:

    • To the crude α-aminonitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[7][8]

Data Summary

ParameterRecommended ConditionRationale
Strecker Synthesis
pH for Imine FormationSlightly acidic (pH 5-6)Catalyzes dehydration without fully protonating the amine.[4]
Cyanide SourceTMSCNCan be more reactive and soluble in organic solvents.
Hydrolysis ConditionsConcentrated HCl, refluxStrong acidic conditions are required to hydrolyze the nitrile to an amide.
Ugi Reaction
SolventMethanolA polar solvent that facilitates the ionic intermediates of the reaction.[5]
Reactant StoichiometryNear 1:1:1:1Crucial for minimizing side products in a multi-component reaction.[5]
TemperatureRoom TemperatureThe reaction is often efficient at ambient temperatures.

Common Impurities and Their Removal

ImpurityOriginRemoval Method
Unreacted BenzaldehydeIncomplete reactionColumn chromatography.
Di-acylated byproductReaction of both amino groups of a diamine starting material (if used)Careful control of stoichiometry to favor mono-acylation.[7]
Oxidized byproductsOxidation of starting materials or intermediatesRecrystallization, sometimes with activated carbon to remove colored impurities.[8]
Residual SolventsFrom reaction or workupDrying under high vacuum.

Mechanism Overview: Strecker Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Attack cluster_2 Step 3: Hydrolysis benzaldehyde Benzaldehyde imine Iminium Ion benzaldehyde->imine + H₂O dimethylamine Dimethylamine dimethylamine->imine aminonitrile α-Aminonitrile imine->aminonitrile cyanide Cyanide (CN⁻) cyanide->aminonitrile product 2-amino-N,N-dimethyl- 2-phenylacetamide aminonitrile->product water H₂O, H⁺ water->product

Caption: Key steps in the Strecker synthesis of the target amide.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Benchchem. (n.d.). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • Popa, M. (2021). Why did my amide syntesis does not work?. ResearchGate.
  • Alfa Chemistry. (n.d.). Ugi Reaction.
  • Benchchem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • Benchchem. (n.d.). Troubleshooting low yield in Nipamovir synthesis.
  • Current Organic Synthesis. (2025). Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS.
  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. (n.d.). Synthesis of α-amino thioamides and mechanism of the reductive Ugi....
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications.
  • RSC Publishing. (n.d.). Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'.
  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.

Sources

Technical Support Center: Optimizing Phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenylacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet sensitive reaction. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of phenylacetamide is a cornerstone in the production of various pharmaceuticals, including penicillin G and phenobarbital, making mastery of this process crucial.[1][2] This guide is built on the pillars of expertise, trustworthiness, and authoritative grounding to ensure you have a reliable resource for your work.

Troubleshooting Guide: Common Issues in Phenylacetamide Synthesis

This section addresses specific challenges you might encounter during the synthesis of phenylacetamide, with a focus on the critical role of temperature.

Issue 1: Low Yield of Phenylacetamide

  • Question: My phenylacetamide yield is consistently low. What are the likely causes related to temperature and how can I address them?

  • Answer: Low yields in phenylacetamide synthesis are frequently traced back to suboptimal reaction conditions, with temperature being a primary factor.[3]

    • Incomplete Reaction Due to Low Temperature: The hydrolysis of benzyl cyanide, a common synthetic route, proceeds slowly at lower temperatures.[4] If the reaction temperature is too low, the conversion of the nitrile to the amide will be incomplete, resulting in a poor yield. For the acid hydrolysis of benzyl cyanide using concentrated hydrochloric acid, a bath temperature of around 40°C is recommended to initiate the reaction.[4]

    • Side Reactions at High Temperatures: Conversely, excessive heat can promote the formation of byproducts, thereby reducing the yield of the desired phenylacetamide.[3] For instance, in the hydrolysis of benzyl cyanide, temperatures above 50°C are not recommended as this can lead to the further hydrolysis of the newly formed phenylacetamide into phenylacetic acid.[3][4] This is a classic example of a consecutive reaction where the desired product can be consumed if the reaction is not carefully controlled.

    • Inefficient Mixing: While not a direct temperature issue, inefficient stirring can lead to localized temperature gradients and poor heat transfer within the reaction mixture. This is especially critical in heterogeneous mixtures, such as the initial phase of benzyl cyanide hydrolysis, where intimate contact between the reactants is necessary for the reaction to proceed efficiently.[4]

    Optimization Strategy:

    • Precise Temperature Control: Maintain a consistent reaction temperature. For the hydrolysis of benzyl cyanide with HCl, a bath temperature of 40-50°C is optimal.[3]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent over-reaction.

    • Ensure Efficient Stirring: Employ vigorous mechanical stirring, especially in the early stages of a heterogeneous reaction, to ensure uniform temperature and reactant distribution.[4]

Issue 2: Significant Formation of Phenylacetic Acid as a Byproduct

  • Question: I am observing a significant amount of phenylacetic acid in my final product. How can I minimize its formation by adjusting the temperature?

  • Answer: The formation of phenylacetic acid is a common side reaction in phenylacetamide synthesis, particularly during the hydrolysis of benzyl cyanide.[3] Phenylacetamide itself can be hydrolyzed to phenylacetic acid under the reaction conditions.[3]

    • Causality: This over-hydrolysis is highly dependent on temperature and reaction time. Higher temperatures provide the necessary activation energy for the hydrolysis of the amide bond in phenylacetamide. Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, will favor the formation of the carboxylic acid.

    Mitigation and Purification:

    • Strict Temperature and Time Management: To minimize the formation of phenylacetic acid, it is crucial to adhere to the recommended temperature range (e.g., not exceeding 50°C for HCl hydrolysis of benzyl cyanide) and to stop the reaction once the starting benzyl cyanide has been consumed.[3][4]

    • Purification Step: If phenylacetic acid is still present in your crude product, it can be removed by washing with a 10% sodium carbonate solution.[3][4] Phenylacetic acid, being acidic, will react to form the water-soluble sodium phenylacetate, which can be separated from the insoluble phenylacetamide by filtration.[3]

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: My reaction to synthesize phenylacetamide seems to have stalled or is proceeding at an impractically slow rate. What is the likely temperature-related cause?

  • Answer: A stalled or sluggish reaction is a clear indicator that the system lacks sufficient energy to overcome the activation barrier.

    • Insufficient Thermal Energy: Chemical reactions have a minimum energy requirement to proceed, known as the activation energy. If the reaction temperature is too low, the reactant molecules will not have enough kinetic energy to react upon collision. As noted in the literature for the hydrolysis of benzyl cyanide, the reaction proceeds slowly at temperatures below 40°C.[4]

    Troubleshooting Steps:

    • Gradual Temperature Increase: If you suspect the temperature is too low, gradually increase the temperature of the reaction bath while carefully monitoring the reaction progress. A small increase can sometimes be enough to initiate or accelerate the reaction.

    • Verification of Reagents: While temperature is a common culprit, also ensure that your reagents, particularly catalysts like concentrated hydrochloric acid, are of the correct concentration (at least 30% for HCl).[4]

Phenylacetamide Synthesis: Experimental Protocol (Hydrolysis of Benzyl Cyanide)

This protocol is a self-validating system, where careful control of each step, especially temperature, ensures a successful outcome.

Materials:

  • Benzyl Cyanide

  • Concentrated Hydrochloric Acid (35%)

  • 10% Sodium Carbonate Solution

  • Distilled Water

  • Ice

Equipment:

  • 3-L Three-necked Round-bottom Flask

  • Reflux Condenser

  • Thermometer

  • Mechanical Stirrer

  • Heating Mantle or Water Bath

  • Dropping Funnel

  • Suction Filtration Apparatus

Procedure:

  • Reaction Setup: In the 3-L flask, place 200 g (1.71 moles) of benzyl cyanide and 800 ml of 35% hydrochloric acid.[4]

  • Initiation of Reaction: Equip the flask with the reflux condenser, thermometer, and mechanical stirrer. Begin vigorous stirring and heat the mixture to a bath temperature of approximately 40°C.[4]

  • Exothermic Phase: The benzyl cyanide will start to dissolve, and the reaction temperature may rise about 10°C above the bath temperature. This is an exothermic process. Continue vigorous stirring for 20-40 minutes until the benzyl cyanide is fully dissolved.[4]

  • Completion of Reaction: Maintain the solution in the warm bath for an additional 20-30 minutes to ensure the reaction goes to completion.[4]

  • Crystallization: Replace the warm water in the bath with tap water (around 15-20°C). Replace the thermometer with a dropping funnel and add 800 ml of cold distilled water with stirring. Crystals of phenylacetamide will begin to separate.[4]

  • Isolation of Crude Product: Cool the mixture in an ice-water bath for about 30 minutes to maximize crystallization.[4] Filter the crude phenylacetamide by suction and wash it with two 100-ml portions of water.[4]

  • Purification: To remove any phenylacetic acid, stir the crude, wet solid for 30 minutes with 500 ml of a 10% sodium carbonate solution.[4] Collect the purified phenylacetamide on a suction funnel, wash with two 100-ml portions of cold water, and dry at 50-80°C.[4]

Data Summary

Table 1: Recommended Temperature Ranges for Phenylacetamide Synthesis Methods

Synthesis MethodKey ReagentsRecommended TemperatureNotes
Acid Hydrolysis Benzyl Cyanide, Conc. HCl40-50°C[3][4][5]Temperatures above 50°C can lead to the formation of phenylacetic acid.[3][4]
Willgerodt-Kindler Reaction Styrene, Sulfur, Ammonia, EthanolCan be around 94°C in some variations, but often higher (e.g., 160°C) under pressure.[6]This is a complex reaction, and the optimal temperature can vary significantly with the specific reagents and conditions.
High-Temperature Hydrolysis Benzyl Cyanide, Ammonia Water180-250°C[2]This method is performed under high pressure and is typically used for industrial-scale production.

Visualizing the Process

Diagram 1: Phenylacetamide Synthesis Workflow (Hydrolysis of Benzyl Cyanide)

G cluster_0 Reaction Stage cluster_1 Workup & Purification A 1. Combine Benzyl Cyanide and Conc. HCl B 2. Heat to 40-50°C with Vigorous Stirring A->B Initiate Reaction C 3. Maintain Temperature for 20-30 min Post-Dissolution B->C Ensure Completion D 4. Cool and Add Cold Water to Precipitate Product C->D Proceed to Workup E 5. Isolate Crude Product by Filtration D->E F 6. Wash with Na2CO3 Solution to Remove Phenylacetic Acid E->F G 7. Wash with Water and Dry F->G H Pure Phenylacetamide G->H Final Product

Caption: Workflow for the synthesis of phenylacetamide via hydrolysis of benzyl cyanide.

Diagram 2: Relationship Between Temperature and Reaction Outcome

G cluster_0 Low Temperature (<40°C) cluster_1 Optimal Temperature (40-50°C) cluster_2 High Temperature (>50°C) Temp Reaction Temperature Low_Yield Low Yield of Phenylacetamide Temp->Low_Yield Slow_Reaction Slow or Stalled Reaction Temp->Slow_Reaction Good_Yield Good Yield of Phenylacetamide Temp->Good_Yield Min_Byproduct Minimal Phenylacetic Acid Temp->Min_Byproduct High_Byproduct Increased Phenylacetic Acid Temp->High_Byproduct HCl_Volatility Increased HCl Volatility Temp->HCl_Volatility

Sources

Technical Support Center: Synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproducts encountered during its synthesis.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, can present challenges related to byproduct formation and purification. A common and efficient route to the core α-amino amide structure is a variation of the Strecker synthesis, which involves the one-pot reaction of benzaldehyde, dimethylamine, and a cyanide source to form an α-aminonitrile, followed by hydrolysis to the desired amide.[1][2][3] Understanding the potential side reactions in this pathway is crucial for optimizing reaction conditions and ensuring the purity of the final product.

This guide will delve into the common impurities, provide step-by-step protocols for their identification and mitigation, and offer a logical framework for troubleshooting synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect in the synthesis of this compound via a Strecker-type reaction?

A1: The primary byproducts can be categorized based on their origin in the reaction sequence:

  • Starting Material-Related Impurities:

    • Unreacted Benzaldehyde: Can be present if the reaction does not go to completion. Benzaldehyde is also susceptible to oxidation to benzoic acid, especially if exposed to air for prolonged periods.

    • Unreacted Dimethylamine: Due to its volatility, it can be present in the crude product.

  • Strecker Reaction Byproducts:

    • Mandelonitrile (Benzaldehyde Cyanohydrin): Formed by the reaction of benzaldehyde with the cyanide source in the absence of dimethylamine. This is a common byproduct if the iminium ion formation is slow or incomplete.[4]

    • Over-alkylation Products: While less common with dimethylamine, secondary reactions can sometimes occur.

  • Hydrolysis-Related Byproducts:

    • 2-amino-N,N-dimethyl-2-phenylacetic acid: Incomplete or harsh hydrolysis of the intermediate α-aminonitrile can lead to the formation of the corresponding carboxylic acid instead of the amide.[3]

    • Ammonia: Can be generated during hydrolysis and may be present as an ammonium salt.

Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint often indicates the presence of oxidized impurities, potentially arising from the benzaldehyde starting material. It can also be due to minor, highly conjugated byproducts formed under harsh reaction conditions. To remove colored impurities, you can employ the following techniques:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the purified product to crystallize upon cooling.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a highly effective method for separating colored impurities from the desired product.[5]

Q3: My NMR spectrum shows unexpected peaks. How can I identify the corresponding byproducts?

A3: Identifying byproducts from an NMR spectrum requires a systematic approach. First, compare the spectrum of your product to a reference spectrum if available. For unexpected peaks, consider the chemical shifts of the potential byproducts mentioned in Q1. For example:

  • Unreacted Benzaldehyde: A characteristic aldehyde proton signal around 9-10 ppm.

  • Benzoic Acid: A carboxylic acid proton signal typically above 10 ppm and aromatic signals slightly different from your product.

  • 2-amino-N,N-dimethyl-2-phenylacetic acid: The absence of the amide N-H protons (if observable) and a downfield shift of the α-proton compared to the amide.

For definitive identification, techniques like LC-MS are invaluable as they provide the molecular weight of the impurities, which can then be correlated with the NMR data.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution Scientific Rationale
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for byproduct formation. - Ensure efficient stirring to overcome mass transfer limitations.The kinetics of the Strecker reaction can be influenced by temperature and reaction time. Ensuring all reactants are in close contact and have sufficient time to react will drive the equilibrium towards the product.
Side Reaction Dominance (e.g., Cyanohydrin Formation) - Add the cyanide source slowly to the pre-formed iminium ion (from benzaldehyde and dimethylamine). - Maintain a slight excess of dimethylamine.Slow addition of the cyanide source ensures that it reacts preferentially with the iminium ion rather than the free benzaldehyde. An excess of the amine helps to push the equilibrium towards iminium ion formation.[4]
Product Loss During Workup - Optimize the pH during aqueous extraction to ensure the product is in its neutral form and has maximum solubility in the organic phase. - Use a suitable solvent for extraction in which the product is highly soluble and impurities are less soluble.The amino group in the product can be protonated at low pH, increasing its water solubility and leading to losses during extraction.
Issue 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Suggested Mitigation Strategy Underlying Principle
High levels of unreacted benzaldehyde - Use a slight excess of dimethylamine and the cyanide source. - Ensure the benzaldehyde used is of high purity and free from benzoic acid.Driving the reaction forward with a slight excess of the other reactants will help to consume the benzaldehyde. Purity of starting materials is critical to avoid introducing impurities from the outset.
Presence of 2-amino-N,N-dimethyl-2-phenylacetic acid - Carefully control the conditions of the nitrile hydrolysis step (e.g., use milder reagents or shorter reaction times). - Consider using a non-hydrolytic method for converting the nitrile to the amide if possible.Overly aggressive hydrolysis conditions can lead to the formation of the carboxylic acid. Fine-tuning the hydrolysis is key to selectively forming the amide.
Multiple unidentifiable spots on TLC - Perform column chromatography with a gradient elution system to separate the different components. - Collect fractions and analyze them by LC-MS and NMR to identify the structures of the byproducts.[6]A complex mixture of byproducts often requires a more sophisticated purification technique like column chromatography. Identifying the byproducts is the first step in understanding the side reactions and optimizing the process to avoid them.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to remove common byproducts from the crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate using a solvent system of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio). Visualize the spots under UV light. The goal is to find a solvent system that gives good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with hexanes. Gradually increase the polarity of the mobile phase by adding more ethyl acetate (gradient elution).

  • Fraction Collection: Collect the eluent in small fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[5]

Protocol 2: Analytical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the product's purity.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the purified product in 1 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Key Byproduct Formation

Synthesis_Byproducts Benzaldehyde Benzaldehyde Iminium Iminium Ion Intermediate Benzaldehyde->Iminium BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Oxidation Cyanohydrin Mandelonitrile (Cyanohydrin) Benzaldehyde->Cyanohydrin + Cyanide Dimethylamine Dimethylamine Dimethylamine->Iminium Cyanide Cyanide Source (e.g., NaCN) Aminonitrile α-Aminonitrile Intermediate Iminium->Aminonitrile + Cyanide Product 2-amino-N,N-dimethyl- 2-phenylacetamide Aminonitrile->Product Controlled Hydrolysis CarboxylicAcid 2-amino-N,N-dimethyl- 2-phenylacetic acid Aminonitrile->CarboxylicAcid Over- Hydrolysis

Caption: Synthetic pathway and key byproduct formation.

Diagram 2: Troubleshooting Workflow for Impurity Issues

Troubleshooting_Workflow Start Impurity Detected in Product (TLC, NMR, HPLC) Identify Identify Impurity (LC-MS, NMR) Start->Identify UnreactedSM Unreacted Starting Material (e.g., Benzaldehyde) Identify->UnreactedSM Starting Material SideProduct Side Reaction Product (e.g., Cyanohydrin) Identify->SideProduct Side Product HydrolysisProduct Hydrolysis Byproduct (e.g., Carboxylic Acid) Identify->HydrolysisProduct Hydrolysis Product OptimizeStoichiometry Optimize Reactant Stoichiometry (e.g., excess amine) UnreactedSM->OptimizeStoichiometry ControlAddition Control Reagent Addition (e.g., slow cyanide addition) SideProduct->ControlAddition OptimizeHydrolysis Optimize Hydrolysis Conditions (e.g., milder reagents, shorter time) HydrolysisProduct->OptimizeHydrolysis Purify Purify Product (Column Chromatography, Recrystallization) OptimizeStoichiometry->Purify ControlAddition->Purify OptimizeHydrolysis->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for impurity issues.

References

  • BenchChem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)
  • MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • PMC. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Benchchem. (2025). A Technical Guide to N-(2-Aminophenyl)

Sources

Technical Support Center: Recrystallization of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of N-(2-Aminophenyl)-2-phenylacetamide. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from general recrystallization principles, data on structurally similar compounds, and plausible purification strategies.[1][2]

I. Understanding the Compound: N-(2-Aminophenyl)-2-phenylacetamide

N-(2-Aminophenyl)-2-phenylacetamide is an aromatic amide containing both a primary amine and an amide functional group.[2][3] This bifunctional nature influences its solubility and makes solvent selection for recrystallization a critical step. The compound is noted as a potential impurity in the synthesis of the anthelmintic drug Albendazole, highlighting the importance of its effective removal and purification.[3]

Key Structural Features:

  • Aromatic Rings: Contribute to a degree of non-polar character.

  • Amide and Amine Groups: Allow for hydrogen bonding, favoring solubility in polar solvents.

  • Molecular Formula: C₁₄H₁₄N₂O[1][4]

  • Molecular Weight: 226.28 g/mol [1][4]

II. FAQs: Recrystallization Solvent and Troubleshooting

This section addresses common questions and issues encountered during the recrystallization of N-(2-Aminophenyl)-2-phenylacetamide.

Q1: What is the best starting solvent for the recrystallization of N-(2-Aminophenyl)-2-phenylacetamide?

Based on the compound's structure (containing polar amide and amine groups, and non-polar phenyl rings), a moderately polar solvent or a mixed solvent system is recommended.

  • Primary Recommendation: Ethanol/Water System. Ethanol is a good choice for many amides as it can dissolve them when hot.[6] The addition of water as an anti-solvent can then effectively induce crystallization upon cooling.

  • Alternative Single Solvents: Isopropanol, acetone, or acetonitrile could also be effective.[6]

  • Alternative Mixed-Solvent Systems: An ethyl acetate/hexane mixture is another plausible option, particularly if non-polar impurities are present.[1][3]

Solvent Selection Workflow: A systematic approach to solvent selection is crucial for successful recrystallization.[7][8]

cluster_screening Solvent Screening start Start with Crude Product test_solvents Test solubility in small volumes of various solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->test_solvents room_temp Observe at Room Temperature test_solvents->room_temp soluble_cold Soluble when cold? room_temp->soluble_cold heat Heat to Boiling insoluble Insoluble when hot? heat->insoluble cool Cool to Room Temperature and then in Ice Bath crystals Crystals Form? cool->crystals insoluble->cool No unsuitable_solvent Unsuitable Solvent insoluble->unsuitable_solvent Yes soluble_cold->heat No soluble_cold->unsuitable_solvent Yes ideal_solvent Ideal Solvent Identified crystals->ideal_solvent Yes crystals->unsuitable_solvent No

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Q2: My product "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen for a few reasons:

  • High Impurity Concentration: A significant amount of impurities can depress the melting point of the mixture.

  • Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, the compound will melt in the hot solvent instead of dissolving.[5]

  • Solution is Supersaturated: The concentration of the solute is too high for crystallization to occur properly.

Troubleshooting Steps:

  • Lower the Solvent Boiling Point: Choose a solvent with a lower boiling point.

  • Use More Solvent: Add a small amount of additional hot solvent to reduce saturation.

  • Slow Cooling: Allow the solution to cool more slowly to encourage crystal formation.

  • Trituration: If an oil has already formed, try scratching it with a glass rod or adding a small amount of a non-polar solvent like hexane to induce crystallization.[5]

Q3: I have very low recovery of my purified product. How can I improve the yield?

Poor recovery is a common issue in recrystallization and can be addressed by:

  • Minimizing the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[7] Using excess solvent will result in more of your product remaining dissolved even after cooling.[9]

  • Ensuring Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5]

  • Careful Washing: Wash the collected crystals with a minimal amount of cold recrystallization solvent to remove surface impurities without dissolving the product.[9]

Q4: No crystals are forming even after the solution has cooled. What's wrong?

This is likely due to the solution not being saturated or a lack of nucleation sites for crystal growth.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution.

  • Increase Concentration: If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Extended Cooling: Cool the solution in an ice bath for a longer period.

III. Detailed Experimental Protocol: Recrystallization of N-(2-Aminophenyl)-2-phenylacetamide

This protocol outlines a general procedure for the recrystallization of N-(2-Aminophenyl)-2-phenylacetamide using an ethanol/water solvent system.

Materials:

  • Crude N-(2-Aminophenyl)-2-phenylacetamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude N-(2-Aminophenyl)-2-phenylacetamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Induce Crystallization: While the ethanolic solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or air-dry them to a constant weight.[5]

IV. Data Presentation

Table 1: Common Solvents for Recrystallization of Amides

Solvent/SystemBoiling Point (°C)PolarityComments
Ethanol/Water78-100PolarGood for many amides; water acts as an anti-solvent.
Isopropanol82.6PolarSimilar to ethanol, can be used as a single solvent.
Acetonitrile81.6Polar AproticCan be effective for amides, especially those with aromatic rings.[6][11]
Ethyl Acetate/Hexane69-77Moderate/Non-polarGood for compounds of intermediate polarity; hexane is the anti-solvent.[12]
Toluene111Non-polarCan be effective for aromatic compounds.[12]

V. Troubleshooting Flowchart

cluster_troubleshooting Recrystallization Troubleshooting start Start Recrystallization issue Issue Encountered? start->issue oiling_out Product 'Oils Out' issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes colored_product Product is Colored issue->colored_product Yes end Successful Recrystallization issue->end No solution_oiling 1. Use lower boiling point solvent. 2. Add more hot solvent. 3. Cool slowly. oiling_out->solution_oiling solution_no_crystals 1. Scratch flask with glass rod. 2. Add seed crystal. 3. Concentrate solution and re-cool. no_crystals->solution_no_crystals solution_low_yield 1. Use minimum hot solvent. 2. Cool in ice bath for longer. 3. Wash with minimal cold solvent. low_yield->solution_low_yield solution_colored Add activated carbon to hot solution and perform hot filtration. colored_product->solution_colored solution_oiling->end solution_no_crystals->end solution_low_yield->end solution_colored->end

Caption: A troubleshooting guide for common recrystallization problems.

References

  • BenchChem. A Technical Guide to N-(2-Aminophenyl)
  • University of California, Irvine.
  • BenchChem. An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide.
  • University of Rochester, Department of Chemistry.
  • ChemSynthesis. N-(2-aminophenyl)-N-phenylacetamide.
  • Chemistry LibreTexts.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of N-(2-Aminophenyl)-2-phenylacetamide.
  • BenchChem. Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • ResearchGate.
  • Royal Society of Chemistry.
  • BenchChem. Technical Support Center: Purification of Crude N-(2-Aminophenyl)-2-phenylacetamide.
  • Millersville University.
  • MH Chem.

Sources

Improving purity of 2-amino-N,N-dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: A Guide to Improving the Purity of 2-amino-N,N-dimethyl-2-phenylacetamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require methods to enhance its purity for downstream applications. Achieving high purity is critical for ensuring reproducible experimental results, accurate biological activity assessment, and compliance with regulatory standards.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt procedures to your specific experimental context.

Section 1: Understanding the Impurity Profile

The first step in any purification strategy is to understand the potential impurities you might be facing. The impurity profile of this compound is largely dictated by its synthetic route. A common approach to synthesizing α-amino amides is a variation of the Strecker synthesis.

This process typically involves the reaction of an aldehyde (benzaldehyde), an amine (dimethylamine), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile intermediate.

Common potential impurities include:

  • Unreacted Starting Materials: Benzaldehyde, dimethylamine.

  • Side-Reaction Byproducts:

    • α-hydroxy-N,N-dimethyl-2-phenylacetamide: Formed if water competes with dimethylamine in the initial reaction steps.

    • 2-amino-N,N-dimethyl-2-phenylacetic acid: Resulting from the complete hydrolysis of the nitrile intermediate to a carboxylic acid instead of an amide.

  • Degradation Products: The tertiary amine is susceptible to oxidation over time, which can lead to the formation of colored impurities and N-oxides.[1][2]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My initial analysis by Thin Layer Chromatography (TLC) and/or ¹H NMR shows multiple components. Where do I begin?

A1: The presence of multiple components requires a systematic approach to purification. The first step is to diagnose the nature of the impurities.

  • Run a TLC: Use a solvent system of ethyl acetate/hexane. Non-polar impurities (like residual benzaldehyde) will have a high Rf value, while highly polar impurities (like the corresponding carboxylic acid) will remain near the baseline. Your target compound, being moderately polar, should have an Rf value between 0.3 and 0.5.

  • Perform an Acid-Base Extraction: This technique is highly effective for this molecule. The tertiary amine group is basic and can be protonated and extracted into an aqueous acidic layer, leaving neutral impurities (like benzaldehyde) in the organic layer.[3][4][5] Acidic impurities can be removed with a basic wash. See Protocol 1 for a detailed methodology.

Q2: The isolated product is a yellow or brown oil/solid instead of the expected white solid. How can I decolorize it?

A2: A persistent color, typically yellow or brown, often indicates the presence of oxidized impurities.[6] These are often highly conjugated molecules present in trace amounts.

  • Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated carbon. The carbon adsorbs the colored impurities. You must then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[6] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Q3: My ¹H NMR spectrum shows a singlet at ~10 ppm, suggesting an aldehyde impurity. How can I effectively remove unreacted benzaldehyde?

A3: Benzaldehyde is a common unreacted starting material. Due to its neutral nature and different polarity compared to your amine product, it can be removed effectively.

  • Column Chromatography: This is the most reliable method for separating compounds with different polarities. Benzaldehyde is less polar than this compound and will elute first from a silica gel column using an ethyl acetate/hexane solvent system.[6][7] See Protocol 3 .

  • Acid-Base Extraction: As mentioned in A1, washing the organic solution of your crude product with an aqueous acid will extract your basic amine product, leaving the neutral benzaldehyde behind in the organic layer.[5]

Q4: I suspect an acidic impurity is present. What is the best way to remove it?

A4: The most likely acidic impurity is the corresponding carboxylic acid from over-hydrolysis of the nitrile intermediate.

  • Basic Wash: Before extracting your amine with acid, you can perform a wash with a mild aqueous base like 5% sodium bicarbonate solution. The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be partitioned into the aqueous layer, while your amine product remains in the organic layer.[3][5]

Q5: My recovery yield is very low after purification. What are the common pitfalls?

A5: Low yield is a frequent issue, especially during recrystallization and column chromatography.[6]

  • Recrystallization:

    • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most common mistake. This keeps a significant amount of your product dissolved in the mother liquor even after cooling. Use the absolute minimum amount of hot solvent necessary.

    • Cooling Too Quickly: Rapid cooling traps impurities and leads to smaller crystals, which are harder to collect. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Column Chromatography:

    • Improper Loading: Loading the sample in a large volume of strong solvent can cause the band to broaden, leading to poor separation and mixed fractions. Use a minimal amount of solvent for loading.

    • Incorrect Solvent System: If the eluent is too polar, all components will elute quickly with poor separation. If it's not polar enough, the product may not elute at all. Always optimize the solvent system with TLC first.[7]

Section 3: In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Acid-Base Extraction

This method leverages the basicity of the tertiary amine to separate it from neutral and acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash (Optional): Transfer the solution to a separatory funnel and add an equal volume of 5% aqueous sodium bicarbonate solution. Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes acidic impurities.

  • Acid Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake well. The protonated amine will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Back Extraction: Return the aqueous layer to the separatory funnel and wash it with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities. Drain the aqueous layer and discard the organic wash.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >10. Your deprotonated amine product will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (Amine, Neutral, Acidic Impurities) in Ethyl Acetate Neutral_Imp Neutral Impurities (e.g., Benzaldehyde) Crude->Neutral_Imp 1. Wash with 5% NaHCO₃ Acidic_Imp Acidic Impurities (as Salts) Protonated_Amine Protonated Amine (in 1M HCl) Neutral_Imp->Protonated_Amine 2. Extract with 1M HCl Final_Product Pure Amine in Ethyl Acetate Protonated_Amine->Final_Product 3. Basify (NaOH) 4. Extract with EtOAc Final_Aqueous Aqueous Waste (NaCl, H2O)

Caption: Workflow for purifying this compound via acid-base extraction.

Protocol 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent system.

Solvent System (v/v)Boiling Point (°C)PolarityComments
Ethanol/Water78 (Ethanol)Polar ProticDissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[6]
Ethyl Acetate/Hexane77 (EtOAc)Medium/Non-polarDissolve in minimal hot ethyl acetate, then add hexane until cloudy. Good for removing non-polar impurities.
Isopropanol82Polar ProticA single-solvent system that may work well.
Toluene111Non-polarSuitable for removing more polar impurities that remain in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of the chosen hot solvent (or primary solvent) to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used for decolorization, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: If using a two-solvent system, add the second solvent (the "anti-solvent") dropwise to the hot solution until it just begins to turn cloudy. Add a few drops of the first solvent to make it clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography

This technique is ideal for separating components of a mixture with different polarities and can be used for both primary purification and for cleaning up material that fails to crystallize.

PurificationDecisionTree cluster_impurities Impurity Profile cluster_methods Recommended Primary Method start Analyze Crude Product by TLC baseline Baseline Impurities (Highly Polar) start->baseline Acidic/Basic? close_rf Impurities with Close Rf to Product start->close_rf Separation > 0.2 Rf? high_rf High Rf Impurities (Non-polar) start->high_rf Neutral? acid_base Acid-Base Extraction baseline->acid_base Yes column Column Chromatography close_rf->column No recrystallize Recrystallization close_rf->recrystallize Yes high_rf->acid_base Yes

Caption: Decision tree for selecting a primary purification method based on TLC analysis.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., ethyl acetate/hexane) that gives your product an Rf value of ~0.3-0.4 and separates it well from all impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and use gentle pressure to pack it evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the packed column. Alternatively, use a "dry loading" technique by adsorbing the product onto a small amount of silica gel before adding it to the column.[7]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (a "gradient") to speed up the elution of more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Section 4: Final Purity Verification

After purification, it is essential to verify the purity of this compound. A combination of methods should be used for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. The purity is often calculated as the area percentage of the main peak relative to the total area of all peaks.[8]

  • Nuclear Magnetic Resonance (¹H NMR): A clean ¹H NMR spectrum with sharp peaks, correct chemical shifts, and integration values corresponding to the number of protons is a strong indicator of high purity. The absence of peaks from starting materials or solvents is crucial.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the mass of any minor impurities.[8]

By employing these troubleshooting strategies and detailed protocols, researchers can significantly improve the purity of their this compound, ensuring the quality and reliability of their subsequent scientific work.

References

  • Benchchem. (n.d.). Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide.
  • Benchchem. (n.d.). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • CSB SJU Chemistry. (2020). Acid base extraction. YouTube. Retrieved from [Link]

  • Department of Chemistry, University of California, Davis. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Professor Dave Explains. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • Hansen, T. V., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]

  • Benchchem. (n.d.). In-Depth Technical Guide: Thermal Stability and Degradation Profile of 2-(Dimethylamino)-2-phenylbutan-1-ol.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-acetyl-N-phenylacetamide via Column Chromatography.
  • Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. Retrieved from [Link]

Sources

Validation & Comparative

A Spectroscopic Comparison of N-phenylacetamide and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetamide, commonly known as acetanilide, and its derivatives represent a cornerstone class of organic compounds with profound significance in medicinal chemistry, materials science, and chemical synthesis.[1] As scaffolds for numerous biologically active molecules, understanding their precise molecular structure is paramount for predicting their function, reactivity, and stability.[2] Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of these compounds.

This guide provides a detailed comparative analysis of the spectroscopic signatures of N-phenylacetamide and several of its illustrative derivatives. By examining the influence of various substituents on the core acetanilide structure, we aim to provide researchers with a practical, data-driven reference for compound characterization. The experimental protocols and interpretations herein are grounded in established principles, offering a self-validating framework for analysis.

Comparative Spectroscopic Analysis

The introduction of substituents onto the N-phenylacetamide framework—whether on the phenyl ring or the amide group—induces predictable and interpretable changes in the compound's interaction with electromagnetic radiation and its fragmentation behavior. These shifts provide a detailed map of the molecular structure.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The absorption frequencies correspond to specific functional groups and bonds within the molecule. For N-phenylacetamide and its derivatives, the most diagnostic peaks are the N-H stretch, the amide C=O (Amide I) stretch, and the N-H bend coupled with C-N stretch (Amide II).

  • N-H Stretch: In solid-state spectra (e.g., KBr pellet), secondary amides like N-phenylacetamide exhibit a strong N-H stretching absorption typically in the range of 3250-3300 cm⁻¹. This peak's position can be influenced by hydrogen bonding.

  • C=O Stretch (Amide I Band): This is one of the most intense and characteristic absorptions in the IR spectrum of amides, appearing around 1660-1670 cm⁻¹ for N-phenylacetamide. The electronic nature of substituents on the phenyl ring can modulate this frequency. Electron-withdrawing groups (e.g., -NO₂) can increase the frequency, while electron-donating groups may slightly decrease it.

  • N-H Bend (Amide II Band): This band, arising from a combination of N-H bending and C-N stretching, is found near 1550 cm⁻¹.

The conversion of the N-phenylacetamide molecule into its azanion (by deprotonation) causes a dramatic decrease in the carbonyl stretching frequency by approximately 150 cm⁻¹ and a threefold increase in the band's integrated intensity.[3]

Table 1: Key IR Absorption Frequencies (cm⁻¹) for Selected N-phenylacetamide Derivatives

CompoundN-H StretchC=O Stretch (Amide I)Key Substituent Peaks
N-phenylacetamide ~3294~1665-
N-(4-Nitrophenyl)acetamide ~3300~1705~1500, ~1340 (NO₂ asymmetric & symmetric stretch)
N-(4-Methoxyphenyl)acetamide ~3290~1660~1245 (C-O stretch)
2-Chloro-N-phenylacetamide ~3270~1675~750 (C-Cl stretch)
N-methyl-N-phenylacetamide N/A~1660No N-H stretch is present.

Note: Values are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution) and instrument.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides unparalleled detail about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

The proton NMR spectrum of N-phenylacetamide is characterized by three main regions: the aromatic protons, the amide proton, and the acetyl methyl protons.[9]

  • Amide Proton (-NH-): This proton typically appears as a broad singlet far downfield (δ 9.8-10.2 ppm in DMSO-d₆ or δ 7.8-8.5 ppm in CDCl₃) due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its chemical shift is highly sensitive to solvent, concentration, and temperature.

  • Aromatic Protons (-C₆H₅): These protons appear in the δ 7.0-7.6 ppm range. The substitution pattern on the ring dictates the multiplicity. In the parent molecule, the ortho, meta, and para protons are distinct, often resulting in a complex multiplet.[9] For para-substituted derivatives, the aromatic region simplifies into a characteristic pair of doublets (an AA'BB' system).[10]

  • Acetyl Protons (-CH₃): These protons give rise to a sharp singlet around δ 2.1-2.2 ppm.[9]

Substituents on the phenyl ring significantly alter the chemical shifts of the aromatic protons. Electron-donating groups (e.g., -OCH₃) shield the aromatic protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO₂) deshield them, causing a downfield shift.

The carbon NMR spectrum provides information on the carbon skeleton.

  • Carbonyl Carbon (-C=O): This is the most downfield signal, typically appearing between δ 168-170 ppm.[9]

  • Aromatic Carbons: These signals are found in the δ 115-140 ppm range. The carbon directly attached to the nitrogen (C1) is typically found around δ 138-140 ppm. Substituent effects are pronounced; for instance, a nitro group will significantly shift the ipso-carbon (the carbon it's attached to) downfield.

  • Acetyl Carbon (-CH₃): This carbon appears far upfield, around δ 24-25 ppm.[9]

Table 2: Comparative ¹H and ¹³C NMR Data (δ, ppm in CDCl₃)

Compound¹H: -NH (ppm)¹H: Aromatic (ppm)¹H: -CH₃ (ppm)¹³C: C=O (ppm)¹³C: -CH₃ (ppm)
N-phenylacetamide [9]~7.80 (br s)7.03-7.44 (m)2.07 (s)168.924.5
4-Bromo-N-phenylacetamide [9]~7.35 (br s)7.42 (m)2.18 (s)168.424.6
N-acetyl-3-nitroaniline [9]~8.97 (s)7.55-8.80 (m)2.27 (s)169.025.5
N-(4-Methoxyphenyl)acetamide [1][10]~7.04 (s)6.71-7.48 (m)2.10 (s)~168.5~24.3

Note: 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. Chemical shifts are dependent on the solvent and instrument frequency.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

  • Molecular Ion (M⁺•): N-phenylacetamide has a molecular weight of 135.16 g/mol , and its mass spectrum shows a clear molecular ion peak at m/z = 135.[11] For substituted derivatives, the m/z of the molecular ion will shift accordingly (e.g., N-(4-bromophenyl)acetamide shows a characteristic isotopic pattern for bromine at m/z = 213/215).[9]

  • Key Fragmentation Pathways: The most common fragmentation for acetanilides involves the cleavage of the amide bond.

    • Loss of Ketene: A prominent fragmentation pathway involves a McLafferty-type rearrangement, leading to the loss of ketene (CH₂=C=O, 42 Da) and the formation of an anilinium radical cation. For N-phenylacetamide, this results in a base peak at m/z = 93.

    • Formation of Acylium Ion: Cleavage of the N-C(phenyl) bond can lead to the formation of the acetyl cation (CH₃CO⁺) at m/z = 43, which is often a significant peak.

Table 3: Key Mass Spectrometry Data (m/z) for Selected Derivatives

CompoundMolecular Ion [M]⁺•Base PeakOther Key Fragments
N-phenylacetamide [11]1359343, 66
N-methyl-N-phenylacetamide [12]14910643, 77
Phenacetin (N-(4-Ethoxyphenyl)acetamide) 181108139, 80, 43
2-Phenylacetamide (Isomer) [13]1359291, 65

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized protocols.

Protocol 1: Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid N-phenylacetamide derivative with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Ensure a fine, homogeneous mixture is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent disk.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Process the spectrum (e.g., baseline correction) as needed.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte into a clean, dry vial.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical as it can influence chemical shifts, especially for the labile amide proton.

    • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to singlets for each unique carbon.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation & Introduction:

    • Direct Infusion/Probe (for solids): Place a small amount of the solid sample onto a direct insertion probe. The probe is inserted into the high-vacuum source of the mass spectrometer and heated to volatilize the sample.

    • GC-MS (for volatile compounds): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). Inject the solution into a gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the components of the mixture before they enter the MS source.

  • Data Acquisition (Electron Ionization - EI):

    • The volatilized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualized Experimental Workflows

Spectro_Workflow

Conclusion

The spectroscopic analysis of N-phenylacetamide derivatives provides a powerful and detailed picture of their molecular architecture. IR spectroscopy effectively identifies key functional groups, particularly the amide linkage. NMR spectroscopy offers a precise map of the proton and carbon environments, clearly revealing the influence of aromatic substitution. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that aid in structural confirmation. By systematically comparing the spectral data of a parent compound with its derivatives, researchers can confidently elucidate structures, verify synthetic outcomes, and build a deeper understanding of structure-property relationships in this vital class of molecules.

References

  • SPECTRAL ANALYSIS AND DETAILED QUANTUM MECHANICAL INVESTIGATION OF SOME ACETANILIDE ANALOGUES AND THEIR SELF-ASSEMBLIES WITH GRAPHENE AND FULLERENE. (2020). PubMed. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). rsc.org. [Link]

  • Wang, G., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Acetamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

  • Mir, M. A., et al. (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. AIP Publishing. [Link]

  • IR spectral and structural changes caused by the conversion of acetanilide into azanion. (2016). researchgate.net. [Link]

  • Preparation, spectral analysis of a substituted phenyl acetanilide from aniline | Request PDF. (n.d.). researchgate.net. [Link]

  • Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. (2024). AIP Publishing. [Link]

  • N-(Phenethyl)phenylacetamide. (n.d.). NIST WebBook. [Link]

  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health (NIH). [Link]

  • Acetamide, N-ethyl-N-phenyl-. (n.d.). NIST WebBook. [Link]

  • Acetanilide. (2015). mzCloud. [Link]

  • Acetamide, N-methyl-N-phenyl-. (n.d.). NIST WebBook. [Link]

  • Acetamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

  • Benzeneacetamide. (n.d.). NIST WebBook. [Link]

  • Acetamide, N-methyl-N-phenyl-. (n.d.). NIST WebBook. [Link]

Sources

A Researcher's Guide to the ¹H NMR Spectral Analysis of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or reference compounds is paramount. N-(2-Aminophenyl)-2-phenylacetamide is a key chemical entity, recognized notably as a process impurity in the manufacturing of the anthelmintic drug Albendazole. Its unique bifunctional nature, featuring both a phenylacetamide core and an o-phenylenediamine moiety, also makes it a valuable scaffold in medicinal chemistry for the synthesis of various heterocyclic systems[1][2].

Despite its significance, a comprehensive, publicly available, and experimentally validated ¹H NMR spectrum for N-(2-Aminophenyl)-2-phenylacetamide is not extensively documented[1]. This guide addresses this gap by providing a detailed, predictive ¹H NMR analysis grounded in established spectroscopic principles and comparative data from its structural precursors and related analogs. We will dissect the anticipated spectral features, offer a robust experimental protocol for its synthesis and characterization, and compare its expected NMR signature with that of its constituent building blocks, thereby providing a self-validating framework for its identification.

Predicted ¹H NMR Spectrum and Comparative Analysis

In the absence of a dedicated experimental spectrum, a reliable prediction can be constructed by analyzing the ¹H NMR data of its precursors, o-phenylenediamine and 2-phenylacetamide, and considering the electronic effects of the substituents. The analysis anticipates a spectrum with distinct regions corresponding to the monosubstituted phenyl ring, the ortho-disubstituted aminophenyl ring, the benzylic methylene bridge, and the amine and amide protons.

Table 1: Predicted ¹H NMR Data for N-(2-Aminophenyl)-2-phenylacetamide (in DMSO-d₆)

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Comparison
a~3.60s2H-CH₂-Similar to the singlet observed for the benzylic protons in 2-phenylacetamide, though potentially slightly shifted due to the different N-substituent.
b~4.80s (broad)2H-NH₂The free amino group protons are expected to be a broad singlet, consistent with typical primary aromatic amines. Their chemical shift can be variable.
c, d, e, f6.50 - 7.10m4HAminophenyl HThe protons of the o-aminophenyl ring are expected in the upfield aromatic region due to the electron-donating effect of the amino group. The substitution pattern will lead to complex splitting.
g, h, i7.20 - 7.40m5HPhenyl HThese protons from the monosubstituted phenyl ring of the phenylacetyl group will appear as a complex multiplet, similar to that observed in 2-phenylacetamide.
j~9.30s (broad)1H-NH-The amide proton is expected to be a broad singlet in the downfield region, characteristic of secondary amides.
Comparative Spectral Analysis:

1. 2-Phenylacetamide: The ¹H NMR spectrum of 2-phenylacetamide provides a reference for the phenylacetyl moiety. It typically shows a sharp singlet for the benzylic (-CH₂) protons around 3.5 ppm and a complex multiplet for the five aromatic protons between 7.2 and 7.4 ppm. The amide protons (-NH₂) appear as broad signals.

2. o-Phenylenediamine: This precursor provides insight into the chemical shifts of the ortho-disubstituted aromatic ring. The spectrum of o-phenylenediamine shows signals for the aromatic protons in the upfield region of the aromatic spectrum (typically 6.5-6.8 ppm) due to the strong electron-donating nature of the two amino groups. The amino protons themselves give rise to a broad signal.

3. Ortho-Substituent Effects in Acetanilides: The acetamido group (-NHCOCH₃) in our target molecule is structurally similar to an acetanilide. Studies on ortho-substituted acetanilides have shown that the proton ortho to the acetamido group can be significantly deshielded due to the anisotropy of the amide carbonyl group, especially if intramolecular hydrogen bonding can occur. In N-(2-Aminophenyl)-2-phenylacetamide, the free amino group at the ortho position can influence the conformation and electronic environment of the amide proton and the adjacent aromatic protons.

The logical workflow for predicting the ¹H NMR spectrum is visualized below:

G cluster_precursors Precursor ¹H NMR Data cluster_effects Electronic & Steric Effects Phenylacetamide 2-Phenylacetamide -CH₂ singlet (~3.5 ppm) Aromatic multiplet (7.2-7.4 ppm) Target Predicted ¹H NMR Spectrum of N-(2-Aminophenyl)-2-phenylacetamide Phenylacetamide->Target Phenylacetyl moiety signature oPhenylenediamine o-Phenylenediamine Aromatic multiplet (6.5-6.8 ppm) -NH₂ broad signal oPhenylenediamine->Target Aminophenyl moiety signature OrthoEffect Ortho-substituent effects (Deshielding of adjacent protons) OrthoEffect->Target AmideNH Amide -NH- (Downfield, broad signal) AmideNH->Target AmineNH2 Amine -NH₂ (Broad signal, variable shift) AmineNH2->Target

Caption: Predictive workflow for the ¹H NMR spectrum of N-(2-Aminophenyl)-2-phenylacetamide.

Experimental Protocols

For researchers wishing to synthesize and characterize N-(2-Aminophenyl)-2-phenylacetamide, the following protocols are provided.

Synthesis of N-(2-Aminophenyl)-2-phenylacetamide

A standard and efficient method is the acylation of o-phenylenediamine with phenylacetyl chloride. Careful control of stoichiometry is crucial to favor mono-acylation.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and hexanes for recrystallization

Procedure:

  • Dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of phenylacetyl chloride (1.0 equivalent) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

The synthesis and purification workflow is outlined in the following diagram:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve o-phenylenediamine & triethylamine in DCM cool Cool to 0 °C start->cool add Add phenylacetyl chloride dropwise cool->add react Stir at room temperature add->react quench Quench with water react->quench wash Wash with NaHCO₃ and brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product Pure N-(2-Aminophenyl)- 2-phenylacetamide purify->end_product

Caption: Experimental workflow for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide.

¹H NMR Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified N-(2-Aminophenyl)-2-phenylacetamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can solubilize the compound and its residual water peak does not typically interfere with the aromatic or amide proton signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (300 MHz or higher spectrometer):

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D proton experiment (e.g., 'zg30')

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Spectral Width: ~12-15 ppm

  • Referencing: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

By following this comprehensive guide, researchers can confidently synthesize, purify, and characterize N-(2-Aminophenyl)-2-phenylacetamide, using the provided predictive and comparative ¹H NMR data as a robust framework for structural verification.

References

Sources

A Comparative Guide to the Mass Spectrometric Analysis of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate characterization of chemical intermediates is paramount. N-(2-Aminophenyl)-2-phenylacetamide, a key building block and a known impurity in the synthesis of pharmaceuticals like Albendazole, demands robust analytical methodologies for its identification and quantification.[1] Mass spectrometry (MS), with its unparalleled sensitivity and specificity, stands as a cornerstone technique for this purpose.

This guide provides an in-depth, comparative analysis of mass spectrometric approaches for N-(2-Aminophenyl)-2-phenylacetamide. We will explore the causality behind ionization techniques and fragmentation patterns, compare its performance against alternative analytical methods, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical strategies for this and similar aromatic amide compounds.

The Decisive Role of Ionization: ESI vs. EI

The analytical narrative of a molecule in mass spectrometry begins with its ionization. The choice of ionization source is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum—either a confirmation of molecular weight or a rich map of structural fragments.

Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal energy deposition.[2][3] For a molecule like N-(2-Aminophenyl)-2-phenylacetamide, which possesses basic nitrogen atoms in the primary amine and amide groups, ESI in positive ion mode is highly effective. The primary amine is readily protonated in the acidic mobile phase, typically containing formic acid, to generate a protonated molecule, [M+H]⁺.[4]

The key advantage of ESI is the preservation of the molecular ion. The resulting mass spectrum is typically clean, dominated by the [M+H]⁺ peak at a mass-to-charge ratio (m/z) of 227.28 for C₁₄H₁₄N₂O. This makes ESI-MS the gold standard for confirming the molecular weight of the analyte and for quantitative studies where the precursor ion is monitored.[5]

Caption: ESI process for N-(2-Aminophenyl)-2-phenylacetamide.

Electron Ionization (EI): The Brute Force Approach for Structural Elucidation

In contrast, Electron Ionization (EI) is a "hard" ionization technique where the analyte in the gas phase is bombarded with high-energy electrons (typically 70 eV).[4] This high energy input not only removes an electron to form a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation.[4] While this often leads to the absence of a visible molecular ion peak, the resulting fragmentation pattern is a highly specific fingerprint that is invaluable for structural confirmation and identification of unknown compounds by library matching.[6]

Decoding the Fragmentation Puzzle

The true power of mass spectrometry lies in the interpretation of fragmentation patterns, which provides a roadmap to the molecule's structure.

Tandem Mass Spectrometry (MS/MS) of the ESI-Generated Ion

To gain structural information from the stable [M+H]⁺ ion generated by ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ precursor ion is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation of these even-electron ions is driven by charge-site initiation, leading to predictable bond cleavages.[7]

For the [M+H]⁺ of N-(2-Aminophenyl)-2-phenylacetamide (m/z 227.3), the most probable fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the protonated molecule. This results in two primary product ions:

  • Loss of the phenylacetamide moiety as a neutral species: Cleavage of the N-phenyl bond is less likely.

  • Cleavage of the amide C-N bond: This is a characteristic fragmentation for amides, leading to the formation of a stable acylium ion.[7]

ESI_MSMS_Fragmentation cluster_frags Primary Fragments parent [M+H]⁺ m/z 227.3 frag1 Phenylacetyl Cation [C₈H₇O]⁺ m/z 119.1 parent->frag1 Loss of o-phenylenediamine (C₆H₈N₂) frag2 Protonated o-phenylenediamine [C₆H₉N₂]⁺ m/z 109.1 parent->frag2 Loss of phenylketene (C₈H₆O)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Electron Ionization (EI) Fragmentation Pathway

The fragmentation of the odd-electron molecular ion (M⁺˙) generated by EI is more complex, often involving radical-site initiations and rearrangements.[7] Based on established fragmentation patterns of N-monosubstituted 2-phenylacetamides and published spectral data, the following key fragments for N-(2-Aminophenyl)-2-phenylacetamide (MW=226.28) are observed and rationalized.[1][8]

  • Molecular Ion (M⁺˙) at m/z 226: Often weak or absent due to instability.

  • Tropylium Ion at m/z 91: A very common and stable fragment in compounds containing a benzyl group, formed by cleavage of the bond alpha to the phenyl ring followed by rearrangement.

  • Fragment at m/z 92: This fragment is characteristic of N-alkyl-2-phenylacetamides and involves the cleavage of the bond alpha to the carbonyl group with a hydrogen transfer.[8]

  • Fragment at m/z 135: Corresponds to the [M - C₆H₆N]⁺ ion, resulting from the cleavage of the amide bond and loss of the aminophenyl radical.[1]

EI_Fragmentation cluster_frags Key EI Fragments parent Molecular Ion (M⁺˙) [C₁₄H₁₄N₂O]⁺˙ m/z 226 frag1 [C₈H₉NO]⁺˙ m/z 135 parent->frag1 Cleavage of amide C-N bond frag2 [C₆H₆N]⁺ m/z 92 parent->frag2 α-cleavage + H transfer frag3 Tropylium Ion [C₇H₇]⁺ m/z 91 frag1->frag3 Loss of CONH₂

Caption: Simplified EI fragmentation pathway.

Performance Comparison: MS vs. Alternative Techniques

While MS is a powerful tool, a comprehensive analytical strategy often involves comparing it with or coupling it to other techniques.

FeatureLC-MS (ESI)HPLC-UVGC-MS (EI)
Specificity Very High (based on m/z)Moderate (relies on retention time and UV absorbance)High (based on fragmentation pattern)
Sensitivity Very High (pg to fg range)[9]Moderate (ng to pg range)[10]High (pg range), but requires derivatization
Structural Info MS/MS requiredNoneHigh (from fragmentation)
Sample Prep Simple "dilute and shoot"Simple "dilute and shoot"Complex (requires derivatization to improve volatility)[11]
Matrix Effects Can be significant[10]Less susceptibleLess susceptible than ESI, but derivatization can introduce issues
Cost HighLowModerate
Best For Quantification, impurity profiling, analysis in complex matrices[12]Routine QC, purity assessment in simple matricesVolatile compounds, structural confirmation via library search

Analysis:

  • LC-MS is unequivocally superior for trace-level quantification and unambiguous identification in complex biological or process matrices due to its exceptional sensitivity and selectivity.[12][13]

  • HPLC-UV remains a cost-effective and robust workhorse for routine quality control and purity assessments where analyte concentrations are relatively high and the sample matrix is clean.[10] Its primary limitation is the potential for co-eluting impurities to interfere with quantification.[10]

  • GC-MS is less suitable for a polar, non-volatile molecule like N-(2-Aminophenyl)-2-phenylacetamide. The necessity of a chemical derivatization step to increase volatility adds complexity, time, and potential for analytical variability to the workflow.[11]

Validated Experimental Protocols

The following protocols are provided as a robust starting point. All methods should be fully validated for their intended purpose according to regulatory guidelines.

Protocol 1: Quantitative Analysis by LC-MS/MS

This method is designed for the sensitive quantification of N-(2-Aminophenyl)-2-phenylacetamide in complex matrices.

  • Instrumentation: HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (ESI+):

    • Ion Source: Electrospray Ionization, Positive Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 227.3.

    • Product Ions: Monitor m/z 119.1 (quantitative) and m/z 109.1 (qualitative). Collision energy should be optimized for the specific instrument.

    • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation: Dissolve an accurately weighed amount of sample in the initial mobile phase composition to a concentration within the calibrated range. Use a stable isotope-labeled internal standard if available for highest accuracy.

  • Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: Structural Confirmation by GC-EI-MS (Post-Derivatization)

This protocol is for unambiguous structural confirmation via comparison to a spectral library.

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • Gas Chromatography:

    • Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • Mass Spectrometry (EI):

    • Ion Source: Electron Ionization at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Full Scan from m/z 40 to 450.

  • Data Analysis: Compare the acquired mass spectrum against a reference spectrum in a commercial or in-house library (e.g., NIST).[14]

Caption: General analytical workflow comparison.

Conclusion

For the comprehensive analysis of N-(2-Aminophenyl)-2-phenylacetamide, LC-MS/MS with electrospray ionization emerges as the superior technique, offering an unmatched combination of sensitivity, specificity, and quantitative accuracy with minimal sample preparation. It is the recommended approach for impurity profiling, pharmacokinetic studies, and any application requiring trace-level detection. While HPLC-UV provides a cost-effective alternative for routine purity checks in less complex samples, it lacks the specificity and sensitivity of MS. GC-MS , due to the requirement for derivatization, is best reserved for specific instances where EI fragmentation data is essential for absolute structural confirmation against established libraries and when LC-MS is not available. The choice of methodology must be guided by the specific analytical question, the required level of sensitivity and confidence, and the complexity of the sample matrix.

References

  • Journal of the American Society for Mass Spectrometry. Observation of amide anions in solution by electrospray ionization mass spectrometry. [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Rapid Communications in Mass Spectrometry. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chemistry Stack Exchange. What is the mechanism for electrospray ionization?. [Link]

  • Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

  • Patsnap. HPLC vs MS: Sensitivity and Selectivity Comparison. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. N-Hydroxymethyl-2-phenylacetamide. [Link]

  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Wiley Science Solutions. NIST / EPA / NIH Mass Spectral Library 2023. [Link]

  • SCIEX. Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications. [Link]

  • PubMed. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. [Link]

  • TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. [Link]

  • PubMed. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

  • FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]

  • PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. [Link]

Sources

Phenylacetamide Derivatives: A Comparative Analysis of Biological Activity Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Phenylacetamide Scaffold

Phenylacetamide and its derivatives constitute a class of organic compounds characterized by a phenyl group attached to an acetamide moiety. This structural motif has proven to be a remarkably versatile scaffold in medicinal chemistry, giving rise to a diverse array of biologically active molecules.[1][2] Modifications to the phenyl ring, the acetamide nitrogen, and the alpha-carbon have yielded compounds with significant potential as anticancer, antimicrobial, and anticonvulsant agents.[1][2] This guide provides a comprehensive, data-driven comparison of the biological activities of select phenylacetamide derivatives against well-established drugs in these therapeutic areas. By synthesizing experimental data and elucidating the underlying methodologies, we aim to provide researchers and drug development professionals with a critical resource for navigating the therapeutic potential of this promising class of compounds.

Anticancer Activity: A Cytotoxic Showdown

The search for novel anticancer agents is a cornerstone of modern drug development, driven by the need to overcome drug resistance and reduce the side effects associated with conventional chemotherapy.[3] Phenylacetamide derivatives have emerged as a promising area of investigation, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[3][4][5]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of various phenylacetamide derivatives against different cancer cell lines, juxtaposed with the performance of established anticancer drugs, Doxorubicin and Imatinib.

Phenylacetamide DerivativeCancer Cell LineIC50 (µM) of Phenylacetamide DerivativeKnown DrugCancer Cell LineIC50 (µM) of Known Drug
Derivative 3d (2-chloro substituted)MDA-MB-468 (Breast Cancer)0.6 ± 0.08[3]DoxorubicinMDA-MB-468 (Breast Cancer)0.38 ± 0.07[3]
Derivative 3d (2-chloro substituted)PC-12 (Pheochromocytoma)0.6 ± 0.08[3]DoxorubicinPC-12 (Pheochromocytoma)2.6 ± 0.13[3]
Derivative 3j (p-nitro substituted)MDA-MB-468 (Breast Cancer)0.76 ± 0.09[3]DoxorubicinMDA-MB-468 (Breast Cancer)0.38 ± 0.07[3]
Derivative 3c (4-fluoro substituted)MCF-7 (Breast Cancer)0.7 ± 0.08[3]DoxorubicinMCF-7 (Breast Cancer)2.63 ± 0.4[3]
Derivative 3d (2-chloro substituted)MCF-7 (Breast Cancer)0.7 ± 0.4[3]DoxorubicinMCF-7 (Breast Cancer)2.63 ± 0.4[3]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[5]ImatinibPC3 (Prostate Carcinoma)40[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80[5]ImatinibPC3 (Prostate Carcinoma)40[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100[5]ImatinibMCF-7 (Breast Cancer)98[5]

Analysis of Anticancer Data: The data reveals that certain phenylacetamide derivatives exhibit remarkable cytotoxicity, with IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of doxorubicin in specific cell lines. For instance, derivative 3d shows a potent IC50 of 0.6 µM against both MDA-MB-468 and PC-12 cells.[3] While none of the tested derivatives in one study surpassed doxorubicin's activity against MDA-MB-468 cells, several demonstrated significant cytotoxic effects.[3] Notably, substitutions on the phenyl ring, such as nitro and chloro groups, appear to play a crucial role in the anticancer activity.

Mechanism of Action: Inducing Apoptosis

Many phenylacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[3][6] This is a highly desirable mechanism for an anticancer drug as it leverages the cell's own machinery for self-destruction.

cluster_0 Phenylacetamide Derivative Action Phenylacetamide Derivative Phenylacetamide Derivative Upregulation of Pro-Apoptotic Proteins (Bax, FasL) Upregulation of Pro-Apoptotic Proteins (Bax, FasL) Phenylacetamide Derivative->Upregulation of Pro-Apoptotic Proteins (Bax, FasL) Downregulation of Anti-Apoptotic Proteins (Bcl-2) Downregulation of Anti-Apoptotic Proteins (Bcl-2) Phenylacetamide Derivative->Downregulation of Anti-Apoptotic Proteins (Bcl-2) Caspase Activation Caspase Activation Upregulation of Pro-Apoptotic Proteins (Bax, FasL)->Caspase Activation Downregulation of Anti-Apoptotic Proteins (Bcl-2)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis cluster_1 General Antimicrobial Mechanisms Antimicrobial Agent Antimicrobial Agent Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Antimicrobial Agent->Inhibition of Cell Wall Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis Antimicrobial Agent->Inhibition of Protein Synthesis Inhibition of Nucleic Acid Synthesis Inhibition of Nucleic Acid Synthesis Antimicrobial Agent->Inhibition of Nucleic Acid Synthesis Disruption of Cell Membrane Disruption of Cell Membrane Antimicrobial Agent->Disruption of Cell Membrane Bacterial Cell Death Bacterial Cell Death Inhibition of Cell Wall Synthesis->Bacterial Cell Death Inhibition of Protein Synthesis->Bacterial Cell Death Inhibition of Nucleic Acid Synthesis->Bacterial Cell Death Disruption of Cell Membrane->Bacterial Cell Death

Caption: Common mechanisms of action for antimicrobial drugs.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. [7][8][9] Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the bacterium after incubation. [7] Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the phenylacetamide derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation:

    • Culture the test bacterium overnight on an agar plate.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. [10]Phenylacetamide derivatives have shown promise as anticonvulsant agents in various preclinical models. [11][12]

Quantitative Comparison of Anticonvulsant Potency

The median effective dose (ED50) in animal models of seizures, such as the maximal electroshock (MES) test, is a common measure of anticonvulsant potency.

Phenylacetamide DerivativeSeizure ModelED50 (mg/kg)Known DrugSeizure ModelED50 (mg/kg)
Compound 16 (4-aminophenylacetamide derivative)MES50.50 [11]PhenytoinMES-
Compound 16 (4-aminophenylacetamide derivative)Pentylenetetrazol93.20 [11]CarbamazepineMES-
Compound 14MES49.6 [13]Valproic AcidMES-
Compound 146 Hz (44 mA)63.2 [13]Valproic Acid6 Hz (44 mA)-

Analysis of Anticonvulsant Data: The available data suggests that certain phenylacetamide derivatives possess significant anticonvulsant activity in rodent models. For instance, compound 16 was identified as a potent anticonvulsant in both the MES and pentylenetetrazol-induced seizure tests. [11]Compound 14 also demonstrated robust activity in multiple seizure models. [13]Direct comparative studies with established antiepileptic drugs within the same experimental setup are needed for a more definitive assessment of their relative potencies.

Mechanism of Action: Modulating Neuronal Excitability

The anticonvulsant effects of many drugs are achieved by modulating ion channels and neurotransmitter systems to reduce neuronal hyperexcitability. [10][14]Some phenylacetamide derivatives are thought to act as sodium channel blockers. [12]

cluster_2 Anticonvulsant Mechanisms Anticonvulsant Drug Anticonvulsant Drug Blockade of Voltage-Gated Sodium Channels Blockade of Voltage-Gated Sodium Channels Anticonvulsant Drug->Blockade of Voltage-Gated Sodium Channels Enhancement of GABAergic Inhibition Enhancement of GABAergic Inhibition Anticonvulsant Drug->Enhancement of GABAergic Inhibition Inhibition of Glutamatergic Excitation Inhibition of Glutamatergic Excitation Anticonvulsant Drug->Inhibition of Glutamatergic Excitation Reduced Neuronal Excitability Reduced Neuronal Excitability Blockade of Voltage-Gated Sodium Channels->Reduced Neuronal Excitability Enhancement of GABAergic Inhibition->Reduced Neuronal Excitability Inhibition of Glutamatergic Excitation->Reduced Neuronal Excitability

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Chiral Amino Acids by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Enantiomeric Purity in Amino Acid Analysis

In the realms of pharmaceutical development, neuroscience, and food science, the chirality of amino acids is of paramount importance. The physiological and pharmacological effects of D- and L-enantiomers can differ dramatically, with one enantiomer often being therapeutic while the other may be inert or even toxic.[1] Consequently, the accurate determination of enantiomeric purity is a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose, offering a versatile and robust platform for the separation and quantification of amino acid enantiomers.[2]

This guide provides an in-depth comparison of the primary HPLC-based methodologies for determining the enantiomeric purity of chiral amino acids. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the optimal method for your specific analytical needs.

Methodological Decision Making: A Logic-Driven Approach

The selection of an appropriate HPLC method for chiral amino acid analysis is a critical decision that influences the accuracy, sensitivity, and efficiency of the analysis. The choice primarily hinges on the nature of the amino acid, the sample matrix, and the desired analytical outcome. The following decision logic diagram illustrates a structured approach to method selection.

MethodSelection start Start: Determine Enantiomeric Purity of Amino Acid sample_type Nature of Sample & Analytical Goal start->sample_type direct_indirect Direct or Indirect Method? sample_type->direct_indirect direct_method Direct Method (Chiral Stationary Phase) direct_indirect->direct_method  Robustness & High Throughput Needed indirect_method Indirect Method (Chiral Derivatization) direct_indirect->indirect_method High Sensitivity & Complex Matrix csp_choice Select CSP Type direct_method->csp_choice cda_choice Select Chiral Derivatizing Agent indirect_method->cda_choice macrocyclic Macrocyclic Glycopeptide (e.g., Teicoplanin) csp_choice->macrocyclic Underivatized Amino Acids crown_ether Crown Ether csp_choice->crown_ether Primary Amines pirkle Pirkle-Type csp_choice->pirkle Derivatized Amino Acids analysis HPLC Analysis & Data Interpretation macrocyclic->analysis crown_ether->analysis pirkle->analysis fdaa FDAA (Marfey's Reagent) cda_choice->fdaa Broad Applicability nbd NBD-F/Cl cda_choice->nbd Fluorescence Detection gitc GITC cda_choice->gitc Alternative to FDAA opa OPA + Chiral Thiol cda_choice->opa High Sensitivity fdaa->analysis nbd->analysis gitc->analysis opa->analysis end End: Enantiomeric Purity Report analysis->end

Caption: Decision logic for selecting an HPLC method for chiral amino acid analysis.

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

Direct methods are often preferred for their simplicity and reduced sample preparation time, as they do not require derivatization. The separation is achieved through the differential interaction of the amino acid enantiomers with a chiral selector immobilized on the stationary phase.

Mechanism of Chiral Recognition with CSPs

The enantioselective separation on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. According to the three-point interaction model, a stable diastereomeric complex requires at least three simultaneous interactions, with at least one being stereochemically dependent. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Comparison of Common Chiral Stationary Phases for Amino Acid Analysis
Chiral Stationary Phase (CSP) TypePrinciple of Separation & Chiral Recognition MechanismAdvantagesDisadvantagesTypical Mobile Phases
Macrocyclic Glycopeptide (e.g., Teicoplanin) Based on macrocyclic antibiotics. Chiral recognition is primarily driven by charge-charge interactions between the amino acid's carboxylate group and a cationic amine group on the CSP. Secondary interactions include hydrogen bonding and π-π interactions.Broad applicability for underivatized amino acids, robust, compatible with reversed-phase and polar organic modes.Can have lower efficiency compared to other CSPs.Methanol/water, acetonitrile/water with acidic or basic additives.
Crown Ether Utilizes a chiral crown ether, typically (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. The primary ammonium group of the amino acid forms a complex with the crown ether cavity through hydrogen bonding.Excellent for the separation of primary amines, including underivatized amino acids. High enantioselectivity.Limited to compounds with a primary amino group. Requires acidic mobile phases.Perchloric acid or trifluoroacetic acid in water/methanol or water/acetonitrile.
Pirkle-Type (Brush-Type) Consists of a chiral molecule (e.g., an amino acid derivative) covalently bonded to the silica support. Chiral recognition is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP.Versatile for a wide range of derivatized analytes, including N-acylated amino acids. Available in both enantiomeric forms, allowing for elution order reversal.Generally requires derivatization of the amino acid to introduce a π-acidic or π-basic group.Normal-phase (hexane/alcohol) or reversed-phase (acetonitrile/water).
Experimental Protocol: Direct Enantioseparation of Underivatized Amino Acids on a Teicoplanin-Based CSP

This protocol provides a general procedure for the direct analysis of underivatized amino acids.

1. Sample Preparation:

  • Dissolve the amino acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Astec CHIROBIOTIC T (teicoplanin-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need optimization for different amino acids. For acidic or basic amino acids, the addition of a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% diethylamine) may be necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or as appropriate for the amino acid.

  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the peak areas of the D- and L-enantiomers.

  • Calculate the enantiomeric purity (e.g., enantiomeric excess, %ee) using the following formula: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Indirect Enantioseparation via Chiral Derivatizing Agents (CDAs)

Indirect methods involve the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column, such as a C18 column.

The Rationale Behind Chiral Derivatization

The primary goal of chiral derivatization is to convert a pair of enantiomers, which are otherwise indistinguishable on an achiral column, into diastereomers that exhibit different retention times. This approach is particularly advantageous when high sensitivity is required, as many derivatizing agents introduce a chromophore or fluorophore, enhancing detection.

Comparison of Common Chiral Derivatizing Agents for Amino Acid Analysis
Chiral Derivatizing Agent (CDA)Reaction PrincipleAdvantagesDisadvantages
Marfey's Reagent (FDAA) Reacts with the primary amino group of amino acids to form stable diastereomeric derivatives.Broad applicability, reliable, well-established method.Derivatization reaction can be time-consuming.
NBD-F / NBD-Cl Reacts with primary and secondary amines to form highly fluorescent derivatives.High sensitivity due to fluorescence.May require optimization of derivatization conditions.
GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) Reacts with the amino group to form thiourea diastereomers.Effective for primary and secondary amines.Can produce by-products.
OPA (o-Phthalaldehyde) + Chiral Thiol Reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles.Very high sensitivity, rapid derivatization.Derivatives can be unstable.
Experimental Protocol: Indirect Enantioseparation using Marfey's Reagent (FDAA)

This protocol outlines the derivatization and subsequent HPLC analysis of amino acids using Marfey's reagent.

1. Derivatization Procedure:

  • To 50 nmol of the amino acid sample in a vial, add 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the sample to a suitable volume with the mobile phase.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

3. Data Analysis:

  • As described for the direct method, calculate the enantiomeric purity based on the peak areas of the two diastereomers.

Comparative Performance Data

The following table summarizes typical performance data for the enantioseparation of selected amino acids using different HPLC methods. Note that these values are illustrative and can vary depending on the specific experimental conditions.

Amino AcidMethodColumn/ReagentResolution (Rs)Analysis Time (min)
Alanine DirectAstec CHIROBIOTIC T> 2.0< 15
IndirectFDAA (Marfey's Reagent)> 2.5< 30
Phenylalanine DirectCrownpak CR-I(+)> 3.0< 20
IndirectNBD-F + Sumichiral OA-2500S> 2.0< 25
Proline DirectAstec CHIROBIOTIC T> 1.8< 20
IndirectFDAA (Marfey's Reagent)> 2.0< 30
Serine DirectChiroSil SCA(-)> 1.9< 10
IndirectOPA + N-acetyl-L-cysteine> 2.2< 25

Workflow Visualization

The general workflow for the HPLC analysis of chiral amino acids, encompassing both direct and indirect methodologies, is depicted below.

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis sample Amino Acid Sample hydrolysis Protein/Peptide Hydrolysis (if necessary) sample->hydrolysis derivatization Derivatization with CDA (Indirect Method) hydrolysis->derivatization direct_injection Direct Injection (Direct Method) hydrolysis->direct_injection hplc_system HPLC System (Pump, Injector, Detector) derivatization->hplc_system direct_injection->hplc_system achiral_column Achiral Column (e.g., C18) hplc_system->achiral_column chiral_column Chiral Stationary Phase hplc_system->chiral_column chromatogram Chromatogram achiral_column->chromatogram chiral_column->chromatogram integration Peak Integration & Quantification chromatogram->integration report Enantiomeric Purity Report (%ee) integration->report

Caption: General workflow for the HPLC analysis of chiral amino acids.

Conclusion: A Scientifically Sound Choice for Your Application

The determination of enantiomeric purity of chiral amino acids by HPLC is a multifaceted task that requires a careful consideration of the available methodologies. Direct methods using chiral stationary phases offer a streamlined workflow, particularly for routine analysis of underivatized amino acids. In contrast, indirect methods employing chiral derivatizing agents provide enhanced sensitivity and are invaluable for trace analysis in complex matrices.

References

  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis. Biomedical Chromatography, 18(5), 231-242. [Link]

  • Euerby, M. R., & Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Li, Y., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Food Chemistry, 158, 401-407. [Link]

  • Specialty Chemicals. (2023). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. [Link]

  • Hyun, M. H. (2013). Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase. Methods in Molecular Biology, 970, 165-176. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers.
  • Berthod, A. (2006). Chiral recognition mechanisms. Analytical Chemistry, 78(12), 209A-215A. [Link]

  • Ilisz, I., et al. (2013). HPLC enantioseparation of β2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science, 36(14), 2355-2361. [Link]

  • Toyo'oka, T., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882. [Link]

  • Brückner, H., & Schieber, A. (2015). Chiral analysis of amino acids by derivatization with o-phthalaldehyde and N-acylated cysteines. Amino Acids, 47(8), 1547-1569. [Link]

Sources

A Researcher's Guide to the Biological Activity of Chiral Drug Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Imperative of Chirality in Pharmacology

In the realm of pharmaceutical sciences, the three-dimensional structure of a drug molecule is as critical as its chemical composition. A significant portion of drugs currently in use are chiral, meaning they exist as a pair of non-superimposable mirror images, known as enantiomers.[1][2][3] While possessing identical chemical formulas and physical properties in an achiral environment, enantiomers can exhibit profoundly different biological activities within the chiral environment of the human body.[2][4][5] This guide provides an in-depth comparison of the biological activities of enantiomers, supported by experimental data and methodologies, to equip researchers and drug development professionals with the foundational knowledge to navigate the complexities of chiral drugs.

Biological systems, rich in chiral molecules like amino acids and sugars, are inherently stereoselective.[3][6] Enzymes and receptors, the primary targets of drug action, are chiral entities that can differentiate between the enantiomers of a drug, much like a hand distinguishes between a left and right glove.[5][6] This selective interaction can lead to significant variations in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body).[4][7][8] Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse or toxic effects.[3][4] The tragic case of thalidomide, where the (R)-enantiomer provided sedative effects while the (S)-enantiomer was teratogenic, serves as a stark reminder of the critical importance of understanding enantiomer-specific activity.[1][6][9]

The Molecular Basis of Stereoselective Interactions: A Three-Point Attachment Model

The ability of a biological receptor or enzyme to distinguish between enantiomers is often explained by the "three-point attachment" model, first proposed by Ogston.[10] This model postulates that for a chiral molecule to be differentiated, there must be at least three points of interaction between the molecule and the chiral receptor surface.

As illustrated in the diagram below, one enantiomer can achieve a perfect three-point fit with the complementary binding sites on the receptor, leading to a biological response. Its mirror image, however, cannot achieve the same complementary fit, resulting in a weaker or non-existent interaction.[10][11] This difference in binding affinity is the molecular foundation for the observed variations in pharmacological activity.[12]

ThreePointAttachment cluster_receptor Receptor Surface cluster_enantiomers cluster_eutomer cluster_distomer Receptor_A A' Receptor_B B' Receptor_C C' Eutomer Drug (A, B, C) Eutomer->Receptor_A Strong Binding Eutomer->Receptor_B Eutomer->Receptor_C Distomer Drug (A, C, B) Distomer->Receptor_A Weak/No Binding Distomer->Receptor_C

Caption: Ogston's three-point attachment model explaining stereospecific drug-receptor interactions.

Comparative Analysis of Enantiomeric Activity: Case Studies

The following case studies illustrate the diverse ways in which enantiomers of the same drug can differ in their biological activity.

Case Study 1: Ibuprofen - The Profound Difference in Anti-Inflammatory Action

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a classic example of a drug where the pharmacological activity resides primarily in one enantiomer.[13] It is commonly sold as a racemic mixture of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.

  • Pharmacodynamics: The anti-inflammatory and analgesic effects of ibuprofen are due to the inhibition of cyclooxygenase (COX) enzymes.[14][15] Experimental data clearly show that (S)-ibuprofen is the active enantiomer, being a potent inhibitor of both COX-1 and COX-2. In contrast, (R)-ibuprofen is not a significant COX inhibitor at clinically relevant concentrations.[14][15][16]

  • Pharmacokinetics: A fascinating aspect of ibuprofen is the in vivo chiral inversion. A significant portion (50-60%) of the inactive (R)-ibuprofen is converted into the active (S)-ibuprofen by the enzyme 2-arylpropionyl-CoA epimerase in the body.[14][17] This unidirectional conversion means that administering the racemate ultimately delivers a higher dose of the active form than just the (S)-enantiomer present in the original mixture. However, this inversion is not instantaneous and can vary between individuals.[14][15]

  • Clinical Implications: Studies have shown that administering the pure (S)-enantiomer (dexibuprofen) can provide equivalent or superior pain relief at half the dose of the racemic mixture.[13][14] This has led to the development of single-enantiomer formulations to potentially reduce metabolic load and side effects.[13]

Property(S)-(+)-Ibuprofen (Eutomer)(R)-(-)-Ibuprofen (Distomer)
Primary Action Potent inhibitor of COX-1 and COX-2 enzymes[16]Weak inhibitor of COX-1, no inhibition of COX-2[16]
IC50 for COX-1 2.1 µM[16]34.9 µM[16]
IC50 for COX-2 1.6 µM[16]> 250 µM[16]
In Vivo Fate Excreted after metabolismUndergoes ~60% unidirectional chiral inversion to (S)-form[14]
Clinical Effect Anti-inflammatory and analgesic[17]Inactive until converted to the (S)-form[17]
Case Study 2: Albuterol (Salbutamol) - A Tale of Therapeutic Action vs. Potential Adverse Effects

Albuterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma.[18] It is administered as a racemic mixture of (R)-albuterol and (S)-albuterol.

  • Pharmacodynamics: The desired bronchodilator effect is almost exclusively attributed to (R)-albuterol, which has a much higher affinity for the β2-adrenergic receptor than the (S)-enantiomer.[19][20] Some in vitro and animal studies have suggested that (S)-albuterol is not merely inactive but may have pro-inflammatory properties and could even exacerbate airway hyperresponsiveness.[19][21]

  • Pharmacokinetics: The two enantiomers also exhibit different metabolic profiles. (S)-albuterol is cleared more slowly from the body, leading to higher and more sustained plasma concentrations compared to (R)-albuterol.[21]

  • Clinical Implications: The potential for adverse effects from (S)-albuterol led to the development of a single-enantiomer formulation, levalbuterol ((R)-albuterol).[21] While some studies suggest levalbuterol can achieve the same therapeutic effect at a lower dose with fewer side effects, other clinical trials have found no significant advantage over the racemic mixture in terms of efficacy or adverse effects.[18][22] This highlights the complexity of translating in vitro findings to clinical outcomes.

Property(R)-Albuterol (Levalbuterol - Eutomer)(S)-Albuterol (Distomer)
Receptor Binding High-affinity β2-adrenergic agonist[19]Low to no activity at the β2-receptor[18]
Primary Clinical Effect Bronchodilation[20]No significant bronchodilator effect[20]
Potential Effects (in vitro) Anti-inflammatory[19]Pro-inflammatory, may increase airway hyperresponsiveness[19][21]
Metabolism Rapidly metabolized and clearedMetabolized more slowly, leading to prolonged plasma concentrations[21]

Experimental Workflow for Chiral Drug Analysis

Distinguishing and quantifying enantiomers is a critical step in drug development. The most common and reliable method is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).[][24][25]

The general workflow involves separating the enantiomers from the racemic mixture and then quantifying their individual biological activities.

Chiral_Workflow Racemic Racemic Drug Mixture (R- and S-Enantiomers) Separation Chiral Separation (e.g., Chiral HPLC) Racemic->Separation Pure_R Pure R-Enantiomer Separation->Pure_R Isolate Pure_S Pure S-Enantiomer Separation->Pure_S Isolate Bioassay_R Stereospecific Bioassay (R) Pure_R->Bioassay_R Bioassay_S Stereospecific Bioassay (S) Pure_S->Bioassay_S Data Comparative Data Analysis (PK/PD, Toxicity) Bioassay_R->Data Bioassay_S->Data

Sources

2-amino-N,N-dimethyl-2-phenylacetamide vs other chiral resolving agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Chiral Resolving Agents: Evaluating 2-amino-N,N-dimethyl-2-phenylacetamide Against Industry Standards

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, possess identical physical properties in an achiral environment, making their separation a formidable challenge.[1][2] However, their interactions with other chiral molecules, such as biological receptors in the human body, can differ dramatically, leading to one enantiomer providing a therapeutic effect while the other might be inactive or even toxic.[1] This necessitates the separation of racemic mixtures—50:50 mixtures of enantiomers—into their pure components, a process known as chiral resolution.[1][2][]

One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[4] This technique involves reacting a racemic mixture (e.g., a racemic acid) with a single, pure enantiomer of a second chiral compound, known as the resolving agent (e.g., a chiral amine).[1] The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, melting point, and crystal structure.[1] This critical difference allows for their separation by conventional methods, most commonly fractional crystallization.[5][6]

This guide provides a detailed comparison of common chiral resolving agents, with a specific focus on evaluating the potential of this compound as a resolving agent for racemic acids, benchmarked against established, high-performance alternatives.

Featured Resolving Agent: this compound

Structure and Potential for Chiral Recognition:

This compound is a chiral amine featuring a stereocenter at the alpha-carbon, which is bonded to a phenyl group, an amino group, and an N,N-dimethylacetamide group.

  • Chemical Structure: C₁₀H₁₄N₂O

  • Key Features:

    • Basic Amino Group: The primary amine (-NH₂) serves as the basic site for reacting with acidic compounds to form salts.

    • Chiral Center: The alpha-carbon provides the necessary chirality for discriminating between enantiomers of a racemic acid.

    • Amide Moiety: The N,N-dimethylacetamide group offers potential for secondary interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence crystal packing and the solubility differences between diastereomeric salts.

    • Phenyl Group: The aromatic ring can engage in π-π stacking interactions, adding another layer of potential intermolecular forces to aid in chiral discrimination.

Hypothesized Application in Chiral Resolution:

As a chiral amine, this compound is theoretically well-suited for the resolution of racemic carboxylic acids. The process would involve the formation of two diastereomeric ammonium-carboxylate salts. The unique combination of functional groups suggests it could offer a different steric and electronic environment compared to more common resolving agents, potentially proving effective for acids that are difficult to resolve with standard agents. However, it is crucial to note that extensive literature review reveals a lack of documented experimental data for its application as a chiral resolving agent. Therefore, its performance must be considered theoretical and would require empirical validation through screening experiments.

Benchmarking Against Standard Chiral Resolving Agents

The choice of a resolving agent is often the result of empirical screening, as predicting the crystallization behavior of diastereomeric salts is notoriously difficult.[7] Below is a comparison with several industry-standard resolving agents.

FeatureThis compound (Potential)(R)-(+)-1-Phenylethylamine(1R,2R)-(+)-Tartaric Acid(S)-(+)-Mandelic Acid
Class Chiral Amine (Basic)Chiral Amine (Basic)Chiral Dicarboxylic Acid (Acidic)Chiral Carboxylic Acid (Acidic)
Resolves Racemic AcidsRacemic Acids[2][8]Racemic Bases (e.g., Amines)[5]Racemic Bases (e.g., Amines)[1]
Key Structural Features Phenyl, Amide, N,N-dimethyl groupsPhenyl, Methyl groupsTwo carboxylic acids, two hydroxyl groupsPhenyl, Hydroxyl group
Advantages Unique structure may resolve difficult substrates.Readily available, well-documented, relatively inexpensive.[8][9]Abundant natural product, low cost, highly effective for many amines.[5]Effective for a wide range of bases, readily available.
Limitations Performance is undocumented and unproven. Availability may be limited.May not be effective for all acids; requires optimization.Efficacy is highly substrate-dependent.Can be more expensive than tartaric acid.

The Mechanism of Diastereomeric Salt Resolution

The foundational principle of this technique lies in converting a pair of enantiomers into a pair of diastereomers. These diastereomers exhibit distinct physical properties, enabling their separation.

G cluster_0 Starting Materials cluster_1 Diastereomer Formation cluster_2 Separation & Recovery Racemic_Mixture Racemic Mixture (R-Acid & S-Acid) Salt_Formation Salt Formation (in Solvent) Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (R'-Amine) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts (R-Acid • R'-Amine) (S-Acid • R'-Amine) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Salt Crystallizes (e.g., S-Acid • R'-Amine) Crystallization->Less_Soluble Solid Phase More_Soluble More Soluble Salt in Solution (R-Acid • R'-Amine) Crystallization->More_Soluble Liquid Phase (Mother Liquor) Liberation_S Liberation (Base Addition) (e.g., HCl) Less_Soluble->Liberation_S Liberation_R Liberation (Base Addition) (e.g., HCl) More_Soluble->Liberation_R Pure_S Pure S-Acid Liberation_S->Pure_S Recovered_Agent Recovered R'-Amine Liberation_S->Recovered_Agent Pure_R Pure R-Acid Liberation_R->Pure_R Liberation_R->Recovered_Agent

Experimental Protocol: A General Guide to Chiral Resolution

This protocol provides a representative methodology for the resolution of a racemic acid using a chiral amine like (+)-1-phenylethylamine. This serves as a template that would require optimization for any new resolving agent, including this compound.

Objective: To separate the enantiomers of a racemic carboxylic acid via fractional crystallization of diastereomeric salts.

Materials:

  • Racemic carboxylic acid (1.0 eq)

  • Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine, 0.5 - 1.0 eq)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

  • Chiral HPLC or polarimeter for analysis

Step 1: Solvent Screening (Critical for Success)

The success of a resolution is highly dependent on the choice of solvent, which dictates the solubility difference between the diastereomeric salts.[6][10][11]

  • Preparation: In small vials, dissolve equimolar amounts of the racemic acid and the chiral amine in a small volume of various heated solvents.

  • Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Observation: Observe which solvent yields a good quantity of crystalline solid.

  • Analysis: Isolate the crystals and the mother liquor. Liberate the acid from both fractions and analyze the enantiomeric excess (ee) by chiral HPLC to identify the solvent system that provides the best separation.

Step 2: Diastereomeric Salt Formation (Scale-Up)

  • In an Erlenmeyer flask, dissolve the racemic acid (1.0 eq) in the minimum amount of the optimal warm solvent identified in Step 1.

  • In a separate flask, dissolve the chiral amine (typically 0.5 to 1.0 equivalents) in the same warm solvent.

  • Slowly add the amine solution to the acid solution with constant stirring. An immediate precipitation may occur.

    • Causality: Using sub-stoichiometric amounts of the resolving agent (e.g., 0.5 eq) is a common strategy. It ensures that only the less soluble salt precipitates, leaving the corresponding enantiomer of the acid and the entire more soluble diastereomeric salt in the solution, which can improve the purity of the initial crop of crystals.

Step 3: Fractional Crystallization

  • Allow the mixture to cool slowly to room temperature. A slow cooling rate promotes the formation of larger, purer crystals.

  • To maximize yield, cool the flask further in an ice bath for 1-2 hours.[5]

  • Isolate the crystalline diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

Step 4: Liberation of the Enantiomer

  • Suspend the collected crystals in water.

  • Add 1 M HCl solution dropwise until the pH is acidic (pH 1-2). This protonates the carboxylate, liberating the free carboxylic acid, and protonates the amine resolving agent, making it water-soluble.

  • Extract the pure enantiomer of the carboxylic acid into an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

Step 5: Analysis and Recrystallization

  • Determine the yield and the enantiomeric excess (ee) of the product using chiral HPLC or polarimetry.

  • If the ee is not sufficiently high (>98%), a recrystallization of the diastereomeric salt (repeating Step 3) or the final product may be necessary to achieve the desired purity.

G

Conclusion and Outlook

While established resolving agents like tartaric acid, mandelic acid, and 1-phenylethylamine remain the workhorses of diastereomeric salt resolution due to their proven efficacy and availability, the search for novel agents continues.[5][8] The process of identifying the right resolving agent and solvent system remains largely empirical, requiring systematic screening for each new racemic compound.[7][11][12]

This compound presents an interesting, albeit unvalidated, candidate for the resolution of racemic acids. Its unique structural combination of a phenyl ring, a primary amine, and an N,N-dimethylamide moiety could provide novel intermolecular interactions beneficial for chiral discrimination where common agents fail. However, without supporting experimental data, its utility remains speculative. Researchers and drug development professionals are encouraged to include such novel structures in their screening protocols, as they may hold the key to efficiently resolving challenging racemic mixtures. The ultimate success of any resolution hinges on a careful, data-driven optimization of the resolving agent, solvent, and crystallization conditions.

References

  • LibreTexts, C. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Buol, X., et al. (2020). Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. Crystal Growth & Design. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • NIH. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Royal Society of Chemistry. [Link]

  • Organic Process Research & Development. (n.d.). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ACS Publications. [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. [Link]

  • Crystal Growth & Design. (n.d.). Competitive Chiral Cocrystallization Inspired Enantioseparation: Mechanistic Insights into R/S-Mandelic Acid and d/l-Prolinamide. ACS Publications. [Link]

  • ResearchGate. (2025). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate. [Link]

  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]

  • PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]

  • Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines. Sciencemadness. [Link]

  • Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Chemequations. (n.d.). (R)-(+)-1-Phenylethylamine: Premium Chiral Amine Supplier for Synthesis and Resolution. Chemequations. [Link]

  • ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of Phenylacetamide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Phenylacetamide and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. Found in approximately one-quarter of all pharmaceuticals, the amide bond's stability and prevalence drive the continuous evolution of synthetic methodologies.[1] This guide provides an in-depth comparison of key synthetic strategies for preparing phenylacetamide derivatives, moving beyond simple protocols to explain the causality behind experimental choices. We will explore direct catalytic methods, classic activation strategies, rearrangement reactions, and modern multicomponent approaches, offering field-proven insights to guide your synthetic planning.

Section 1: Core Strategies for Amide Bond Formation

The synthesis of phenylacetamides fundamentally revolves around the formation of an amide bond between a phenylacetic acid moiety and an amine. The primary challenge lies in overcoming the competitive acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[1][2] Methodologies are broadly classified into two main approaches: the direct condensation of the acid and amine, often requiring catalysis, and the pre-activation of the carboxylic acid to a more electrophilic species.

Direct Catalytic Amidation: The Atom-Economic Approach

From an industrial and green chemistry perspective, the direct formation of an amide from a carboxylic acid and an amine is highly desirable, as it generates water as the only byproduct.[1] However, this transformation typically requires high temperatures (>180°C), which can be unsuitable for sensitive or highly functionalized substrates.[1] Consequently, catalytic methods that operate under milder conditions have become a major focus of research.

Nickel-Catalyzed Direct Amidation

Recent advancements have highlighted the efficacy of simple, inexpensive nickel salts as robust catalysts for this transformation. Nickel(II) chloride (NiCl₂) has been shown to effectively catalyze the direct amidation of phenylacetic acid derivatives with various amines in moderate to excellent yields.[1]

  • Mechanism & Rationale: While the precise mechanism is still under investigation, it is believed that the Lewis acidic nickel center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the amine. The reaction is typically performed in non-polar solvents like toluene, which aids in the azeotropic removal of the water byproduct, driving the equilibrium towards the amide product.[1][3] Polar solvents such as DMF or DMSO are generally ineffective for this specific catalytic system.[1]

  • Advantages: This method is cost-effective, utilizes a relatively non-toxic and air-stable catalyst, and avoids the use of stoichiometric activating agents, thus minimizing waste.[1] The catalyst can also be recycled multiple times without a significant loss of activity.[1]

  • Limitations: The reaction requires elevated temperatures (around 110°C) and relatively long reaction times (20 hours).[1] Substrate scope can be influenced by steric and electronic factors; for instance, highly hindered substrates may exhibit lower yields.[1]

G

Amidation via Activated Carboxylic Acid Derivatives

The most traditional and widely practiced strategy involves converting the carboxylic acid into a more reactive intermediate.[4] This two-step process, while less atom-economical, is often faster, more reliable, and proceeds under milder conditions than direct amidation.

From Phenylacetyl Chloride

The reaction of phenylacetyl chloride, an acyl chloride, with a primary or secondary amine is a cornerstone of organic synthesis for producing amides.[5][6]

  • Mechanism & Rationale: As an acyl chloride, phenylacetyl chloride possesses a highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with an amine.[5] The reaction is typically fast and exothermic. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][7]

  • Advantages: This method is highly efficient, rapid, and generally provides high yields with a broad range of amines. The starting phenylacetyl chloride is commercially available or easily prepared from phenylacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

  • Limitations: This approach generates stoichiometric amounts of waste, typically a hydrochloride salt, which can complicate purification.[1] Acyl chlorides are sensitive to moisture and can be corrosive, requiring careful handling.[5]

Section 2: Alternative and Specialized Synthetic Routes

Beyond direct amide bond formation, several other powerful reactions provide access to phenylacetamide derivatives, often with unique structural features.

The Willgerodt-Kindler Reaction

This classic rearrangement reaction is a unique method for synthesizing phenylacetamides from aryl alkyl ketones (e.g., acetophenone) or styrenes.[8][9] The reaction involves heating the substrate with sulfur and a high-boiling amine, such as morpholine (the Kindler modification), or with aqueous ammonium polysulfide (the classic Willgerodt reaction).[8][10]

  • Mechanism & Rationale: The Kindler modification proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of complex rearrangements, including the temporary formation of an aziridine ring, results in the migration of the carbonyl functional group to the terminal carbon of the alkyl chain, ultimately forming a thioamide.[8][9] This thioamide is then hydrolyzed in a subsequent step to yield the desired phenylacetamide.

  • Advantages: It allows for the synthesis of terminal amides from internal ketones, a transformation not easily achieved by other methods. It can also be performed with styrenes, providing a direct route to phenylacetamide.[11][12]

  • Limitations: The reaction often requires harsh conditions (high temperatures) and can produce side products.[8] The classic Willgerodt reaction using ammonium polysulfide must be run under pressure in a sealed tube.[13]

G Ketone Aryl Alkyl Ketone Enamine Enamine Intermediate Ketone->Enamine + Amine, -H₂O Amine Secondary Amine (e.g., Morpholine) Thiation Thiation & Rearrangement Enamine->Thiation + Sulfur Sulfur Sulfur (S₈) Thioamide Thioamide Product Thiation->Thioamide Hydrolysis Hydrolysis (H₃O⁺) Thioamide->Hydrolysis Amide Phenylacetamide Derivative Hydrolysis->Amide

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[14] For synthesizing complex phenylacetamide derivatives, the Ugi and Passerini reactions are particularly powerful.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid (such as phenylacetic acid), and an isocyanide to produce an α-acylamino amide, a bis-amide derivative.[15][16]

  • Mechanism & Rationale: The reaction is driven by a sequence of reversible steps, beginning with the formation of an imine from the aldehyde and amine. The isocyanide and carboxylic acid then add across the imine C=N bond. The key irreversible step is an intramolecular acyl transfer (a Mumm rearrangement), which forms the thermodynamically stable bis-amide product.[15]

  • Advantages: This reaction offers exceptional molecular diversity from readily available starting materials in a single, atom-economical step.[15] It is a cornerstone of combinatorial chemistry for generating large libraries of drug-like molecules.[16]

  • Limitations: The direct product is an α-acylamino amide, not a simple phenylacetamide. While structurally related and valuable, this specific scaffold may not always be the desired target.

G Aldehyde Aldehyde Product α-Acylamino Amide (bis-amide) Aldehyde->Product One Pot Amine Amine Amine->Product One Pot Acid Phenylacetic Acid Acid->Product One Pot Isocyanide Isocyanide Isocyanide->Product One Pot

Section 3: Data Summary and Comparative Analysis

The choice of synthetic method is dictated by factors including desired purity, cost of materials, scalability, and tolerance to specific functional groups.[17] The following table summarizes key performance indicators for the discussed methods.

MethodKey ReagentsTypical ConditionsYield RangeAtom EconomyKey AdvantagesKey Disadvantages
Direct Ni-Catalyzed Amidation Phenylacetic Acid, Amine, NiCl₂Toluene, 110°C, 20h60-99%[1]ExcellentLow cost, low waste, recyclable catalystHigh temp, long reaction times
Via Phenylacetyl Chloride Phenylacetyl Chloride, Amine, BaseDCM, RT, 1-16h80-95%[6]PoorFast, high yield, broad scope, mild tempGenerates waste, moisture-sensitive reagent
Willgerodt-Kindler Reaction Aryl Ketone, Amine, SulfurHigh Temp (e.g., 165°C), 4h50-70%[11]ModerateUnique transformation of ketones to amidesHarsh conditions, potential side products
Ugi Four-Component Reaction Aldehyde, Amine, PAA, IsocyanideMethanol, RT, 24h70-95%[16]ExcellentHigh complexity in one step, diverseProduces specific α-acylamino amide scaffold
Hydrolysis of Phenylacetonitrile Phenylacetonitrile, Acid (e.g., HCl)Aqueous, HeatHigh (Industrial)GoodCommon industrial route, simple reagentsRequires nitrile precursor, can be vigorous

Section 4: Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for two common and contrasting procedures are provided below.

Protocol 1: NiCl₂-Catalyzed Direct Amidation of Phenylacetic Acid with Benzylamine[1]
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid (2.0 mmol, 1.0 eq.), toluene (20 mL), and nickel(II) chloride (NiCl₂, 0.2 mmol, 10 mol%).

  • Reagent Addition: Add benzylamine (2.4 mmol, 1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 110°C and maintain stirring for 20 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to recover the catalyst. Wash the solid catalyst with toluene.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-benzyl-2-phenylacetamide. The reported isolated yield for this specific reaction is 99.2%.[1]

Protocol 2: Synthesis of N-Phenyl-2-phenylacetamide via Phenylacetyl Chloride[4][19]
  • Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (e.g., aniline, 20 mmol, 1.0 eq.) and a suitable base (e.g., triethylamine, 22 mmol, 1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM, 50 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add phenylacetyl chloride (20 mmol, 1.0 eq.) dropwise to the stirring solution over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted phenylacetamide.[18]

Conclusion

The synthesis of phenylacetamide derivatives is a mature field with a diverse array of reliable methods. For green and atom-economical processes, direct catalytic amidation offers a compelling, albeit slower, alternative to traditional methods. For speed, reliability, and broad substrate scope in a research setting, the activation of phenylacetic acid via its acyl chloride remains a gold standard. For unique structural transformations or the rapid generation of molecular complexity, specialized methods like the Willgerodt-Kindler and Ugi reactions provide powerful tools. The ultimate choice of methodology will always depend on a careful analysis of the target molecule's complexity, required scale, economic constraints, and environmental considerations.

References

  • Cheng, L., Ge, X., Huang, L., & Chen, B. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Royal Society Open Science. [Link][1]

  • Wikipedia. (2023). Passerini reaction. Wikipedia. [Link][19]

  • Li, Y., et al. (2023). Microdroplet Chemistry Accelerating a Three-Component Passerini Reaction for α-Acyloxy Carboxamide Synthesis. The Journal of Organic Chemistry. [Link][20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. inno-pharmchem.com. [Link][17]

  • MDPI. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link][21]

  • Sciforum. (n.d.). Synthesis of triterpenoid-derived α-acyloxycarboxamides via Passerini reaction. Sciforum. [Link][14]

  • PMC - NIH. (2023). Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. PMC - NIH. [Link][22]

  • ResearchGate. (n.d.). The amidation of phenylacetic acid with benzylamine catalysed by nickel... ResearchGate. [Link][3]

  • Wikipedia. (2023). Willgerodt rearrangement. Wikipedia. [Link][8]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. ResearchGate. [Link][23]

  • Figshare. (2018). Direct amidation of non-activated phenyl acetic acid and benzyl amine derivatives catalysed by NiCl2. Figshare. [Link][24]

  • chemeurope.com. (n.d.). Willgerodt rearrangement. chemeurope.com. [Link][9]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link][25]

  • MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link][26]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link][27]

  • DiVA portal. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. DiVA portal. [Link][2]

  • PMC - NIH. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link][28]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link][10]

  • PMC - NIH. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH. [Link][29]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link][30]

  • Taylor & Francis. (2021). Transamidation – Knowledge and References. Taylor & Francis Online. [Link][31]

  • William Dupont, et al. (n.d.). BF3·OEt2-mediated transamidation of unprotected primary amides under solvent-free conditions. Source not specified.

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link][16]

  • datapdf.com. (n.d.). The Willgerodt and Kindler Reactions. 111. Studies Relating to the Reaction IMechanisrn~'~~~~ Amides from Acetylenes and Olefins. datapdf.com. [Link][11]

  • PMC - NIH. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link][32]

  • Google Patents. (n.d.). CN1342644A - Process for preparing phenylacetamide. Google Patents. [12]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link][33]

  • Sciencemadness Discussion Board. (2006). Willgerodt rxn: Styrene monomer -> phenylacetamide. Sciencemadness. [Link][13]

  • Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Wiley Online Library. [Link][34]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link][35]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Sketchy. [Link][36]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link][37]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link][4]

  • ResearchGate. (n.d.). Synthesis of α-acylamino amide derivatives 2–6via Ugi reaction. ResearchGate. [Link][38]

  • PubMed. (2020). Transamidation for the Synthesis of Primary Amides at Room Temperature. PubMed. [Link][39]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Common Organic Chemistry. [Link][6]

  • Chemguide. (n.d.). the preparation of amides. Chemguide. [Link][7]

  • MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. [Link][40]

  • Journal of Chinese Pharmaceutical Sciences. (n.d.). Parallel Synthesis ofα-Acylamino Amide Library by Ugi four-component Condensation Reaction. Journal of Chinese Pharmaceutical Sciences. [Link][41]

  • Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses. [Link][42]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-N,N-dimethyl-2-phenylacetamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-amino-N,N-dimethyl-2-phenylacetamide, synthesizing critical safety data from analogous compounds and established best practices in laboratory waste management. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.

I. Hazard Assessment and Profile

Key Anticipated Hazards:

  • Skin and Eye Damage: Analogous compounds like 2-Amino-N,N-dimethylacetamide are known to cause severe skin burns and eye damage.[1]

  • Irritation: Phenylacetamide derivatives can cause serious eye, skin, and respiratory irritation.[2][3]

  • Corrosivity: Some related amine-containing compounds may be corrosive to metals.[1]

  • Toxicity: Harmful if swallowed or in contact with skin.[4][5]

Given these potential hazards, this compound must be handled as a hazardous chemical, and its waste disposed of accordingly.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the appropriate personal protective equipment must be worn to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and potential contact with corrosive or irritating substances that can cause severe eye damage.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific suitability.To prevent skin contact, which can lead to burns, irritation, or absorption of harmful substances.[3][4]
Body Protection A laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron is advised.To protect the skin from accidental spills and contamination.[6]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[3][7] A NIOSH-approved respirator may be necessary if aerosols or dust are generated.To prevent inhalation of potentially irritating or toxic vapors or dust.[3][5]
III. Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[8][9][10][11]

  • Treat as Hazardous Waste: In the absence of specific data, all waste containing this compound, including contaminated labware, should be treated as hazardous waste.[12]

  • Segregation is Key: Do not mix this waste with other waste streams.[13] Specifically, keep it separate from:

    • Acids and strong oxidizing agents to prevent violent reactions.[1]

    • Non-hazardous waste to avoid unnecessary hazardous waste generation.[14][15]

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is generally a suitable choice. The container must be in good condition, with no leaks or damage.[8]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including "this compound waste" and any other components in the waste stream.[16]

  • Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[16] This area should be under the control of laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[13]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[16]

  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[12]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[12]

  • Deface Labels: After triple-rinsing, deface the original chemical label on the container before disposing of it as non-hazardous waste, in accordance with your institution's policies.[12]

  • Immediate Action: In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Cleanup: Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area. A 5% solution of acetic acid followed by hot water may be effective for amine-containing compounds.[1] All cleanup materials must be disposed of as hazardous waste.[12]

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[16]

  • Documentation: Ensure all necessary paperwork is completed for the waste transfer. Proper documentation is a critical component of RCRA compliance.[8][15]

IV. Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) is_empty_container Is it an empty container? start->is_empty_container is_spill Is it a spill? start->is_spill triple_rinse Triple rinse with appropriate solvent. is_empty_container->triple_rinse Yes characterize_waste Characterize as Hazardous Waste. is_empty_container->characterize_waste No contain_spill Contain spill with inert absorbent. is_spill->contain_spill Yes is_spill->characterize_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface label and dispose of container as non-hazardous. collect_rinsate->deface_label collect_spill Collect spill and absorbent as hazardous waste. contain_spill->collect_spill decontaminate_area Decontaminate the spill area. collect_spill->decontaminate_area final_disposal Arrange for disposal via EHS or licensed contractor. decontaminate_area->final_disposal segregate_waste Segregate from incompatible materials. characterize_waste->segregate_waste containerize Place in a labeled, compatible container. segregate_waste->containerize store_safely Store in a designated, secondary containment area. containerize->store_safely store_safely->final_disposal

Caption: Decision workflow for proper disposal.

V. Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these procedures, which are rooted in established safety protocols and regulatory requirements, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway. (n.d.).
  • Vanderbilt University. (2024, January).
  • CSIR IIP. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Apollo Scientific. (2022, May 15). Safety Data Sheet: 2-Amino-N,N-dimethylacetamide.
  • Thermo Fisher Scientific. (2025, December 23).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet: N,N-DIETHYL-2-PHENYLACETAMIDE.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Sigma-Aldrich. (2024, September 6).
  • Illinois Environmental Protection Agency. (n.d.). Non Hazardous Waste.
  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
  • Echemi. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary: N-(AMINOTHIOXOMETHYL)-ACETAMIDE.
  • U.S. Environmental Protection Agency. (2025, September 5).
  • U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.

Sources

A Guide to Personal Protective Equipment for Handling 2-amino-N,N-dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: A Synthesis of Analog Data

Before selecting Personal Protective Equipment (PPE), it is crucial to understand the anticipated hazards. Based on data from similar chemical structures, 2-amino-N,N-dimethyl-2-phenylacetamide should be treated as a hazardous substance with the potential to cause:

  • Serious Eye Damage/Irritation: Direct contact with eyes can cause severe irritation or burns.[2][4]

  • Skin Corrosion/Irritation: Prolonged or repeated contact may lead to skin irritation or burns.[2][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][4][5]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Some related compounds exhibit acute toxicity via multiple exposure routes.[6]

  • Combustibility: While not highly flammable, related compounds can be combustible and may emit toxic fumes, such as carbon monoxide and nitrogen oxides, upon decomposition in a fire.[2]

Given this profile, a stringent adherence to PPE protocols is mandatory to create a safe handling environment.

Core PPE Requirements: A Multi-Layered Defense

The primary goal of PPE is to establish a barrier between the researcher and the chemical. A multi-layered approach ensures protection against various exposure routes.

Protection TypeSpecificationRationale & Causality
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[1]The amide and amine functionalities suggest a potential for corrosivity or severe irritation. Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face during larger-scale operations or when handling solutions.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use.[1] Consider double-gloving for extended handling periods.Prevents direct skin contact, which can lead to irritation or absorption.[7] Nitrile gloves offer good resistance to a range of chemicals, but a substance-specific assessment is crucial.[8] Proper glove removal technique is vital to prevent cross-contamination.
Skin & Body Protection A buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][9]Protects skin and personal clothing from contamination. Closed-toe shoes are required at all times in the laboratory.[1]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the solid form, especially during weighing or transfers where dust may be generated.[1] For handling solutions outside of a fume hood or in poorly ventilated areas, a full-face respirator with appropriate cartridges may be necessary.[9][10]Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[1][4] Engineering controls (like a fume hood) are the preferred method for mitigating inhalation risks.

Operational Plan: Integrating PPE into Your Workflow

Effective protection goes beyond simply wearing PPE; it requires integrating its use into a systematic and safe operational plan.

Engineering Controls: The First Line of Defense

Always prioritize engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of solid this compound and its volatile solutions should be performed inside a certified chemical fume hood.[1][3] This is the most effective way to control inhalation exposure.

  • Safety Infrastructure: Ensure that a fully functional eyewash station and safety shower are immediately accessible in the work area.[1][3][11]

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure all necessary PPE is available and in good condition. Inspect gloves for any tears or signs of degradation.[1][9]

  • Donning PPE: Put on your lab coat and safety goggles. Before handling the chemical, don the appropriate gloves. If respiratory protection is needed, perform a seal check.

  • Handling the Compound:

    • Work within the fume hood with the sash at the appropriate height.

    • When weighing the solid, use gentle motions to avoid creating airborne dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Decontamination & Doffing: After handling, decontaminate any surfaces. Remove PPE in the correct order to avoid self-contamination:

    • Remove outer gloves (if double-gloving).

    • Remove lab coat and/or apron.

    • Remove inner gloves using the proper technique.

    • Remove face shield/goggles.

    • Remove respirator (if used).

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if gloves were worn.[3][12]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task with This compound task What is the physical form? start->task solid Handling Solid (e.g., weighing, transfer) task->solid Solid liquid Handling Liquid/Solution task->liquid Liquid ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solid->ppe_base ppe_dust Add: - N95 Respirator solid->ppe_dust liquid->ppe_base splash_risk Risk of Splash or Aerosol Generation? ppe_splash Add: - Face Shield (over goggles) - Chemical Apron splash_risk->ppe_splash Yes end Proceed with Task splash_risk->end No ppe_base->splash_risk ppe_dust->ppe_base ppe_splash->end

Caption: PPE selection workflow based on the task and physical form of the compound.

Spill and Emergency Response

A self-validating safety protocol includes clear, immediate steps for when containment fails.

  • Spill Response:

    • Evacuate: Alert others and evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Protect: Wear appropriate PPE, including respiratory protection, before attempting cleanup.[2]

    • Contain & Absorb: For liquid spills, contain with an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[2] For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

    • Collect & Dispose: Carefully scoop the contained material into a suitable, labeled container for hazardous waste disposal.[2][10] Do not sweep dry powder.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2][4][5] Seek medical advice if irritation persists.[5]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][4][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[9][11]

Emergency Response Logic

Emergency_Response_Logic start Emergency Event (Spill or Exposure) event_type Spill or Personal Exposure? start->event_type spill Spill Occurred event_type->spill Spill exposure Personal Exposure event_type->exposure Exposure spill_size Major or Minor Spill? spill->spill_size exposure_route Route of Exposure? exposure->exposure_route major_spill Major Spill: - Alert others - Evacuate area - Call emergency response spill_size->major_spill Major minor_spill Minor Spill: - Alert colleagues - Don appropriate PPE - Contain & clean up spill_size->minor_spill Minor end Report Incident major_spill->end minor_spill->end skin_eyes Skin / Eyes: - Use safety shower / eyewash - Remove contaminated clothing - Seek medical aid exposure_route->skin_eyes Skin/Eyes inhalation Inhalation: - Move to fresh air - Seek medical aid exposure_route->inhalation Inhalation skin_eyes->end inhalation->end

Caption: Decision-making workflow for responding to spills and personal exposures.

Waste Disposal Plan

Chemical waste from handling this compound must be managed as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Collection: Collect all contaminated solids (e.g., absorbent materials, contaminated gloves, weigh paper) and solutions in a clearly labeled, sealed, and chemically compatible hazardous waste container.[2][9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[9] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [6][13]

References

  • Benchchem. Essential Safety and Handling Guide for N-(2-Aminophenyl)-2-phenylacetamide and Its Analogs.
  • Apollo Scientific. 2-Amino-N,N-dimethylacetamide Safety Data Sheet.
  • DC Fine Chemicals. N,N-Dimethylacetamide dimethylacetal Safety Data Sheet.
  • Unchained Labs. Safety and Handling of 2-Phenylacetamide in Industrial Settings.
  • ChemicalBook. N,N-DIETHYL-2-PHENYLACETAMIDE Chemical Safety Data Sheet.
  • Echemi. N,N-Diethyl-2-phenylacetamide SDS.
  • AK Scientific, Inc. 2-Amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide Safety Data Sheet.
  • Sigma-Aldrich. N,N-Dimethylacetamide Safety Data Sheet.
  • Thermo Fisher Scientific. 2-Phenylacetamide Safety Data Sheet.
  • LGC Standards. N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethyl phenyl]acetamide Hydrochloride Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling N-(2-hydroxyethyl)-2-phenylacetamide.
  • Sigma-Aldrich. N,N-diethylacetamide Safety Data Sheet.
  • Benchchem. Proper Disposal of N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Guide for Laboratory Professionals.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). Glove Selection Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-aMino-N,N-diMethyl-2-phenylacetaMide
Reactant of Route 2
2-aMino-N,N-diMethyl-2-phenylacetaMide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.